AuCl4H4NaO2
Description
Properties
CAS No. |
13874-02-7 |
|---|---|
Molecular Formula |
AuCl4H4NaO2 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
sodium;gold(3+);tetrachloride;dihydrate |
InChI |
InChI=1S/Au.4ClH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
InChI Key |
OEERDTKOVZFOHF-UHFFFAOYSA-J |
Canonical SMILES |
O.O.[Na+].Cl[Au-](Cl)(Cl)Cl |
Pictograms |
Irritant |
Synonyms |
Sodium tetrachloroaurate(III) Dihydrate; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (AuCl4H4NaO2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrachloroaurate(III) dihydrate (Na[AuCl4]·2H2O) is an inorganic gold salt that serves as a versatile and crucial compound in various scientific domains, including organic synthesis, nanotechnology, and biomedical research.[1] This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on experimental protocols and relevant biological pathways.
Chemical and Physical Properties
Sodium tetrachloroaurate(III) dihydrate is a yellow to orange, hygroscopic crystalline solid. It is composed of a sodium cation (Na+), a square planar tetrachloroaurate(III) anion ([AuCl4]−), and two water molecules of hydration.[2] The gold atom is in the +3 oxidation state.
Quantitative Data
The key physical and chemical properties of Sodium tetrachloroaurate(III) dihydrate are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | NaAuCl4·2H2O | [3][4] |
| Molecular Weight | 397.80 g/mol | [3][5] |
| Appearance | Yellow to orange to gold powder or crystals | [4] |
| Melting Point | 100 °C | [6] |
| Solubility | Soluble in water, alcohol, and ether. Sparingly soluble in diethyl ether. | [2] |
| Density | 0.8 g/cm³ | [6] |
| Gold Content | 48.7-50.5% | [1][4] |
| CAS Number | 13874-02-7 | [2][3] |
Molecular Structure and Conformation
The tetrachloroaurate(III) anion ([AuCl4]−) exhibits a square planar geometry, which is characteristic of d8 metal complexes. The sodium cation and water molecules are integrated into the crystal lattice. X-ray diffraction analysis confirms this structure.[4]
Experimental Protocols
Synthesis of Sodium Tetrachloroaurate(III) Dihydrate
A conventional method for preparing sodium tetrachloroaurate involves reacting tetrachloroauric acid (HAuCl4) with sodium chloride or sodium carbonate.[2]
Methodology:
-
A solution of tetrachloroauric acid is mixed with a stoichiometric amount of sodium chloride.[2]
-
The resulting mixture is heated to 100 °C with continuous stirring.[2]
-
The solution is then concentrated by evaporation, followed by cooling to induce crystallization.[2]
-
The resulting orange crystals of sodium tetrachloroaurate(III) dihydrate are collected and dried.[2]
Synthesis of Gold Nanoparticles (AuNPs)
Sodium tetrachloroaurate(III) dihydrate is a common precursor for the synthesis of gold nanoparticles. The Turkevich method, using sodium citrate as a reducing agent, is a widely adopted protocol.
Methodology:
-
All glassware must be thoroughly cleaned, typically with aqua regia, and rinsed with ultrapure water.
-
A 1.0 mM solution of HAuCl4 (which can be prepared from Na[AuCl4]·2H2O) is brought to a rolling boil in a flask with vigorous stirring.[7]
-
A 1% solution of trisodium citrate dihydrate is rapidly added to the boiling gold solution.[7]
-
The solution's color will change as the gold(III) is reduced to elemental gold, forming nanoparticles.[7]
-
The solution is removed from heat once it has turned a deep red color, typically within 10 minutes.[7]
The logical workflow for this synthesis is depicted in the diagram below.
Applications in Research and Drug Development
Catalysis in Organic Synthesis
Sodium tetrachloroaurate(III) dihydrate is an effective catalyst for a variety of organic transformations.[5] These include:
-
Nucleophilic additions to multiple bonds : It catalyzes the addition of nucleophiles to alkynes and allenes.[5][8]
-
Synthesis of Heterocycles : It is used in the synthesis of 1,5-benzodiazepines and quinoxaline derivatives, which are important scaffolds in medicinal chemistry.[4]
-
Deprotection Reactions : It can be employed for the efficient and mild deprotection of tert-butyldimethylsilyl (TBS) ethers.[9]
The catalytic cycle for a gold(III)-catalyzed reaction often involves the activation of a substrate by the Lewis acidic gold center, followed by nucleophilic attack and subsequent product release, regenerating the catalyst.
Biomedical Applications and Signaling
While direct involvement in specific signaling pathways is not its primary role, sodium tetrachloroaurate(III) and gold compounds derived from it have shown biological activities.
-
Enzyme Inhibition : Gold(III) compounds have been shown to inhibit enzymes such as β-glucuronidase and acid phosphatase.[10]
-
Anti-cancer and Anti-inflammatory Properties : Sodium tetrachloroaurate has been investigated for its potential to kill cancer cells and reduce inflammation.[10] However, its use in dietary supplements is not recommended by the FDA.[10]
-
Drug Delivery : Gold nanoparticles synthesized from this precursor are widely functionalized with therapeutic agents (e.g., epigallocatechin gallate) for targeted drug delivery, particularly in cancer therapy and for anti-inflammatory purposes.[1][5]
The use of gold nanoparticles for drug delivery can be conceptualized as follows:
Safety and Handling
Sodium tetrachloroaurate(III) dihydrate is corrosive and can cause skin and eye irritation.[3][6] It is harmful if swallowed.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. It should be stored in a cool, dry place away from incompatible materials. Although stable under normal conditions, care should be taken due to the potential toxicity of gold compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]
- 3. Sodium tetrachloroaurate dihydrate | AuCl4H4NaO2 | CID 18949434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium tetrachloroaurate(III), dihydrate, 99% - 13874-02-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. Sodium tetrachloroaurate(III) 99 13874-02-7 [sigmaaldrich.com]
- 6. americanelements.com [americanelements.com]
- 7. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]
- 10. Sodium Tetrachloroaurate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
In-Depth Technical Guide to the Solubility of Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O), a key gold compound utilized in various scientific applications, including catalysis and the synthesis of gold nanoparticles. Understanding its solubility in different solvent systems is critical for designing experimental protocols, developing drug delivery systems, and ensuring the reproducibility of synthetic procedures.
Core Properties of Sodium Tetrachloroaurate(III) Dihydrate
Sodium Tetrachloroaurate(III) Dihydrate is an orange-yellow crystalline solid. It is an inorganic compound that contains gold in the +3 oxidation state, coordinated with four chloride ions and two water molecules.
Aqueous Solubility
Sodium Tetrachloroaurate(III) Dihydrate is highly soluble in water.[1][2][3] The solubility is temperature-dependent, increasing significantly with a rise in temperature. This property is crucial for the preparation of aqueous stock solutions for various chemical reactions.
Quantitative Aqueous Solubility Data
The following table summarizes the reported solubility of the anhydrous form of sodium tetrachloroaurate in water at different temperatures. It is important to note that the presence of the two water molecules in the dihydrate form will slightly alter its molecular weight and, consequently, the mass solubility, but the trend is expected to be similar.
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | 139 |
| 20 | 151 |
| 60 | 900 |
Data sourced from Wikipedia's entry on Sodium tetrachloroaurate, referencing the anhydrous form (NaAuCl₄).[4]
Solubility in Organic Solvents
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of Sodium Tetrachloroaurate(III) Dihydrate in water as a function of temperature. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved salt.
Materials:
-
Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂)
-
Distilled or deionized water
-
Temperature-controlled water bath or heating mantle
-
Magnetic stirrer and stir bars
-
Calibrated thermometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Sodium Tetrachloroaurate(III) Dihydrate to a known volume of distilled water in a beaker or flask.
-
Place the beaker in a temperature-controlled water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined empirically (typically several hours).
-
-
Sample Withdrawal:
-
Once equilibrium is reached and there is still undissolved solid at the bottom, stop the stirring and allow the solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent crystallization upon cooling.
-
-
Gravimetric Analysis:
-
Transfer the withdrawn sample to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent (water) in a drying oven at a temperature below the decomposition temperature of the salt (100°C).
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
-
The mass of the dissolved salt can be determined by subtracting the initial weight of the evaporating dish.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility = (mass of dissolved salt / volume of sample withdrawn) * 100
-
-
Temperature Variation:
-
Repeat the procedure at various temperatures to construct a solubility curve.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the key steps for determining the solubility of a solid in a liquid.
References
An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) is an inorganic gold salt that serves as a crucial precursor and catalyst in a multitude of chemical and nanotechnological applications. Composed of a sodium cation, a square planar tetrachloroaurate(III) anion, and two water molecules of hydration, this yellow-orange crystalline solid is noted for its solubility in water and various organic solvents.[1][2][3][4] Its utility is particularly prominent in the synthesis of gold nanoparticles (AuNPs), which are integral to advancements in drug delivery, medical imaging, and diagnostics.[5][6] Furthermore, it functions as an efficient catalyst in a range of organic transformations.[7][8][9] This guide provides a comprehensive overview of the physical and chemical properties of NaAuCl₄·2H₂O, detailed experimental protocols for its characterization, and visualizations of its key applications.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Sodium tetrachloroaurate(III) dihydrate are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | NaAuCl₄·2H₂O | [1][4][7][10][11][12] |
| Molecular Weight | 397.80 g/mol | [3][4][7][10][11][12] |
| Appearance | Yellow to orange crystalline powder/crystals/granules | [1][3][5][13] |
| Odor | Faint chlorine odor | [13] |
| Melting Point | 100 °C (decomposes) | [4][13] |
| Density | 0.8 g/cm³ | [1][4] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | 150 g/100 ml @ 10 °C | [1] |
| Ethanol | Soluble | [2][3][4] |
| Ether | Soluble | [2][3][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of NaAuCl₄·2H₂O. Below are outlines for key experimental procedures.
Synthesis of Sodium Tetrachloroaurate(III) Dihydrate
A common method for the preparation of NaAuCl₄·2H₂O involves the reaction of tetrachloroauric acid (HAuCl₄) with a sodium salt.[3][9]
Protocol:
-
Dissolve a known quantity of tetrachloroauric acid (HAuCl₄) in deionized water.
-
In a separate vessel, prepare a stoichiometric equivalent solution of sodium chloride (NaCl) or sodium carbonate (Na₂CO₃) in deionized water.
-
Slowly add the sodium salt solution to the tetrachloroauric acid solution while stirring continuously.
-
Gently heat the resulting mixture to approximately 100 °C with constant stirring to promote the reaction and drive off excess acid.
-
Allow the solution to cool slowly to room temperature, inducing crystallization of NaAuCl₄·2H₂O.
-
Collect the orange-yellow crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.
-
Dry the crystals in a desiccator or under a gentle stream of inert gas.
Characterization Techniques
X-ray crystallography is employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice of NaAuCl₄·2H₂O.
Methodology:
-
A suitable single crystal of NaAuCl₄·2H₂O is selected and mounted on a goniometer.
-
The crystal is placed in a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays is recorded as the crystal is rotated.
-
The collected diffraction data is processed to determine the electron density map of the crystal.
-
From the electron density map, the positions of the individual atoms (Na, Au, Cl, O, H) are determined, revealing bond lengths, bond angles, and the overall crystal structure.[8][14]
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of NaAuCl₄·2H₂O and the nature of its decomposition.[15][16][17][18][19]
Protocol:
-
A small, accurately weighed sample of NaAuCl₄·2H₂O is placed in a TGA/DSC crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
The TGA instrument records the change in mass of the sample as a function of temperature. This will show the loss of water molecules and subsequent decomposition.
-
The DSC instrument measures the heat flow into or out of the sample compared to a reference, identifying endothermic or exothermic transitions such as dehydration and decomposition.
Spectroscopic techniques are used to probe the electronic and vibrational properties of the tetrachloroaurate ion.
-
UV-Visible Spectroscopy: A solution of NaAuCl₄·2H₂O is prepared in a suitable solvent (e.g., water or dilute HCl). The UV-Vis spectrum is recorded, typically showing characteristic ligand-to-metal charge transfer bands.[6][20][21]
-
Infrared (IR) and Raman Spectroscopy: A solid sample of NaAuCl₄·2H₂O is analyzed to obtain its vibrational spectrum. The characteristic vibrational modes of the Au-Cl bonds in the [AuCl₄]⁻ anion can be identified.[22][23][24]
Applications and Reaction Pathways
NaAuCl₄·2H₂O is a versatile compound with significant applications in nanotechnology and organic synthesis.
Synthesis of Gold Nanoparticles
NaAuCl₄·2H₂O is a common precursor for the synthesis of gold nanoparticles (AuNPs) via chemical reduction. The Turkevich method, using citrate as a reducing agent, is a widely employed technique.[25][26][27]
Caption: Workflow for the synthesis of gold nanoparticles using NaAuCl₄·2H₂O.
Catalysis in Organic Synthesis
NaAuCl₄·2H₂O is an effective catalyst for various organic reactions, such as the hydration of alkynes. In these reactions, the gold(III) center acts as a Lewis acid to activate the alkyne substrate.
Caption: Catalytic cycle for the hydration of an alkyne facilitated by NaAuCl₄.
Safety and Handling
Sodium tetrachloroaurate(III) dihydrate is classified as an irritant, causing skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[26] It should be stored in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[13][26]
Conclusion
Sodium tetrachloroaurate(III) dihydrate is a cornerstone compound in gold chemistry, with its significance spanning from the synthesis of advanced nanomaterials to enabling complex organic transformations. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols, is paramount for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals seeking to leverage the unique attributes of NaAuCl₄·2H₂O in their scientific endeavors.
References
- 1. Sodium Tetrachloroaurate - ESPI Metals [espimetals.com]
- 2. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]
- 10. Sodium tetrachloroaurate dihydrate | AuCl4H4NaO2 | CID 18949434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nanolab.unimore.it [nanolab.unimore.it]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. americanelements.com [americanelements.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. umw.edu.pl [umw.edu.pl]
- 16. mt.com [mt.com]
- 17. mt.com [mt.com]
- 18. Thermogravimetric analysis | PPTX [slideshare.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. hou.usra.edu [hou.usra.edu]
- 23. CO Meeting Organizer EPSC2022 [meetingorganizer.copernicus.org]
- 24. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 25. ate.community [ate.community]
- 26. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 27. Investigation of the Gold Nanoparticles Synthesis, Mechanism and Characterization Using the Turkevich Method[v1] | Preprints.org [preprints.org]
An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (CAS: 13874-02-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium tetrachloroaurate(III) dihydrate, a versatile inorganic gold compound. The document details its physicochemical properties, synthesis and purification methods, and significant applications in catalysis, nanotechnology, and biomedicine. Experimental protocols and conceptual workflows are provided to assist researchers in its practical application.
Physicochemical Properties
Sodium tetrachloroaurate(III) dihydrate is a yellow to orange crystalline solid.[1] It is an inorganic compound containing gold in the +3 oxidation state.[1] The tetrachloroaurate(III) anion, [AuCl₄]⁻, typically adopts a square planar geometry. This compound is known by several synonyms, including sodium gold chloride, gold sodium chloride, and sodium chloroaurate.[2] It is soluble in water, alcohol, and ether.[3][4][5]
Table 1: Physicochemical Properties of Sodium Tetrachloroaurate(III) Dihydrate
| Property | Value | Source(s) |
| CAS Number | 13874-02-7 | [2] |
| Molecular Formula | NaAuCl₄·2H₂O | [1] |
| Molecular Weight | 397.80 g/mol | [6][7][8][9] |
| Appearance | Yellow to orange powder, crystals, or granules | [10] |
| Melting Point | 100 °C / 212 °F | [10][11] |
| Solubility | Soluble in water, alcohol, and ether | [3][4][5] |
| Gold Content | 48.7-50.3% | [12][13] |
Synthesis and Purification
Conventional Synthesis Method
The traditional synthesis of sodium tetrachloroaurate(III) dihydrate involves the reaction of tetrachloroauric acid (HAuCl₄) with a sodium salt.
Experimental Protocol:
-
Prepare an aqueous solution of tetrachloroauric acid (HAuCl₄).
-
Add sodium chloride (NaCl) or sodium carbonate (Na₂CO₃) to the solution.[5][7]
-
Evaporate the solvent to induce crystallization.
-
Cool the solution to allow for the formation of orange crystals of sodium tetrachloroaurate(III) dihydrate.[5][7]
-
Collect the crystals by filtration and dry them appropriately.
Modern Efficient Synthesis Method
More recent methods offer a more direct and efficient synthesis from gold metal.
Experimental Protocol:
-
Place 0.5 g of gold powder into a 100 mL flat-bottomed flask.
-
Add 25 mL of concentrated hydrochloric acid (36 wt%).
-
Prepare a 5 mL aqueous solution containing a sodium oxy-halogen salt, such as sodium hypochlorite (NaClO) and sodium chlorite (NaClO₂), each at 1 g.[14]
-
Add the oxy-halogen salt solution to the flask containing the gold and HCl.
-
Stir the mixture for approximately 5 minutes, or until all the gold powder has been consumed, resulting in a product solution containing sodium tetrachloroaurate.[14]
-
Concentrate the product solution using rotary evaporation at 100 °C under a pressure of 0.5 mbar.[14]
-
Allow the concentrated solution to stand at room temperature to yield crystalline sodium tetrachloroaurate with a reported yield of over 99%.[14]
Purification: Purification is typically achieved through recrystallization from water. The purity of the final product can be assessed by determining the gold content, which should be between 48.7-50.3%, and by X-ray diffraction to confirm the crystal structure.[12][13]
Caption: General workflow for the synthesis of sodium tetrachloroaurate.
Applications
Precursor in Gold Nanoparticle Synthesis
Sodium tetrachloroaurate(III) dihydrate is a key precursor for the synthesis of gold nanoparticles (AuNPs), which have widespread applications in diagnostics, drug delivery, and imaging.[2][6] The most common method is the Turkevich method, which uses sodium citrate as a reducing agent.
Experimental Protocol (Turkevich Method):
-
Prepare a 1.0 mM solution of hydrogen tetrachloroaurate (HAuCl₄) by dissolving the appropriate amount of sodium tetrachloroaurate(III) dihydrate in deionized water. Note: Many protocols reference HAuCl₄ but use the sodium salt as the source of the Au³⁺ ions.
-
In a clean Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously on a hot plate.[15]
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate dihydrate solution to the boiling and stirring HAuCl₄ solution.[15]
-
The solution will undergo a color change, typically from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.
-
Continue heating and stirring for approximately 10-20 minutes until the deep red color is stable.[6][11][15]
-
Remove the flask from the heat and allow it to cool to room temperature. The resulting colloidal gold solution is stable for an extended period if stored properly.
Caption: Workflow for the Turkevich synthesis of gold nanoparticles.
Catalyst in Organic Synthesis
Sodium tetrachloroaurate(III) dihydrate is recognized as an effective and relatively inexpensive gold catalyst for various organic transformations.[16]
Key Catalytic Applications:
-
Synthesis of Heterocycles: It catalyzes the synthesis of 1,5-benzodiazepine and quinoxaline derivatives, which are important scaffolds in pharmaceuticals.[13][]
-
Deprotection of Silyl Ethers: It is employed for the efficient and selective removal of tert-butyl(dimethyl)silyl (TBS) protecting groups under mild conditions.[10]
-
Nucleophilic Additions and Substitutions: The compound catalyzes nucleophilic additions to multiple bonds and the nucleophilic substitution of propargylic alcohols.[3][16]
-
Nonsymmetrical Etherification: It facilitates the synthesis of unsymmetrical ethers from alcohols.[3]
Caption: Conceptual diagram of Na[AuCl₄] as a catalyst in organic synthesis.
Biological Activity and Toxicology
Sodium tetrachloroaurate(III) has been investigated for its potential biological effects, including anti-inflammatory and anti-cancer properties.[12] Gold compounds, in general, have a history in medicine, particularly in the treatment of rheumatoid arthritis.
Mechanism of Action: The precise mechanisms of action are not fully elucidated but are thought to involve interactions with proteins and enzymes. It has been suggested that gold compounds can inhibit enzymes like β-glucuronidase and acid phosphatase.[12] The anti-cancer effects may be related to the induction of apoptosis in cancer cells.[12]
Toxicology and Safety: Sodium tetrachloroaurate(III) dihydrate is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[2] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, in a well-ventilated area.[2] As with other gold salts, there are concerns about potential liver and kidney injury with systemic exposure.[12] In 2019, the U.S. FDA added sodium tetrachloroaurate to the Dietary Supplement Ingredient Advisory List, indicating it may not be a lawful ingredient in dietary supplements.[12]
Caption: Conceptual overview of potential biological activities.
Handling and Storage
Handling: Handle in a well-ventilated area or in an enclosed, controlled process.[2] Avoid creating dust.[2] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.
Storage: Store in a cool, dry place in a tightly sealed container.[1][2] Keep away from incompatible materials such as strong bases, ammonia, and oxidizing agents.[11]
References
- 1. ate.community [ate.community]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. 四氯金(III)酸钠 二水合物 - 氯化金钠 [sigmaaldrich.com]
- 10. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]
- 11. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 12. Sodium Tetrachloroaurate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. Sodium tetrachloroaurate(III), dihydrate, 99% - 13874-02-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 14. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]
- 15. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Storage of Sodium Tetrachloroaurate(III) Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O). Understanding the chemical and physical stability of this crucial gold precursor is paramount for ensuring its efficacy, purity, and safety in research, catalysis, and pharmaceutical applications. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for its evaluation.
Physicochemical Properties and Stability Profile
Sodium tetrachloroaurate(III) dihydrate is a golden-orange crystalline solid. Its stability is intrinsically linked to its sensitivity to temperature, moisture, light, and pH in aqueous solutions. The compound is generally stable under recommended storage conditions, but deviations can lead to degradation, compromising experimental outcomes and product integrity.
1.1 Thermal Stability
While many safety data sheets do not provide a specific decomposition temperature for Sodium tetrachloroaurate(III) dihydrate, thermal analysis of the closely related compound, tetrachloroauric acid trihydrate (H[AuCl₄]·3H₂O), offers significant insight. The thermal degradation of H[AuCl₄]·3H₂O begins at 75°C and proceeds in three steps, ultimately yielding metallic gold at 320°C.[1] This suggests that the tetrachloroaurate anion is thermally labile and that exposure to elevated temperatures should be avoided.[2]
1.2 Hygroscopicity
Sodium tetrachloroaurate(III) dihydrate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to physical changes such as clumping and eventual deliquescence (dissolving in the absorbed water). The absorption of water can also initiate chemical degradation pathways. Therefore, handling and storage in a low-humidity environment are critical.
1.3 Light Sensitivity
Gold(III) complexes, including Sodium tetrachloroaurate(III), are known to be light-sensitive. Exposure to light, particularly UV light, can induce photoreduction of the Au(III) center to metallic gold (Au(0)), leading to discoloration and loss of reactivity.
1.4 Stability in Aqueous Solutions
The stability of the tetrachloroaurate anion ([AuCl₄]⁻) in aqueous solution is highly dependent on pH. The anion is stable in acidic conditions, with an optimal pH range of 1.6 to 1.8 for long-term stability (at least one year). At pH values above 4, the [AuCl₄]⁻ ion undergoes hydrolysis, where chloride ligands are sequentially replaced by hydroxide ions. This process can lead to the precipitation of gold(III) hydroxide, rendering the solution unusable for many applications.
Quantitative Stability Data
The following tables summarize the available quantitative data regarding the stability of Sodium tetrachloroaurate(III) dihydrate and its aqueous solutions.
Table 1: Thermal and Physical Stability
| Parameter | Value/Observation | Source(s) |
| Melting Point | ~100°C (with decomposition) | [3] |
| Thermal Decomposition | For H[AuCl₄]·3H₂O: Starts at 75°C; AuCl₃ forms at 190°C; AuCl at 240°C; metallic Au at 320°C. | [1] |
| Hygroscopicity | Hygroscopic solid. | [3][4] |
| Light Sensitivity | Photosensitive; subject to photoreduction. | [5] |
Table 2: Stability of Aqueous Tetrachloroaurate Solutions
| Parameter | Recommended Condition | Observation | Source(s) |
| pH for Stability | < 4.0 | Prevents hydrolysis and precipitation of gold(III) hydroxide. | |
| Optimal Storage pH | 1.6 - 1.8 | Solutions have shown stability for at least one year with no precipitation. | |
| UV-Vis Absorption Peaks | ~226 nm and ~313 nm (in acidic conditions) | Peaks shift with increasing pH due to hydrolysis. |
Recommended Storage and Handling Conditions
To maintain the integrity and purity of Sodium tetrachloroaurate(III) dihydrate, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool, dry place. Avoid exposure to high temperatures.[2]
-
Atmosphere: Store in a tightly sealed container to protect from moisture. For long-term storage or for highly sensitive applications, storage in a desiccator or under an inert atmosphere (e.g., argon) is advisable.[4]
-
Light: Store in an opaque or amber-colored container to protect from light.[5]
-
Incompatible Materials: Keep away from strong bases, ammonia, oxidizing agents, organic solvents, acids, and zinc.[2]
Caption: Relationship between storage conditions, stability threats, and outcomes.
Experimental Protocols for Stability Assessment
The following protocols are designed to assess the stability of Sodium tetrachloroaurate(III) dihydrate under various stress conditions. These are based on established methodologies for inorganic compounds and pharmaceuticals.
4.1 Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to identify the stages of mass loss.
-
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of Sodium tetrachloroaurate(III) dihydrate into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample to prevent oxidative side reactions.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition and the temperatures of subsequent mass loss steps.
-
4.2 Protocol for Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
-
Objective: To quantify the moisture sorption and desorption characteristics of the compound at various relative humidity (RH) levels.
-
Methodology:
-
Place a pre-weighed sample (10-20 mg) of Sodium tetrachloroaurate(III) dihydrate onto the DVS sample pan.
-
Initially, dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Program the DVS instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until the rate of mass change is below a set threshold (e.g., <0.002% per minute).
-
After reaching the maximum RH, perform a desorption cycle by decreasing the RH in a similar stepwise manner back to 0%.
-
Plot the change in mass (%) versus RH to generate a moisture sorption-desorption isotherm. This will help identify the critical relative humidity (CRH) where significant water uptake occurs.
-
4.3 Protocol for Photostability Assessment (ICH Q1B Guideline Adaptation)
-
Objective: To evaluate the stability of the solid compound when exposed to a standardized light source.
-
Methodology:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to shield it from light.
-
Place both the test and control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][7]
-
Maintain a constant temperature during the exposure.
-
At the end of the exposure period, compare the physical properties (e.g., color, appearance) of the exposed sample to the dark control.
-
Perform chemical analysis (e.g., HPLC-UV to determine purity and degradation products) on both the exposed and control samples to quantify any photodegradation.
-
Caption: Workflow for key stability assessment experiments.
Conclusion
The stability of Sodium tetrachloroaurate(III) dihydrate is multifaceted and requires careful control of environmental parameters. As a hygroscopic, light-sensitive, and thermally labile compound, its integrity is best preserved by storage in a cool, dry, and dark environment within a tightly sealed, opaque container. For applications involving aqueous solutions, maintaining a pH below 4.0 is critical to prevent hydrolysis. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of this compound and to ensure the reliability and reproducibility of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Tetrachloroaurate - ESPI Metals [espimetals.com]
- 3. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. ikev.org [ikev.org]
- 6. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 7. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Safe Handling of Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for Sodium Tetrachloroaurate(III) Dihydrate, a compound utilized in various research and pharmaceutical applications, including as a catalyst and a precursor for gold nanoparticles.[1] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Section 1: Compound Identification and Properties
Chemical Name: Sodium tetrachloroaurate(III) dihydrate[2] Synonyms: Gold sodium chloride, Sodium chloroaurate, NaAuCl₄·2H₂O[3][4] CAS Number: 13874-02-7[2]
Physical and Chemical Properties
The following table summarizes key quantitative data for Sodium Tetrachloroaurate(III) Dihydrate.
| Property | Value | Source |
| Molecular Weight | 397.8 g/mol | [5] |
| Appearance | Yellow to orange crystalline solid/powder | [6] |
| Melting Point | 100°C (Decomposes) | [6][7] |
| Density | 0.8 g/cm³ | [6][7] |
| Solubility | Soluble in water, alcohol, and ether | [1][7] |
Section 2: Hazard Identification and Classification
This chemical is classified as hazardous.[2] It is crucial to understand its potential health and environmental effects.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1 / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Acute / Chronic | H400/H411: Very toxic to aquatic life / Toxic to aquatic life with long lasting effects |
(Note: Classification may vary slightly between suppliers, but the core hazards remain consistent.)[4][5][8][9]
Primary Routes of Exposure: Inhalation, skin contact, and eye contact.[4]
Health Effects:
-
Acute: Causes severe skin burns and serious eye damage.[8] Inhalation may lead to respiratory irritation, while ingestion is harmful and can cause gastrointestinal issues.[4][10]
-
Chronic: Prolonged exposure may cause skin sensitization (allergic dermatitis).[10] The toxicological properties have not been fully investigated.[2][3]
Section 3: Handling Protocols and Personal Protective Equipment (PPE)
Strict adherence to handling protocols is mandatory to minimize exposure risk.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to control dust and vapor.[8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impermeable gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling.[4]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[8]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or spill cleanup, additional protective clothing may be necessary.[4]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[3]
General Hygiene Practices:
-
Do not eat, drink, or smoke in laboratory areas.[8]
-
Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4]
-
Remove contaminated clothing immediately and wash it before reuse.[8]
Experimental Workflow: Safe Handling Procedure
The following diagram outlines the standard workflow for safely handling Sodium Tetrachloroaurate(III) Dihydrate in a research setting.
Caption: Workflow for handling Sodium Tetrachloroaurate(III) Dihydrate.
Section 4: Storage and Incompatibility
Proper storage is essential to maintain the compound's stability and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][8]
-
Incompatible Materials: Keep away from strong bases, ammonia, oxidizing agents, organic solvents, acids, and zinc.[2][4]
Section 5: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[2][8] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |
Spill Response Protocol
In the case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an absorbent, non-combustible material (e.g., sand or diatomite). Sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[2][8] Do not allow the material to enter drains or waterways.[8]
Logical Relationship: Emergency Response
The diagram below illustrates the decision-making process for responding to an incident involving this chemical.
Caption: Decision tree for emergency response to a chemical incident.
Section 6: Disposal Considerations
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[2]
-
Disposal Method: Do not flush into surface water or the sanitary sewer system.[8] Dispose of contents and container to an approved waste disposal plant. Contact a licensed professional waste disposal service.[8]
This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted as the primary source of safety information.
References
- 1. Sodium tetrachloroaurate (III) dihydrate | 13874-02-7 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. colonialmetals.com [colonialmetals.com]
- 4. Sodium Tetrachloroaurate - ESPI Metals [espimetals.com]
- 5. Sodium tetrachloroaurate dihydrate | AuCl4H4NaO2 | CID 18949434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. Sodium tetrachloroaurate (III) dihydrate CAS#: 13874-02-7 [m.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 10. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Crystal Structure of Sodium Tetrachloroaurate(III) Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrachloroaurate(III) dihydrate is an inorganic compound with the chemical formula Na[AuCl₄]·2H₂O.[1][2][3] It is a yellow to orange crystalline solid.[4][5] The compound is recognized as a precursor in the synthesis of gold nanoparticles, which have wide-ranging applications in biomedical fields, including drug delivery and medical imaging. It also serves as a catalyst in various organic reactions. Given the importance of solid-state structure in determining the reactivity and physical properties of a material, a detailed understanding of the crystal structure of sodium tetrachloroaurate(III) dihydrate is of significant interest to researchers.
Physicochemical Properties
A summary of the key physical and chemical properties of sodium tetrachloroaurate(III) dihydrate is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | Na[AuCl₄]·2H₂O | [1][2][3] |
| Molecular Weight | 397.80 g/mol | [3][4] |
| Appearance | Yellow to orange powder, crystals, or chunks | [4][5] |
| CAS Number | 13874-02-7 | [1][3] |
| Solubility | Soluble in water, alcohol, and ether. | [4] |
Synthesis of Sodium Tetrachloroaurate(III) Dihydrate
The synthesis of sodium tetrachloroaurate(III) dihydrate typically involves the reaction of chloroauric acid (H[AuCl₄]) with a sodium salt. A general workflow for a common synthesis method is depicted below.
Synthesis workflow for Sodium Tetrachloroaurate(III) Dihydrate.
A common preparative method involves dissolving gold in aqua regia to form chloroauric acid, followed by reaction with sodium chloride. The resulting solution is then carefully evaporated to induce crystallization of the dihydrate.
Crystal Structure Determination by X-ray Crystallography
The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. While it is known that the crystal structure of sodium tetrachloroaurate(III) dihydrate has been confirmed by X-ray diffraction, the specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not publicly available in the searched resources.[5]
General Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a detailed, generalized protocol for the determination of a crystal structure, which would be applicable to sodium tetrachloroaurate(III) dihydrate.
1. Crystal Growth:
-
Single crystals of sufficient size and quality are paramount for a successful X-ray diffraction experiment.
-
A common method for growing crystals of water-soluble compounds like Na[AuCl₄]·2H₂O is slow evaporation of a saturated aqueous solution in a controlled environment. The solution should be free of dust and other particulates that could act as unwanted nucleation sites.
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion.
2. Crystal Selection and Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The ideal crystal should be well-formed with sharp edges and no visible cracks or defects.
-
The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
4. Data Processing and Structure Solution:
-
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal lattice (space group).
-
The positions of the atoms within the unit cell are determined using computational methods, such as direct methods or Patterson methods.
-
The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
The general workflow for a single-crystal X-ray diffraction experiment is illustrated in the following diagram.
A general workflow for single-crystal X-ray diffraction.
Expected Crystal Structure Features
Based on the known chemistry of gold(III) complexes, the crystal structure of sodium tetrachloroaurate(III) dihydrate is expected to consist of:
-
Sodium Cations (Na⁺): These will likely be coordinated by the oxygen atoms of the water molecules and the chlorine atoms of the tetrachloroaurate anions.
-
Tetrachloroaurate(III) Anions ([AuCl₄]⁻): The gold(III) center is expected to have a square planar coordination geometry, which is typical for d⁸ metal ions. The Au-Cl bond lengths are anticipated to be in the range of 2.2-2.4 Å.
-
Water of Hydration (H₂O): The two water molecules per formula unit will be involved in hydrogen bonding with the chloride ligands of the [AuCl₄]⁻ anion and coordination to the Na⁺ cation, playing a crucial role in stabilizing the crystal lattice.
Conclusion and Future Work
While the synthesis and general properties of sodium tetrachloroaurate(III) dihydrate are known, a detailed public record of its single-crystal X-ray structure is currently lacking. The experimental and computational workflow for determining this structure is well-established. A definitive determination of the crystal structure would provide valuable insights into its solid-state properties and could aid in the rational design of new materials and catalysts based on this compound. Further research is required to grow suitable single crystals and perform a comprehensive X-ray diffraction analysis to make this data available to the scientific community.
References
The Synthesis of Gold Nanoparticles Using Sodium Tetrachloroaurate(III) Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of gold nanoparticles (AuNPs) using sodium tetrachloroaurate(III) dihydrate (AuCl₄H₄NaO₂) as a precursor. It details established synthesis methodologies, the impact of various reaction parameters on nanoparticle characteristics, and their applications in drug development, including relevant cellular signaling pathways.
Introduction to Sodium Tetrachloroaurate(III) Dihydrate as a Precursor
Sodium tetrachloroaurate(III) dihydrate is a widely used and cost-effective gold salt for the synthesis of gold nanoparticles.[1] Its high water solubility and the stability of the tetrachloroaurate anion ([AuCl₄]⁻) make it an excellent and reproducible source of Au(III) ions for reduction to metallic gold (Au(0)).[2][3] The synthesis of AuNPs from this precursor is a "bottom-up" approach, where gold atoms, generated through a chemical reduction reaction, nucleate and grow into nanoparticles.[4] The precise control over the size, shape, and surface chemistry of the resulting AuNPs is critical for their application in fields like diagnostics, imaging, and targeted drug delivery.[5][6]
Key Synthesis Methodologies
Three primary methods are widely employed for the synthesis of gold nanoparticles from a sodium tetrachloroaurate(III) precursor: the Turkevich method for spherical nanoparticles, the Brust-Schiffrin method for thiol-stabilized nanoparticles in organic solvents, and the seed-mediated growth method for anisotropic structures like nanorods.
Turkevich Method
The Turkevich method, first reported in 1951, is a simple and common aqueous-phase synthesis that produces spherical gold nanoparticles, typically in the 10-20 nm range.[5][7] In this method, trisodium citrate acts as both the reducing agent and the capping agent, which stabilizes the nanoparticles and prevents their aggregation.[7][8]
-
Glassware Preparation: All glassware must be meticulously cleaned, often with freshly prepared aqua regia (3 parts HCl to 1 part HNO₃), followed by thorough rinsing with deionized water to remove any impurities that could interfere with nanoparticle nucleation and growth.[9]
-
Precursor Solution: Prepare a 0.125 M stock solution of sodium tetrachloroaurate (NaAuCl₄).[4] In a flask, add 420 µL of the NaAuCl₄ stock solution to 94.6 mL of deionized water.[4]
-
Heating: Place the flask on a stirring hotplate, add a magnetic stir bar, and heat the solution to a rolling boil (approximately 90-100°C) under vigorous stirring.[4][10][11]
-
Reduction: Prepare a 10 mg/mL solution of trisodium citrate.[4] Once the gold precursor solution is boiling, rapidly inject 5 mL of the sodium citrate solution.[4]
-
Reaction and Observation: Continue heating and stirring for approximately 10-20 minutes.[4][10] The solution will undergo a series of color changes, from a pale yellow to colorless, then grey, and finally to a deep, wine-red color, which indicates the formation of spherical gold nanoparticles.[4][7]
-
Cooling and Storage: After the color stabilizes, remove the flask from the heat and allow it to cool to room temperature. The resulting colloidal gold solution can be stored for extended periods if kept in a dark bottle.[10]
Caption: Workflow of the Turkevich method for synthesizing spherical gold nanoparticles.
Brust-Schiffrin Method
The Brust-Schiffrin method, developed in 1994, is a two-phase synthesis that allows for the production of highly stable, thiol-functionalized gold nanoparticles, typically in the 1.5-5.2 nm range, in organic solvents.[12][13] This method involves transferring the [AuCl₄]⁻ ions from an aqueous solution to an immiscible organic solvent (like toluene) using a phase transfer catalyst, followed by reduction with a strong reducing agent in the presence of an alkanethiol.[14]
-
Phase Transfer: Prepare an aqueous solution of NaAuCl₄. In a separate vessel, dissolve a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), in toluene.
-
Extraction: Mix the two solutions vigorously. The [AuCl₄]⁻ ions will transfer from the aqueous phase to the organic (toluene) phase, indicated by the organic layer turning orange.[14] Separate and discard the aqueous layer.
-
Thiol Addition: Add an alkanethiol (e.g., dodecanethiol) to the organic phase while stirring.
-
Reduction: Prepare a fresh aqueous solution of a strong reducing agent, sodium borohydride (NaBH₄). Add this solution dropwise to the organic mixture under vigorous stirring.
-
Reaction and Observation: As the NaBH₄ is added, the color of the organic phase will change from orange to a dark brown, signaling the formation of thiol-capped gold nanoparticles.[12]
-
Purification: After the reaction is complete (typically a few hours), the resulting nanoparticles are purified by repeated precipitation with a non-solvent (like ethanol) and redispersion in the organic solvent to remove excess thiol and byproducts.
Caption: Workflow of the Brust-Schiffrin two-phase method for synthesizing thiol-capped AuNPs.
Seed-Mediated Growth Method
The seed-mediated growth method is a versatile technique used to synthesize anisotropic gold nanoparticles, most notably gold nanorods (AuNRs).[15] This two-step process involves first synthesizing small, spherical "seed" nanoparticles, which are then added to a "growth solution" containing more gold salt, a weak reducing agent, and a structure-directing surfactant.[16]
-
Seed Solution Preparation:
-
Mix 5 mL of 0.20 M hexadecyltrimethylammonium bromide (CTAB) solution with 5.0 mL of 0.0005 M HAuCl₄ (or an equivalent amount of NaAuCl₄).
-
To this stirred solution, add 0.6 mL of ice-cold, freshly prepared 0.01 M NaBH₄.[17]
-
The solution will turn a brownish-yellow. Stir vigorously for 2 minutes and then keep the seed solution at a constant temperature (e.g., 30°C) for at least 30 minutes before use.[17]
-
-
Growth Solution Preparation:
-
In a separate flask, prepare the growth solution. For example, dissolve CTAB (and potentially a co-surfactant like sodium oleate) in warm water.[17]
-
Add silver nitrate (AgNO₃) solution, which is crucial for directing anisotropic growth.[18]
-
Add the gold precursor (HAuCl₄ or NaAuCl₄) to the growth solution.
-
Add a weak reducing agent, typically ascorbic acid, which will reduce the Au(III) to Au(I).[19] The solution will turn from yellow to colorless.
-
-
Nanorod Growth:
-
Inject a small volume of the aged seed solution into the growth solution.
-
The solution should be left undisturbed for several hours (e.g., 12 hours) at a constant temperature (e.g., 30°C) to allow the nanorods to grow.[17] The color will gradually change as the nanorods form.
-
-
Purification:
-
The resulting gold nanorods are purified by centrifugation to remove excess CTAB, unreacted reagents, and any spherical nanoparticle byproducts.
-
Caption: Workflow of the seed-mediated method for synthesizing anisotropic gold nanorods.
Influence of Synthesis Parameters on Nanoparticle Properties
The final size, shape, and stability of the synthesized gold nanoparticles are highly dependent on the reaction conditions. Precise control over these parameters is essential for producing AuNPs with desired characteristics for specific applications.
Table 1: Effect of Reagent Ratios in Turkevich Method
| Molar Ratio (Citrate:AuCl₄⁻) | Resulting Particle Size (nm) | Observations |
| 1.5 : 1 | ~33 - 50 nm | Larger, more polydisperse, and less spherical particles.[9][20] |
| 1.875 : 1 | ~18 nm | More monodisperse particles.[20] |
| 2.8 : 1 | ~15 nm | Smaller, well-defined spherical particles.[9] |
| > 3.5 : 1 | Size may increase again | Increased pH and ionic strength can lead to aggregation of seed particles, resulting in larger final sizes.[1] |
Table 2: Effect of Parameters on Gold Nanorod (AuNR) Synthesis
| Parameter Varied | Change | Effect on AuNRs |
| Ascorbic Acid (AA) Conc. | Increase from 0.05 M to 0.2 M | Longitudinal Surface Plasmon Resonance (LSPR) shifts to longer wavelengths (higher aspect ratio).[21][22] |
| Increase beyond 0.2 M | LSPR shifts back to shorter wavelengths (lower aspect ratio).[21][22] | |
| Silver Nitrate (AgNO₃) Conc. | Increase | Increases the aspect ratio of the nanorods.[18] |
| CTAB Concentration | Increase up to 2 mM | Increases the yield of nanorods over spherical particles.[23] |
| Seed Solution Volume | Increase | Decreases the aspect ratio of the nanorods.[24] |
| pH of Growth Solution | Varies | Significantly influences the shape and growth kinetics of the nanoparticles.[9] |
Characterization of Gold Nanoparticles
A suite of analytical techniques is used to characterize the synthesized gold nanoparticles to confirm their physical and optical properties.
| Technique | Information Obtained | Typical Results for AuNPs |
| UV-Vis Spectroscopy | Particle size, shape, and concentration (indicated by the Surface Plasmon Resonance, SPR, peak). | Spherical AuNPs (~15-30 nm) show a characteristic SPR peak around 520-525 nm.[4] AuNRs exhibit two peaks: a transverse peak (~520 nm) and a longitudinal peak that red-shifts into the near-infrared with increasing aspect ratio.[18] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI), indicating size distribution. | Provides the average particle size in solution and an indication of the uniformity of the sample. A low PDI (<0.2) suggests a monodisperse sample.[4][9] |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Direct visualization of particle size, shape, and morphology. | Confirms the formation of spherical, rod-shaped, or other morphologies and allows for precise size measurements.[4] |
| Atomic Force Microscopy (AFM) | High-resolution 3D imaging of nanoparticle shape and size. | Can clearly distinguish individual spherical nanoparticles and their aggregates.[25] |
| X-Ray Diffraction (XRD) | Crystalline structure of the nanoparticles. | Shows characteristic peaks corresponding to the face-centered cubic (FCC) lattice of gold, confirming the metallic nature of the nanoparticles.[25] |
Applications in Drug Development
Gold nanoparticles synthesized from NaAuCl₄ are promising candidates for various applications in drug development due to their tunable properties, biocompatibility, and ease of surface functionalization.[6][12]
Targeted Drug Delivery
AuNPs can be functionalized with targeting ligands such as antibodies, peptides, or aptamers to specifically bind to receptors that are overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).[8][26] This active targeting, combined with the passive accumulation of nanoparticles in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, enhances the delivery of chemotherapeutic drugs to the tumor site while minimizing systemic toxicity.[19][23]
Gold nanoparticles can be conjugated with antibodies like Cetuximab, which target EGFR. This binding blocks the downstream PI3K/Akt/mTOR and MEK/ERK signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[5][26]
Caption: EGFR signaling pathway and its inhibition by targeted gold nanoparticles.
Anti-Angiogenesis Therapy
Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Gold nanoparticles have been shown to possess anti-angiogenic properties. They can bind to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), preventing them from activating their receptors on endothelial cells.[27][28] This inhibition disrupts the downstream signaling required for endothelial cell migration and tube formation.
AuNPs can bind to VEGF, preventing its interaction with the VEGFR-2 receptor. This blocks the activation of downstream pathways, including the PI3K/Akt and Src pathways, which are essential for the processes of angiogenesis.[27][28]
Caption: Inhibition of the VEGF signaling pathway by gold nanoparticles to suppress angiogenesis.
Cellular Uptake Mechanisms
For effective intracellular drug delivery, understanding how nanoparticles enter cells is crucial. Functionalized gold nanoparticles are often internalized via receptor-mediated endocytosis, a process that provides specificity and efficiency.[21]
This pathway involves the binding of a ligand-functionalized AuNP to its specific cell-surface receptor. This triggers the recruitment of adaptor proteins and clathrin to the plasma membrane, forming a coated pit. The GTPase dynamin then facilitates the pinching off of the pit to form a clathrin-coated vesicle, which transports the nanoparticle into the cell.[2][16]
Caption: The process of clathrin-mediated endocytosis for cellular uptake of functionalized AuNPs.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF-coated gold nanoparticles provide an efficient nano-scale delivery system for the molecular radiotherapy of EGFR-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR targeting of [<sup>177</sup>Lu] gold nanoparticles to colorectal and breast tumour cells: Affinity, duration of binding and growth inhibition of Cetuximab-resistant cells - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning and tracking the growth of gold nanoparticles synthesized using binary surfactant mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gold nanorods derivatized with CTAB and hydroquinone or ascorbic acid: spectroscopic investigation of anisotropic nanoparticles of different shapes an ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00356F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System [mdpi.com]
- 16. 金ナノロッドの合成:その注意点と対処法 [sigmaaldrich.com]
- 17. Controlling the Optical Properties of Gold Nanorods in One-Pot Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. daneshyari.com [daneshyari.com]
- 21. researchgate.net [researchgate.net]
- 22. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gold nanoparticles inhibit vascular endothelial growth factor-induced angiogenesis and vascular permeability via Src dependent pathway in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Gold nanoparticles inhibit VEGF165-induced migration and tube formation of endothelial cells via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. Clathrin-mediated endocytosis of gold nanoparticles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tetrachloroaurate(III) dihydrate, Na[AuCl₄]·2H₂O, is a cornerstone of modern gold chemistry, serving as a critical precursor in the synthesis of gold-based catalysts, nanoparticles for biomedical applications, and various therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical significance, and detailed experimental protocols for its synthesis and characterization. Quantitative data on its physicochemical properties are systematically presented, and key synthetic and logical pathways are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and History: A Journey from Alchemy to Modern Chemistry
The discovery of sodium tetrachloroaurate(III) was not a singular event but rather a gradual evolution in the understanding of gold's chemical behavior, spanning centuries from the pursuits of alchemists to the systematic investigations of early chemists.
The quest to render gold soluble, a primary objective of alchemists, laid the groundwork for the eventual isolation of its salts. The 8th-century alchemist Jabir ibn Hayyan is credited with the first documented dissolution of gold in aqua regia (a mixture of nitric and hydrochloric acids), which produces tetrachloroauric acid (HAuCl₄), the immediate precursor to its sodium salt. For centuries, this "potable gold" was explored for its supposed medicinal virtues.
The 18th century marked a shift towards a more scientific characterization of gold compounds. In his seminal work, "Commercium Philosophico-Technicum" (1763), the British chemist and physician William Lewis provided one of the earliest detailed descriptions of the chemistry of gold chloride solutions. He noted the distinct yellow color imparted by the tetrachloroaurate anion, [AuCl₄]⁻, and described the isolation of a solid sodium salt, Na[AuCl₄], by reacting a solution of gold in aqua regia with sodium chloride. This marks a pivotal moment in the specific identification of sodium tetrachloroaurate.
By the 19th century, a mixture of gold and sodium chlorides, termed "Auri et Sodii Chloridum" , was officially listed in various European and the United States pharmacopoeias. It was primarily used in the treatment of various ailments, although its therapeutic efficacy and safety were poorly understood by modern standards. The preparation of this substance further solidified the practical synthesis and availability of sodium tetrachloroaurate.
The 20th century witnessed the elucidation of the precise structure and properties of sodium tetrachloroaurate(III) dihydrate through advanced analytical techniques, including X-ray crystallography. This deeper understanding has paved the way for its widespread use in modern research and technology.
Physicochemical Properties
Sodium tetrachloroaurate(III) dihydrate is an orange-yellow crystalline solid. It is readily soluble in water, alcohol, and ether. The compound is stable in air under normal conditions but will decompose upon heating to 100°C.
| Property | Value | Reference |
| Chemical Formula | Na[AuCl₄]·2H₂O | |
| Molecular Weight | 397.80 g/mol | |
| Appearance | Orange-yellow crystalline solid | |
| Solubility | Soluble in water, ethanol, ether | |
| Melting Point | Decomposes at 100°C | |
| Crystal System | Orthorhombic |
Experimental Protocols
Historical Preparation: From Gold Trichloride and Sodium Chloride
This method reflects the classical approach to synthesizing sodium tetrachloroaurate.
Materials:
-
Gold(III) chloride (AuCl₃)
-
Sodium chloride (NaCl)
-
5% Hydrochloric acid (HCl)
Procedure:
-
Dissolve gold(III) chloride in a minimal amount of 5% hydrochloric acid to form a concentrated solution of tetrachloroauric acid (HAuCl₄).
-
To this solution, add a stoichiometric amount of sodium chloride.
-
Stir the mixture gently.
-
Slowly evaporate the solvent at a controlled temperature (below 100°C) to induce crystallization.
-
Collect the resulting orange-yellow crystals of sodium tetrachloroaurate(III) dihydrate.
-
The crystals can be washed with a small amount of cold ethanol and dried in a desiccator.
Modern Synthesis: Direct Oxidation of Gold Metal
More recent and efficient methods involve the direct oxidation of gold metal in the presence of a sodium salt and an oxidizing agent.
Materials:
-
Gold powder (99.9% purity)
-
Concentrated hydrochloric acid (36 wt%)
-
Sodium chlorate (NaClO₃)
-
Sodium periodate (NaIO₄)
-
Deionized water
Procedure:
-
In a 100 mL flat-bottomed flask, place 0.5 g of gold powder.
-
Add 25 mL of concentrated hydrochloric acid to the flask.
-
In a separate beaker, prepare an aqueous solution by dissolving 1 g of sodium chlorate and 1 g of sodium periodate in 5 mL of deionized water.
-
Add the oxidizing solution to the flask containing the gold powder and hydrochloric acid.
-
Stir the mixture at room temperature for approximately 5 minutes, or until all the gold powder has visibly reacted, resulting in a clear, orange-yellow solution of sodium tetrachloroaurate.
-
The product solution can be concentrated by rotary evaporation at 100°C under reduced pressure (0.5 mbar).
-
Upon standing at room temperature, crystalline sodium tetrachloroaurate(III) dihydrate will form with a yield greater than 99%.
Visualizing the Synthesis and Relationships
Historical Synthesis Pathway
Caption: Historical synthesis of sodium tetrachloroaurate(III).
Modern Synthesis Workflow
Caption: Modern one-pot synthesis of sodium tetrachloroaurate(III).
Logical Relationship of Gold(III) Chloride Species
Caption: Chemical relationship between key gold(III) species.
Applications in Research and Drug Development
Sodium tetrachloroaurate(III) dihydrate is a versatile reagent with numerous applications:
-
Catalysis: It serves as an effective catalyst in a variety of organic transformations, including the synthesis of heterocyclic compounds that are important in pharmaceuticals.
-
Nanoparticle Synthesis: It is a common precursor for the synthesis of gold nanoparticles, which have wide-ranging applications in drug delivery, diagnostics, and medical imaging. The size and shape of the nanoparticles can be controlled by adjusting the reaction conditions.
-
Therapeutic Research: While historically used as a therapeutic agent, modern research explores the potential of gold compounds, often derived from sodium tetrachloroaurate, in areas such as cancer treatment.
Conclusion
From its early, somewhat mystical origins in the crucibles of alchemists to its present-day role as a high-purity reagent in cutting-edge research, sodium tetrachloroaurate(III) dihydrate has a rich history. A thorough understanding of its properties, historical context, and synthetic methodologies is invaluable for researchers and professionals aiming to harness the unique chemical attributes of gold in catalysis, materials science, and the development of novel therapeutics. The detailed protocols and visual aids provided in this guide are intended to support and facilitate these endeavors.
AuCl4H4NaO2 price and commercial availability
An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂) for Researchers and Drug Development Professionals
Introduction
Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) is an inorganic gold salt that has garnered significant interest within the scientific community, particularly in the fields of nanotechnology, catalysis, and pharmaceutical sciences. Its utility as a precursor for the synthesis of gold nanoparticles (AuNPs) and as a catalyst in various organic transformations makes it a valuable compound for researchers and professionals in drug development. This guide provides a comprehensive overview of the commercial availability, key applications, and detailed experimental protocols involving sodium tetrachloroaurate(III) dihydrate.
Commercial Availability and Pricing
Sodium tetrachloroaurate(III) dihydrate is readily available from several major chemical suppliers. The purity and quantity significantly influence the price. While many suppliers require a formal quote for current pricing, publicly available information provides a general cost estimate.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | Sodium tetrachloroaurate(III) dihydrate | 99% | 1 g | $188.00 |
| Santa Cruz Biotechnology | Sodium tetrachloroaurate(III) dihydrate | 99% | - | Price on request |
| American Elements | Sodium Tetrachloroaurate(III) Dihydrate | Up to 99.999% | - | Price on request |
| Thermo Scientific Chemicals | Sodium tetrachloroaurate hydrate, 98% | 98% | 1 g | Price on request |
| Chem-Impex International | Sodium tetrachloroaurate (III) dihydrate | ≥ 99.9% | - | Price on request |
| Otto Chemie Pvt. Ltd. | Sodium tetrachloroaurate(III), dihydrate, 99% | 99% | - | Price on request |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Key Applications in Research and Drug Development
Sodium tetrachloroaurate(III) dihydrate is a versatile compound with several critical applications in the realm of biomedical research and pharmaceutical development.
Precursor for Gold Nanoparticle Synthesis
A primary application of sodium tetrachloroaurate(III) dihydrate is its role as a gold precursor in the synthesis of gold nanoparticles (AuNPs)[1]. AuNPs have emerged as promising tools in drug delivery, bioimaging, and diagnostics due to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry[2][3]. The size and shape of the resulting AuNPs can be controlled by adjusting the synthesis parameters, which in turn influences their biological behavior and efficacy[2].
Homogeneous Catalysis in Organic Synthesis
Sodium tetrachloroaurate(III) dihydrate is an effective and often cost-effective gold catalyst for a variety of organic reactions[4][5]. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents[2][6]. Notable applications include the synthesis of 1,5-benzodiazepines and quinoxaline derivatives, both of which are important classes of compounds in medicinal chemistry[1][7]. Furthermore, it can be employed as a catalyst for the deprotection of silyl ethers, a common step in multi-step organic synthesis[4][6].
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing sodium tetrachloroaurate(III) dihydrate.
Synthesis of Gold Nanoparticles for Drug Delivery
This protocol, adapted from the Turkevich method, describes the synthesis of citrate-stabilized gold nanoparticles.
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
Procedure:
-
Prepare a 1.0 mM solution of HAuCl₄ (from Na[AuCl₄]·2H₂O) in deionized water.
-
In a 50 mL Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously on a hot plate.
-
Rapidly add 2 mL of a 1% (w/v) solution of trisodium citrate dihydrate to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to gray, and finally to a deep red or burgundy, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 10-15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized gold nanoparticle solution can be characterized by UV-Vis spectroscopy, which should show a characteristic surface plasmon resonance peak around 520 nm.
Catalytic Synthesis of 1,5-Benzodiazepine Derivatives
This protocol describes a general procedure for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones, catalyzed by sodium tetrachloroaurate(III) dihydrate[1].
Materials:
-
o-phenylenediamine
-
Ketone (e.g., acetone, cyclohexanone)
-
Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O)
-
Ethanol
-
Reaction flask
-
Stirring apparatus
Procedure:
-
To a 25 mL flask, add o-phenylenediamine (1.0 mmol), the desired ketone (2.2 mmol), and sodium tetrachloroaurate(III) dihydrate (0.02 mmol).
-
Add 5 mL of ethanol to the flask.
-
Stir the mixture at room temperature. The reaction time will vary depending on the specific ketone used (typically a few hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane/ethyl acetate) to afford the pure 1,5-benzodiazepine derivative[1].
Catalytic Deprotection of tert-Butyl(dimethyl)silyl (TBS) Ethers
This protocol outlines a mild and selective method for the removal of TBS protecting groups from alcohols using catalytic amounts of sodium tetrachloroaurate(III) dihydrate[4][6].
Materials:
-
TBS-protected alcohol
-
Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O)
-
Methanol
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve the TBS-protected alcohol in methanol in a reaction flask.
-
Add a catalytic amount of sodium tetrachloroaurate(III) dihydrate (e.g., 0.1-1 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving sodium tetrachloroaurate(III) dihydrate and its derivatives.
Caption: Workflow for Gold Nanoparticle Synthesis and Drug Delivery.
Caption: Catalytic Cycle for 1,5-Benzodiazepine Synthesis.
Caption: Cellular Uptake and Biological Effects of Gold Nanoparticles.
Conclusion
Sodium tetrachloroaurate(III) dihydrate is a cornerstone material for researchers and professionals engaged in advanced drug development and biomedical research. Its role as a versatile catalyst and a reliable precursor for gold nanoparticles facilitates innovations in targeted drug delivery, diagnostics, and the synthesis of novel therapeutic agents. The detailed protocols and conceptual workflows provided in this guide aim to equip scientists with the fundamental knowledge required to effectively utilize this valuable compound in their research endeavors. As the fields of nanomedicine and catalysis continue to evolve, the importance of sodium tetrachloroaurate(III) dihydrate is poised to grow, paving the way for new and improved therapeutic strategies.
References
- 1. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. ate.community [ate.community]
- 6. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]
- 7. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives-Academax [mxbackup.academax.com]
Methodological & Application
Application Notes and Protocols for Gold Nanoparticle Synthesis
Topic: Protocol for Gold Nanoparticle Synthesis using Tetrachloroauric Acid and Sodium Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) possess unique optical, electronic, and catalytic properties that make them highly valuable in a wide range of applications, including diagnostics, drug delivery, and medical imaging.[1][2][3] The synthesis method detailed in these notes, commonly known as the Turkevich method, is a well-established and widely used technique for producing spherical gold nanoparticles.[1][2] This method involves the reduction of tetrachloroauric acid (HAuCl₄) by sodium citrate (Na₃C₆H₅O₇) in an aqueous solution.[4][5][6] The citrate ions serve a dual role as both a reducing agent and a capping agent, which stabilizes the nanoparticles and prevents their aggregation.[2][4][7] This protocol provides a straightforward and reproducible procedure for the synthesis of AuNPs, typically in the size range of 10-20 nm.[2]
Principle of the Method
The synthesis of gold nanoparticles via the Turkevich method is a wet-chemical approach based on a redox reaction.[6] When trisodium citrate is added to a boiling aqueous solution of tetrachloroauric acid, the gold ions (Au³⁺) are reduced to neutral gold atoms (Au⁰).[8] These atoms then aggregate to form nanoparticle seeds. As the reaction progresses, more gold atoms form and deposit onto the existing seeds, leading to the growth of the nanoparticles. The citrate ions that are not consumed in the reduction process adsorb onto the surface of the nanoparticles, creating a negative surface charge that results in electrostatic repulsion between the particles, thereby ensuring their colloidal stability.[6] The overall reaction can be summarized as follows:
2 HAuCl₄ + 3 Na₃C₆H₅O₇ → 2 Au + 3 C₅H₆O₅ (3-ketoglutaric acid) + 8 HCl + 3 CO₂ + 9 NaCl
Experimental Protocols
This section provides a detailed methodology for the synthesis of gold nanoparticles. It is crucial to use high-purity water and thoroughly clean all glassware to ensure the quality and reproducibility of the synthesis.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O) | ≥99.9% | Sigma-Aldrich |
| Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) | ≥99.0% | Sigma-Aldrich |
| Deionized water | 18.2 MΩ·cm | Millipore |
| Glassware (Erlenmeyer flask, beaker, graduated cylinder) | Pyrex or equivalent | --- |
| Magnetic stirrer with hotplate | --- | --- |
| Magnetic stir bar | --- | --- |
3.2. Preparation of Stock Solutions
-
10 mM Tetrachloroauric Acid (HAuCl₄) Stock Solution: To prepare a 10 mM stock solution, dissolve 0.3937 g of HAuCl₄·3H₂O in 100 mL of deionized water. Store this solution in a dark bottle to protect it from light.[8]
-
1% (w/v) Trisodium Citrate Solution: To prepare a 1% solution, dissolve 1.0 g of trisodium citrate dihydrate in 100 mL of deionized water. It is recommended to prepare this solution fresh before each synthesis.[8]
3.3. Synthesis Procedure
-
Preparation of Gold Precursor Solution: In a 250 mL Erlenmeyer flask, add 10 mL of the 10 mM HAuCl₄ stock solution to 190 mL of deionized water to obtain a final concentration of 0.5 mM.
-
Heating: Place the flask on a magnetic stirrer with a hotplate and add a magnetic stir bar. Heat the solution to a rolling boil while stirring vigorously.
-
Addition of Reducing Agent: Once the solution is boiling, quickly add 20 mL of the 1% trisodium citrate solution to the flask.[8]
-
Reaction and Observation: The color of the solution will gradually change from a pale yellow to gray, then to a deep red or burgundy.[9][10] This color change indicates the formation of gold nanoparticles.
-
Completion: Continue heating and stirring for an additional 15-30 minutes after the color change is complete to ensure the reaction has gone to completion.
-
Cooling: After the designated time, remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Storage: Store the synthesized gold nanoparticle colloid in a dark, cool place.
3.4. Characterization of Gold Nanoparticles
The synthesized gold nanoparticles should be characterized to determine their size, shape, concentration, and stability.
-
UV-Vis Spectroscopy: The optical properties of the AuNPs can be analyzed using a UV-Vis spectrophotometer. The characteristic surface plasmon resonance (SPR) peak for spherical gold nanoparticles typically appears between 520 and 530 nm.[7] The position and shape of this peak can provide information about the size and aggregation state of the nanoparticles.
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the nanoparticles and determine their size, shape, and size distribution.
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles and their size distribution in a colloidal suspension.
-
Zeta Potential: This measurement provides information about the surface charge of the nanoparticles and is an indicator of their colloidal stability.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected results for the synthesis of gold nanoparticles using the Turkevich method. The size of the nanoparticles can be tuned by varying the molar ratio of citrate to gold.[11][12]
| Parameter | Value | Reference |
| HAuCl₄ Concentration | 0.5 mM | [13] |
| Trisodium Citrate Concentration | 1% (w/v) | [8] |
| Citrate to Gold Molar Ratio | ~3.5:1 | [4] |
| Reaction Temperature | Boiling (~100 °C) | [5] |
| Reaction Time | 15-30 minutes | [10] |
| Expected Nanoparticle Size | 10-20 nm | [2] |
| UV-Vis Absorbance Peak (λmax) | 520-530 nm | [7] |
Diagrams
Experimental Workflow
Caption: Workflow for Gold Nanoparticle Synthesis.
Signaling Pathway: Nanoparticle Formation
References
- 1. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 2. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. static.even3.com [static.even3.com]
- 8. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. nanolab.unimore.it [nanolab.unimore.it]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 12. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Tetrachloroaurate(III) Dihydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) has emerged as a cost-effective and versatile catalyst in a variety of organic transformations.[1][2] Its applications span from the synthesis of pharmaceutically relevant heterocyclic compounds to the chemoselective deprotection of functional groups, making it a valuable tool in the synthesis of complex molecules and drug discovery.[1][3][4] This document provides detailed application notes and experimental protocols for two key transformations catalyzed by sodium tetrachloroaurate(III) dihydrate.
Synthesis of 1,5-Benzodiazepine and Quinoxaline Derivatives
Application Notes
1,5-Benzodiazepine and quinoxaline scaffolds are core structures in a multitude of pharmaceuticals exhibiting a wide range of biological activities, including anti-convulsant, anti-anxiety, analgesic, and anti-inflammatory properties.[3] Sodium tetrachloroaurate(III) dihydrate serves as an efficient and mild catalyst for the synthesis of these important heterocycles.[1][3]
The synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamine with various ketones.[3] This method is characterized by its operational simplicity, mild reaction conditions (room temperature), and good to excellent yields.[3] The catalyst, Na[AuCl₄]·2H₂O, facilitates the cyclization process, likely by acting as a Lewis acid to activate the carbonyl group.
Furthermore, the same catalytic system is highly effective for the synthesis of quinoxalines from the reaction of o-phenylenediamines with α-bromo ketones.[3] This protocol also proceeds under mild conditions, providing good yields of the desired products.[3] The versatility of this catalyst for both transformations makes it a practical choice for generating libraries of these valuable heterocyclic compounds in a drug discovery setting.
Data Presentation: Synthesis of 1,5-Benzodiazepines
| Entry | Ketone | Time (h) | Yield (%) |
| 1 | Acetophenone | 1.5 | 92 |
| 2 | 4-Methylacetophenone | 2.0 | 85 |
| 3 | 4-Chloroacetophenone | 1.0 | 95 |
| 4 | 4-Nitroacetophenone | 1.0 | 96 |
| 5 | Propiophenone | 2.5 | 88 |
| 6 | Acetone | 3.0 | 82 |
| 7 | 2-Butanone | 4.0 | 78 |
| 8 | 3-Pentanone | 4.5 | 75 |
| 9 | Cyclopentanone | 2.5 | 86 |
| 10 | Cyclohexanone | 2.0 | 90 |
Reaction conditions: o-phenylenediamine (1.0 mmol), ketone (2.2 mmol), Na[AuCl₄]·2H₂O (0.02 mmol), EtOH (5 ml), room temperature.[3]
Experimental Protocol: Synthesis of 1,5-Benzodiazepines
A representative procedure for the synthesis of 1,5-benzodiazepines is as follows:[3]
-
To a 25 ml round-bottom flask, add o-phenylenediamine (0.11 g, 1.0 mmol), the corresponding ketone (2.2 mmol), sodium tetrachloroaurate(III) dihydrate (0.008 g, 0.02 mmol), and ethanol (5 ml).
-
Stir the mixture at room temperature for the time specified in the data table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (in vacuo).
-
Purify the residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (6:1, v/v) as the eluent to afford the pure 1,5-benzodiazepine derivative.
Experimental Workflow Diagram
Caption: Synthesis of 1,5-Benzodiazepines Workflow.
Selective Deprotection of tert-Butyl(dimethyl)silyl (TBS) Ethers
Application Notes
The tert-butyl(dimethyl)silyl (TBS) group is a widely utilized protecting group for alcohols in multi-step organic synthesis due to its stability and ease of installation.[4] Sodium tetrachloroaurate(III) dihydrate provides a mild and highly selective method for the cleavage of TBS ethers.[4][5] This catalytic protocol is particularly valuable as it allows for the deprotection of aliphatic TBS ethers in the presence of more robust silyl ethers (e.g., TBDPS, TIPS) and even aromatic TBS ethers, a level of selectivity that can be challenging to achieve with traditional reagents.[4][5]
The reaction proceeds at room temperature in methanol with low catalyst loadings, offering a cost-effective and operationally simple alternative to fluoride-based or strongly acidic/basic deprotection methods.[4] The chemoselectivity of this method makes it highly suitable for late-stage deprotection in the synthesis of complex natural products and other multifunctional molecules where sensitive functional groups must be preserved.[4] Furthermore, by adjusting the reaction conditions (higher catalyst loading and temperature), TBS ethers can be directly converted to other useful protecting groups like 4-methoxybenzyl (PMB) or methyl ethers in a one-pot fashion.[6]
Data Presentation: Selective Deprotection of Aliphatic TBS Ethers
| Entry | Substrate (TBS Ether of) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 6-(Benzyloxy)hexan-1-ol | 0.5 | 3.5 | 95 |
| 2 | 1-Octanol | 0.1 | 2.5 | 96 |
| 3 | Geraniol | 0.1 | 3.0 | 94 |
| 4 | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 0.5 | 4.0 | 92 |
| 5 | Cholesterol | 0.5 | 6.0 | 89 |
| 6 | 4-Nitrobenzyl alcohol | 0.1 | 2.0 | 95 |
| 7 | Cinnamyl alcohol | 0.1 | 2.5 | 93 |
Reaction conditions: TBS ether (2 mmol), Na[AuCl₄]·2H₂O, MeOH (4 mL), room temperature.
Experimental Protocol: Deprotection of TBS Ethers
The general procedure for the deprotection of TBS ethers is as follows:
-
Dissolve the TBS-protected alcohol (2 mmol) in methanol (4 mL) in a suitable reaction vessel.
-
Add sodium tetrachloroaurate(III) dihydrate (e.g., 4.0 mg, 0.01 mmol, 0.005 equiv for 0.5 mol% loading) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL).
-
Filter the solution through a pad of activated alumina to remove the catalyst.
-
Concentrate the filtrate under reduced pressure (in vacuo).
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the pure alcohol.
Experimental Workflow Diagram
Caption: Deprotection of TBS Ethers Workflow.
References
- 1. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]
- 2. [PDF] Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate | Semantic Scholar [semanticscholar.org]
- 3. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Applications of Sodium Tetrachloroaurate(III) Dihydrate in Catalysis and Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) is a versatile and cost-effective gold catalyst and precursor with significant applications in both organic synthesis and materials science.[1][2] Its utility spans from the efficient synthesis of pharmaceutically relevant heterocyclic compounds to the controlled fabrication of gold nanomaterials. This document provides detailed application notes and experimental protocols for key applications of this compound.
I. Applications in Catalysis
Sodium tetrachloroaurate(III) dihydrate is an effective catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds and the deprotection of silyl ethers.[1][2][3][4][5][6][7]
Synthesis of 1,5-Benzodiazepine and Quinoxaline Derivatives
1,5-Benzodiazepines and quinoxalines are important heterocyclic scaffolds in medicinal chemistry due to their diverse biological activities.[1][8][9] Sodium tetrachloroaurate(III) dihydrate catalyzes the condensation reactions for the synthesis of these compounds under mild conditions with good to excellent yields.[1][4][8]
Application Note: This protocol describes a clean and efficient method for the synthesis of 1,5-benzodiazepines and quinoxalines. The key advantages of this method include low catalyst loading, mild reaction conditions, and simple operational procedures.[1]
Quantitative Data Summary:
| Product Type | Reactants | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1,5-Benzodiazepine | o-phenylenediamine, Ketones | 2 | Ethanol | 0.5 - 4 | 85 - 96 |
| Quinoxaline | o-phenylenediamine, α-bromo ketones | 2 | Ethanol | 0.5 - 2 | 88 - 95 |
Experimental Protocol: Synthesis of 1,5-Benzodiazepines
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired ketone (2.2 mmol), sodium tetrachloroaurate(III) dihydrate (0.02 mmol, 0.008 g), and ethanol (5 mL).[1]
-
Stir the reaction mixture at room temperature for the time specified in the data table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure 1,5-benzodiazepine derivative.
Experimental Protocol: Synthesis of Quinoxalines
-
In a 25 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol), the corresponding α-bromo ketone (1.2 mmol), sodium tetrachloroaurate(III) dihydrate (0.02 mmol, 0.008 g), and ethanol (5 mL).[1]
-
Stir the mixture at room temperature for the indicated time.
-
After the reaction is complete (as monitored by TLC), evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel to yield the desired quinoxaline derivative.
Reaction Workflow:
Caption: Workflow for the synthesis of benzodiazepines and quinoxalines.
Deprotection of tert-Butyl(dimethyl)silyl (TBS) Ethers
The tert-butyl(dimethyl)silyl (TBS) group is a widely used protecting group for alcohols in organic synthesis. Sodium tetrachloroaurate(III) dihydrate provides a mild and selective method for the removal of TBS ethers.[2][3][5][6][7]
Application Note: This protocol allows for the selective deprotection of aliphatic TBS ethers in the presence of aromatic TBS ethers and other silyl ethers, offering high yields under mild conditions.[2][3][5][7]
Quantitative Data Summary:
| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Aliphatic TBS ether | 0.1 - 1 | Methanol | 3.5 - 6 | 90 - 95 |
| Selective deprotection (aliphatic vs. aromatic) | 0.1 | Methanol | 5 | 92 |
Experimental Protocol: Deprotection of TBS Ethers
-
Dissolve the TBS-protected alcohol (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Add sodium tetrachloroaurate(III) dihydrate (0.001 to 0.01 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding alcohol.[2]
Logical Relationship Diagram:
Caption: Deprotection of TBS ethers using Na[AuCl₄]·2H₂O.
II. Applications in Materials Science
Sodium tetrachloroaurate(III) dihydrate is a primary precursor for the synthesis of gold nanoparticles (AuNPs), which have applications in various fields, including diagnostics, drug delivery, and catalysis.[1][5][10][11]
Synthesis of Gold Nanoparticles by the Turkevich Method
The Turkevich method is a widely used, simple, and reproducible technique for synthesizing spherical gold nanoparticles, typically in the size range of 10-30 nm.[11][12] It involves the reduction of a gold salt by sodium citrate in an aqueous solution.[10][13]
Application Note: This method allows for the control of AuNP size by varying the molar ratio of sodium citrate to the gold precursor.[12] Higher ratios of citrate to gold generally result in smaller nanoparticles.[13]
Quantitative Data Summary:
| Citrate:Au Molar Ratio | Approximate Particle Size (nm) |
| 4:1 | ~15 |
| 2.4:1 | ~20 |
| 1.5:1 | ~30 |
| 0.5:1 | ~50-150 (less spherical, broader distribution) |
Experimental Protocol: Turkevich Method
-
Prepare a 100 mL solution of 0.01% (w/v) sodium tetrachloroaurate(III) dihydrate in deionized water in a clean Erlenmeyer flask.
-
Heat the solution to a rolling boil while stirring vigorously.
-
Rapidly add 2 mL of a 1% (w/v) sodium citrate solution to the boiling gold solution.[11]
-
Observe the color change of the solution from pale yellow to colorless, then to gray, purple, and finally to a deep ruby red, which indicates the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-30 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the resulting colloidal gold solution at 4°C for future use.
Experimental Workflow Diagram:
Caption: Workflow for gold nanoparticle synthesis via the Turkevich method.
References
- 1. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives-Academax [mxbackup.academax.com]
- 5. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 11. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]
- 12. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 1,5-Benzodiazepine Derivatives Using NaAuCl4·2H2O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 1,5-benzodiazepine derivatives utilizing sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) as a catalyst. This methodology offers a mild, efficient, and clean route to a class of heterocyclic compounds with significant therapeutic and pharmacological importance. 1,5-Benzodiazepines are key intermediates in the synthesis of fused ring compounds and exhibit a wide range of biological activities, including anti-convulsant, anti-anxiety, analgesic, hypnotic, sedative, antidepressant, and anti-inflammatory properties.[1][2]
Advantages of NaAuCl₄·2H₂O Catalysis
The use of NaAuCl₄·2H₂O as a catalyst for the synthesis of 1,5-benzodiazepines presents several advantages over other methods.[3] This gold-catalyzed reaction proceeds under mild conditions, typically at room temperature, and provides good to excellent yields of the desired products.[1][4][5] The method is characterized by its simplicity, clean reaction profile, and the use of a commercially available and relatively stable gold salt.
Reaction Principle
The synthesis involves the condensation reaction between an o-phenylenediamine and two equivalents of a ketone in the presence of a catalytic amount of NaAuCl₄·2H₂O. The gold catalyst acts as a Lewis acid, activating the carbonyl group of the ketone and facilitating the subsequent cyclocondensation with the diamine to form the seven-membered benzodiazepine ring.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various 1,5-benzodiazepine derivatives using NaAuCl₄·2H₂O as a catalyst. The data highlights the efficiency of this method with a range of ketone substrates.
| Entry | Ketone | Product | Time (h) | Yield (%) |
| 1 | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 5 | 95 |
| 2 | Acetophenone | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 6 | 92 |
| 3 | 4'-Methylacetophenone | 2-Methyl-2-phenyl-4-(p-tolyl)-2,3-dihydro-1H-1,5-benzodiazepine | 6 | 88 |
| 4 | 4'-Chloroacetophenone | 4-(4-Chlorophenyl)-2-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | 5 | 96 |
| 5 | Cyclopentanone | Spiro[cyclopentane-1,2'-(2,3-dihydro-1H-1,5-benzodiazepine)]-4'-methyl | 8 | 85 |
| 6 | Cyclohexanone | Spiro[cyclohexane-1,2'-(2,3-dihydro-1H-1,5-benzodiazepine)]-4'-methyl | 8 | 90 |
| 7 | 3-Pentanone | 2,4-Diethyl-2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 10 | 82 |
| 8 | Propiophenone | 2-Ethyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 7 | 89 |
Reaction conditions: o-phenylenediamine (1.0 mmol), ketone (2.2 mmol), NaAuCl₄·2H₂O (0.02 mmol), EtOH (5 ml), room temperature.[1][5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 1,5-benzodiazepine derivatives catalyzed by NaAuCl₄·2H₂O.
Materials:
-
o-Phenylenediamine
-
Selected ketone (e.g., acetone, acetophenone)
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Ethanol (EtOH)
-
Cyclohexane
-
Ethyl acetate
-
25-ml round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 25-ml round-bottom flask, add o-phenylenediamine (0.11 g, 1.0 mmol), the chosen ketone (2.2 mmol), NaAuCl₄·2H₂O (0.008 g, 0.02 mmol), and ethanol (5 ml).[1]
-
Stir the reaction mixture at room temperature for the time specified in the data table (typically 5-10 hours).[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (6:1, v/v) as the eluent to afford the pure 1,5-benzodiazepine derivative.[1]
-
Characterize the final product using appropriate analytical techniques (e.g., FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of 1,5-benzodiazepines.
Caption: Plausible reaction mechanism for the gold-catalyzed synthesis.
References
- 1. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives-Academax [mxbackup.academax.com]
- 5. ovid.com [ovid.com]
Application Notes and Protocols: Deprotection of TBS Protecting Groups with Sodium Tetrachloroaurate(III) Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBS) group is a cornerstone of protecting group chemistry, widely employed to mask hydroxyl functionalities during complex organic syntheses due to its facile installation and general stability. However, the development of mild and selective methods for its removal remains a significant area of interest, particularly in the synthesis of multifunctional molecules and natural products. This document details a highly efficient and selective protocol for the deprotection of TBS ethers utilizing catalytic amounts of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O). This method, developed by Zhang et al., offers a practical alternative to traditional fluoride-based or strongly acidic/basic reagents, demonstrating broad functional group tolerance and excellent chemoselectivity.[1][2]
This protocol is particularly advantageous for the selective deprotection of aliphatic TBS ethers in the presence of more robust silyl ethers such as triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS), as well as aromatic TBS ethers.[1][3][4] The reaction proceeds under mild conditions, typically at room temperature in methanol, with catalyst loadings as low as 0.1 mol%.[1][5]
Results and Discussion
The catalytic system employing sodium tetrachloroaurate(III) dihydrate in methanol provides a robust and versatile method for the cleavage of TBS ethers. The reaction is notable for its mildness, obviating the need for harsh reagents that can compromise sensitive functional groups.
Optimization of Reaction Conditions
Initial studies focused on optimizing the reaction parameters for the deprotection of the TBS ether of 6-(benzyloxy)hexan-1-ol. Methanol was identified as the optimal solvent, affording significantly higher yields compared to other polar solvents like THF and MeCN.[5] The catalyst loading was also demonstrated to be critical, with as little as 0.001 equivalents of NaAuCl₄·2H₂O providing excellent yields, though reaction times increased with lower catalyst concentrations.[1][5]
Table 1: Optimization of Deprotection Conditions [5]
| Entry | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | 0.01 | MeOH | 3.5 | 95 |
| 2 | 0.01 | THF | 12 | 73 |
| 3 | 0.01 | MeCN | 12 | 53 |
| 4 | 0.005 | MeOH | 7 | 96 |
| 5 | 0.001 | MeOH | 12 | 95 |
| 6 | 0.0005 | MeOH | 36 | 93 |
Substrate Scope and Selectivity
The methodology exhibits a broad substrate scope, accommodating primary, secondary, and tertiary aliphatic TBS ethers, as well as aromatic TBS ethers. Primary TBS ethers are readily deprotected in high yields using very low catalyst loadings.[5] Secondary and tertiary TBS ethers also undergo smooth desilylation, albeit requiring slightly longer reaction times or higher catalyst loadings.[5] Notably, the protocol is compatible with a range of sensitive functional groups, including alkenes, benzyl ethers, and acetates.[1][5]
A key feature of this method is its high degree of chemoselectivity. Aliphatic TBS ethers can be selectively cleaved in the presence of aromatic TBS ethers, a differentiation that is often challenging with other methods.[2] Furthermore, the reaction displays selectivity for less sterically hindered TBS ethers in di-protected substrates.[1]
Table 2: Substrate Scope for the Deprotection of TBS Ethers [5]
| Entry | Substrate | Catalyst (equiv.) | Time (h) | Yield (%) |
| 1 | Primary Aliphatic | 0.001 | 12 | 95 |
| 2 | Primary Aliphatic with OAc | 0.005 | 8 | 93 |
| 3 | Primary Aliphatic with OBn | 0.001 | 12 | 95 |
| 4 | Secondary Aliphatic | 0.005 | 10 | 94 |
| 5 | Tertiary Aliphatic | 0.01 | 12 | 90 |
| 6 | Aromatic | 0.05 | 5 | 92 |
| 7 | Aromatic with NO₂ | 0.1 | 3 | 91 |
| 8 | Aliphatic with Alkene | 0.005 | 8 | 93 |
Experimental Protocols
Materials and Equipment:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Methanol (MeOH), anhydrous
-
TBS-protected alcohol substrate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
General Procedure for the Deprotection of TBS Ethers:
-
To a solution of the TBS-protected alcohol (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add sodium tetrachloroaurate(III) dihydrate (0.001-0.1 mmol, 0.1-10 mol%) at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with an appropriate solvent system, e.g., ethyl acetate/hexanes) to afford the desired alcohol.
Visualizations
Caption: Workflow for the catalytic deprotection of TBS ethers.
Conclusion
The use of catalytic sodium tetrachloroaurate(III) dihydrate offers a mild, efficient, and highly selective method for the deprotection of TBS ethers.[2] Its operational simplicity, low cost of the catalyst, and broad functional group compatibility make it a valuable tool in modern organic synthesis.[1] This protocol is particularly well-suited for complex synthetic routes where the preservation of sensitive functionalities is paramount. The ability to selectively deprotect aliphatic TBS ethers in the presence of other silyl protecting groups provides a significant advantage in multistep synthetic strategies.[1][2][4]
References
Application Notes and Protocols: Sodium Tetrachloroaurate(III) Dihydrate in the Preparation of Au/SiO2 Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles supported on silica (Au/SiO2) are versatile catalysts with significant applications in various chemical transformations, including oxidation and reduction reactions. The catalytic activity of these materials is highly dependent on the size, dispersion, and morphology of the gold nanoparticles, as well as the properties of the silica support. Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) is a common and effective precursor for the synthesis of Au/SiO₂ catalysts. This document provides detailed protocols and data for the preparation of Au/SiO₂ catalysts using NaAuCl₄·2H₂O, based on established methodologies such as deposition-precipitation, one-pot aerosol synthesis, and seed-mediated growth.
Data Presentation
The following tables summarize key quantitative data from various studies on Au/SiO₂ catalysts, providing a comparative overview of their physical properties and catalytic performance.
Table 1: Physicochemical Properties of Au/SiO₂ Catalysts Prepared by Different Methods
| Catalyst ID | Preparation Method | Au Loading (wt%) | Au Nanoparticle Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Au/SiO₂ DP | Deposition-Precipitation | 0.49 | 9.0 | 240 | 0.56 |
| AuSiO₂-550 | One-Pot Aerosol | 1.02 | 13.7 | 300 | 0.33 |
| AuSiO₂-MPTMS-550 | One-Pot Aerosol with Stabilizer | 1.02 | 3.7 | 440 | 0.26 |
| AgAu/SiO₂ one-pot | Mechanochemical (One-Pot) | 64 (Au wt% in alloy) | < 10 | - | - |
| Au/SiO₂ | Seed-Mediated Growth | - | 50 (core) | - | - |
Data extracted from multiple sources for comparative purposes.
Table 2: Catalytic Performance of Au/SiO₂ Catalysts in Different Reactions
| Catalyst ID | Reaction | Conversion (%) | Selectivity (%) | Reaction Conditions |
| AuSiO₂-MPTMS-550 | Glycerol Oxidation | 59 | - | 8 hours |
| AuSiO₂-550 | Glycerol Oxidation | 5 | - | 8 hours |
| AgAu/SiO₂ one-pot | 2-Nitroaniline Hydrogenation | 97 | - | - |
| Au/SiO₂ | 2-Nitroaniline Hydrogenation | 60 | - | - |
Performance data highlights the impact of synthesis method on catalytic activity.
Experimental Protocols
Detailed methodologies for the preparation of Au/SiO₂ catalysts using NaAuCl₄·2H₂O are provided below. These protocols are based on established synthesis techniques.
Protocol 1: Deposition-Precipitation Method
This method involves the precipitation of a gold precursor onto a silica support, followed by thermal treatment.
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Silica (SiO₂) support (e.g., fumed silica, silica gel)
-
Deionized water
-
Ammonia solution (30 wt%)
-
Drying oven
-
Calcination furnace
Procedure:
-
Support Suspension: Disperse a known amount of SiO₂ support in deionized water with vigorous stirring to form a homogeneous suspension.
-
Precursor Addition: Prepare an aqueous solution of NaAuCl₄·2H₂O. Slowly add this gold precursor solution to the silica suspension under continuous stirring.
-
Precipitation: Adjust the pH of the mixture to a value between 7 and 9 by the dropwise addition of ammonia solution. This will cause the precipitation of a gold hydroxide species onto the silica surface.
-
Aging: Continue stirring the suspension at room temperature for a specified period (e.g., 2-4 hours) to ensure complete deposition.
-
Washing: Recover the solid catalyst by filtration or centrifugation. Wash the solid multiple times with deionized water to remove residual chloride and sodium ions.
-
Drying: Dry the catalyst in an oven at 100-120°C overnight.
-
Calcination: Calcine the dried powder in a furnace under a flow of air. A typical calcination program involves heating to 300-400°C at a ramp rate of 2-5°C/min and holding for 2-4 hours.[1]
Protocol 2: One-Pot Aerosol-Assisted Sol-Gel Synthesis
This method allows for the simultaneous formation of the silica support and the dispersion of gold nanoparticles in a single step.
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Deionized water
-
Acid catalyst (e.g., HCl)
-
Surfactant (e.g., Pluronic F127)
-
(Optional) Stabilizer: (3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Aerosol generator and reactor system
-
Calcination furnace
Procedure:
-
Precursor Solution A: Mix TEOS and, if used, MPTMS with acidified water (e.g., 0.01M HCl).
-
Precursor Solution B: Dissolve the surfactant (e.g., Pluronic F127) and NaAuCl₄·2H₂O in a mixture of ethanol and deionized water.
-
Mixing: Combine solutions A and B and stir to form a homogeneous sol.
-
Aerosol Generation: Atomize the resulting sol into fine droplets using an aerosol generator.
-
Sol-Gel Process and Drying: Pass the aerosol through a heated reactor tube where solvent evaporation and the sol-gel transition occur, forming solid particles.
-
Collection: Collect the resulting Au-SiO₂ powder using a cyclone or filter.
-
Calcination: Calcine the collected powder at a specific temperature (e.g., 350-750°C) to remove the surfactant template and form the final porous catalyst.[1]
Protocol 3: Seed-Mediated Growth Method
This technique allows for precise control over the size of the gold nanoparticles on the silica support.
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Sodium borohydride (NaBH₄) or Sodium Citrate
-
Silica nanospheres (as seeds)
-
(3-Aminopropyl)trimethoxysilane (APTS)
-
Ethanol
-
Deionized water
Procedure:
-
Silica Functionalization: Functionalize the surface of pre-synthesized silica nanospheres with amino groups by treating them with APTS in an ethanol solution.
-
Gold Seed Formation: Prepare small gold nanoparticles (~2-5 nm), which will act as seeds, by reducing an aqueous solution of NaAuCl₄·2H₂O with a strong reducing agent like NaBH₄.
-
Seed Attachment: Mix the functionalized silica nanospheres with the gold seed solution. The amino groups on the silica surface will bind to the gold seeds.
-
Growth Step: Create a growth solution containing NaAuCl₄·2H₂O and a weaker reducing agent (e.g., ascorbic acid). Slowly add the gold-seeded silica nanospheres to this solution under controlled conditions. The gold seeds will catalyze the reduction of the additional gold precursor, leading to the growth of the attached nanoparticles.
-
Washing and Collection: Once the desired nanoparticle size is achieved, wash the Au/SiO₂ particles by centrifugation and redispersion in deionized water to remove unreacted reagents.
Visualizations
The following diagrams illustrate the experimental workflows for the described catalyst preparation methods.
Caption: Workflow for the Deposition-Precipitation method.
Caption: Workflow for the One-Pot Aerosol-Assisted Sol-Gel Synthesis.
References
Application Notes & Protocols: Step-by-Step Synthesis of Gold Nanoparticles with Sodium Citrate and NaAuCl₄
This document provides a detailed guide for the synthesis of gold nanoparticles (AuNPs) using the Turkevich method, which involves the reduction of sodium tetrachloroaurate (NaAuCl₄) by sodium citrate. This method is widely recognized for its simplicity, reliability, and ability to produce monodisperse, spherical AuNPs.[1][2] These protocols are intended for researchers, scientists, and professionals in drug development and nanotechnology.
Introduction
The Turkevich method, first introduced in 1951, is a cornerstone of colloidal gold synthesis.[2] The process relies on the chemical reduction of gold ions (Au³⁺) from a precursor like NaAuCl₄ or HAuCl₄ to neutral gold atoms (Au⁰) at an elevated temperature.[2][3] Trisodium citrate serves a dual role in this synthesis: it acts as the reducing agent and, once the nanoparticles are formed, as a capping or stabilizing agent.[3][4] The citrate ions adsorb onto the nanoparticle surface, creating a negative charge that prevents aggregation through electrostatic repulsion.[3][5] This stabilization is crucial for maintaining a stable colloidal suspension of uniformly sized nanoparticles.[3] The size of the resulting AuNPs can be controlled by varying experimental parameters, most notably the molar ratio of citrate to gold.[6][7]
Reaction Mechanism
The synthesis of AuNPs via the Turkevich method involves two primary stages: nucleation and growth.
-
Reduction and Nucleation : Upon addition to the hot gold salt solution, citrate ions reduce Au³⁺ ions to metallic gold (Au⁰).[1] These newly formed gold atoms act as nucleation sites, clustering together to form small seeds.[8]
-
Growth and Stabilization : The remaining gold ions in the solution are reduced and deposit onto the surface of these initial seeds, causing the nanoparticles to grow.[9] Concurrently, citrate ions and their oxidation products adsorb onto the surface of the growing nanoparticles.[3][10] This creates a negatively charged layer that stabilizes the particles, preventing them from aggregating and controlling the final size.[3]
Two main mechanisms have been proposed to explain the formation process in more detail: one suggests the transient formation of nanowire intermediates that later break down into spherical particles, while the other proposes a direct formation of spherical aggregates without intermediates.[2]
Experimental Protocols
This section details a standard protocol for synthesizing AuNPs with a diameter of approximately 15-20 nm. All glassware must be thoroughly cleaned to avoid premature aggregation.
3.1 Materials and Equipment
-
Reagents:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) or Chloroauric acid (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
High-purity deionized water (18 MΩ·cm)
-
-
Equipment:
-
Erlenmeyer flask or beaker (e.g., 50 mL)
-
Graduated cylinders
-
Stirring hot plate with a magnetic stir bar
-
Condenser (recommended to prevent evaporation)
-
Volumetric flasks and pipettes
-
Analytical balance
-
3.2 Preparation of Stock Solutions
-
Gold Precursor Solution (e.g., 1.0 mM HAuCl₄): Dissolve the appropriate amount of HAuCl₄·3H₂O in deionized water. For example, to make 250 mL of a 10.0 mM stock solution, dissolve 1.0 g of HAuCl₄·3H₂O.[8] This stock can then be diluted to the desired working concentration (e.g., 1.0 mM).[8] Store in a dark bottle.
-
Sodium Citrate Solution (e.g., 1% w/v): Dissolve 0.5 g of trisodium citrate dihydrate in 50 mL of deionized water.[8] It is recommended to prepare this solution fresh before each synthesis.[8]
3.3 Synthesis Procedure
The following steps outline the synthesis process, which should be performed with continuous and vigorous stirring.
3.4 Observations During Synthesis
Upon the addition of sodium citrate to the boiling gold solution, a series of color changes indicates the formation of nanoparticles. The solution typically transitions from a pale yellow to colorless, then to a bluish-grey hue before finally stabilizing at a deep ruby or wine-red color.[4][11] This final red color is characteristic of the surface plasmon resonance of spherical gold nanoparticles in the 15-30 nm range.[2] The entire process usually takes about 10 to 20 minutes to complete.[2][8]
Data Presentation: Controlling Nanoparticle Size
The final size of the synthesized AuNPs is highly dependent on several experimental parameters. The tables below summarize the impact of these factors.
Table 1: Effect of Citrate to Gold Ratio on Nanoparticle Size
The molar ratio of sodium citrate to the gold precursor is the most critical factor for controlling the final particle size.[6][7] Generally, increasing the citrate-to-gold ratio results in the formation of smaller nanoparticles due to more rapid nucleation and increased surface coverage by citrate ions, which limits particle growth.[1][12]
| Citrate:HAuCl₄ Molar Ratio | Volume of 0.1% Citrate (mL) Added to 100 mL of ~0.25 mM HAuCl₄ | Approximate Mean Diameter (nm) | Reference(s) |
| 1.5 | 3.0 | ~60.7 | [13] |
| 2.8 | - | ~15 | [7] |
| - | 3.5 | ~53.4 | [13] |
| - | 4.5 | ~42.1 | [13] |
| - | 5.5 | ~32.8 | [13] |
| - | 6.5 | ~25.6 | [13] |
| - | 8.0 | ~18.5 | [13] |
| - | 9.0 | ~16.3 | [13] |
Note: The exact sizes can vary based on specific reaction conditions such as heating rate and stirring speed.
Table 2: Influence of Other Key Experimental Parameters
| Parameter | Effect on Nanoparticle Properties | Notes | Reference(s) |
| Temperature | Higher temperatures generally lead to smaller and more uniform nanoparticles. | The reaction is typically performed at boiling point (~90-100 °C) for consistent results.[2] A decrease in temperature can result in larger particles.[7] | [2][7] |
| pH | Affects the reduction potential of citrate and the surface charge of the nanoparticles. | The pH influences the rate of nucleation and stabilization, thereby impacting the final size distribution.[1][3][14] Optimal pH values are often slightly acidic to neutral.[14][15] | [3][14][15] |
| Reactant Concentration | Higher concentrations can lead to faster reactions and potentially smaller particles, but may also increase polydispersity. | Initial concentrations of both gold salt and citrate are key factors.[11] | [11] |
| Stirring Rate | Affects heat and mass transfer, influencing the homogeneity of nucleation and growth. | A consistent and vigorous stirring rate is essential for producing monodisperse nanoparticles.[11] | [11] |
Characterization of Synthesized Gold Nanoparticles
To confirm the successful synthesis and determine the properties of the AuNPs, several characterization techniques are commonly employed:
-
UV-Vis Spectroscopy: Used to identify the characteristic Localized Surface Plasmon Resonance (LSPR) peak of AuNPs, which for spherical particles of 15-30 nm is typically around 520 nm.[2]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provide direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.[2]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles and provides information on the size distribution and polydispersity index (PDI).[2][6]
-
X-ray Diffraction (XRD): Confirms the crystalline structure of the gold nanoparticles.[2]
References
- 1. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Citric Acid in Gold Nanoparticle Synthesis [nanopartz.com]
- 4. static.even3.com [static.even3.com]
- 5. Limitations of Diluting Citrate-Stabilized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 6. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 7. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 14. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: AuCl4H4NaO2 in Biogenic Gold Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of gold nanoparticles (AuNPs) using sodium tetrachloroaurate(III) dihydrate (AuCl₄H₄NaO₂) and various biological entities. This green synthesis approach offers an eco-friendly, cost-effective, and simple alternative to conventional chemical and physical methods, yielding biocompatible nanoparticles with wide-ranging applications in medicine, diagnostics, and catalysis.[1][2][3][4]
The use of biological systems such as plants, bacteria, fungi, and algae provides a rich source of natural reducing and capping agents, which are crucial for the reduction of Au³⁺ ions to Au⁰ and the subsequent stabilization of the newly formed nanoparticles.[1][3][5] Phytochemicals like polyphenols, flavonoids, terpenoids, and enzymes present in these biological extracts are believed to be responsible for the synthesis process.[5][6][7]
Applications of Biogenically Synthesized Gold Nanoparticles
Biogenic AuNPs exhibit unique physicochemical and biological properties that make them suitable for a variety of applications:
-
Drug Delivery: AuNPs serve as excellent carriers for delivering drugs, genes, and proteins to specific targets within the body.[8][9][10] Their large surface area allows for the functionalization with targeting ligands and the loading of therapeutic agents.[8][9] The release of drugs can be controlled by internal or external stimuli.[8][10]
-
Antimicrobial Agents: Green synthesized AuNPs have demonstrated significant antibacterial and antifungal activities against a range of pathogenic microbes.[11][12][13][14] The presence of phytochemicals on the nanoparticle surface can enhance their antimicrobial efficacy.[12][13]
-
Anticancer and Therapeutic Agents: Biogenic AuNPs have shown promise in cancer therapy due to their ability to induce cytotoxicity in cancer cells.[15][16] They are also being explored for their antioxidant and anti-inflammatory properties.[12][15]
-
Catalysis: Gold nanoparticles are effective catalysts for various chemical reactions, including the degradation of organic pollutants.[17] The catalytic activity can be influenced by the size and shape of the nanoparticles.[17]
-
Biosensors and Diagnostics: The unique optical properties of AuNPs, particularly their surface plasmon resonance, make them ideal for the development of biosensors for the detection of various biomolecules and pathogens.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the biogenic synthesis of AuNPs using different biological sources.
Table 1: Synthesis Parameters and Nanoparticle Characteristics (Plant-Based Synthesis)
| Plant Source | AuCl₄H₄NaO₂ Concentration | Extract Volume/Ratio | Temperature | pH | Reaction Time | Nanoparticle Size | Nanoparticle Shape | Reference |
| Annona muricata | 1 mM | Not Specified | Room Temp | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Benincasa hispida | 100 ppm | Not Specified | 100 °C | 10 | Not Specified | 10-100 nm | Monodispersed | [6] |
| Ficus carica | Not Specified | Not Specified | Not Specified | Not Specified | 24 hours | Not Specified | Not Specified | [6] |
| Aegle marmelos | Not Specified | Not Specified | Not Specified | Not Specified | 8 hours | 15-30 nm | Nearly Monodispersed | [20] |
| Lasiosiphon eriocephalus | 1 mM | 1:1 (Extract:Au solution) | Room Temp | Not Specified | Not Specified | 20-60 nm | Hexagonal | [15] |
| Acalypha indica | 0.19 g in 500 mL | 75 mL extract in 500 mL | Room Temp | Not Specified | 20-40 hours | 50-100 nm | Spherical | [21] |
| Salvia officinalis | 0.1 g/L | 0.75 mL extract to 10 mL Au solution | 35-40 °C | Not Specified | Several minutes | Not Specified | Not Specified | [22] |
Table 2: Synthesis Parameters and Nanoparticle Characteristics (Microbial Synthesis)
| Microbial Source | AuCl₄H₄NaO₂ Concentration | Incubation Conditions | Temperature | pH | Reaction Time | Nanoparticle Size | Nanoparticle Shape | Reference |
| Escherichia coli K12 | Not Specified | Room temperature, no growth media | Room Temp | Not Specified | Not Specified | ~50 nm | Nanoplates | [23] |
| Rhizopus oryzae | Varied | Protein extract | Not Specified | Varied | Not Specified | Decreases with extract, increases with Au³⁺ & pH | Not Specified | [24] |
| Bacillus subtilis | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 5-25 nm | Octahedral | [24] |
| S. hygroscopicus | Varied (10⁻⁴ M optimal) | Cell biomass with HAuCl₄ | Not Specified | 7.0 | Not Specified | 10-20 nm | Spherical | [16] |
Experimental Protocols
Protocol 1: Preparation of Plant Extract for AuNP Synthesis
-
Collection and Preparation of Plant Material:
-
Collect fresh, healthy plant leaves (e.g., Annona muricata, Aegle marmelos).[11][20]
-
Wash the leaves thoroughly with tap water followed by distilled water to remove any dust and impurities.
-
Air-dry the leaves in the shade for several days until they are completely dry and crisp.
-
Grind the dried leaves into a fine powder using a blender or mortar and pestle.
-
-
Aqueous Extraction:
-
Weigh a specific amount of the leaf powder (e.g., 10 g).
-
Add the powder to a specific volume of deionized or distilled water (e.g., 100 mL) in a flask.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a set duration (e.g., 15-30 minutes) with constant stirring.[22]
-
Allow the mixture to cool to room temperature.
-
Filter the extract using Whatman No. 1 filter paper to remove the plant debris.[21]
-
Store the filtered extract at 4°C for further use.
-
Protocol 2: Biogenic Synthesis of Gold Nanoparticles using Plant Extract
-
Preparation of Gold Salt Solution:
-
Prepare a 1 mM solution of sodium tetrachloroaurate(III) dihydrate (AuCl₄H₄NaO₂) by dissolving the appropriate amount in deionized water.
-
-
Synthesis Reaction:
-
In a clean flask, add a specific volume of the 1 mM AuCl₄H₄NaO₂ solution (e.g., 90 mL).
-
While stirring, add a specific volume of the prepared plant extract (e.g., 10 mL) to the gold salt solution. The ratio of extract to gold solution can be varied to control nanoparticle size.[14]
-
Observe the color change of the solution from yellow to ruby red or deep purple, which indicates the formation of AuNPs.[6][22] This change is due to the surface plasmon resonance of the synthesized nanoparticles.
-
The reaction can be carried out at room temperature or with gentle heating to expedite the process.[22]
-
-
Purification of Gold Nanoparticles:
-
Centrifuge the synthesized AuNP solution at a high speed (e.g., 10,000 rpm) for a specific duration (e.g., 15-20 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps multiple times to remove any unreacted biological molecules and ions.
-
The purified AuNPs can be stored as a colloidal solution or dried for further characterization.
-
Protocol 3: Characterization of Synthesized Gold Nanoparticles
-
UV-Visible Spectroscopy:
-
Transmission Electron Microscopy (TEM):
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
X-ray Diffraction (XRD):
Visualizations
Diagram 1: General Workflow for Biogenic AuNP Synthesis
Caption: A general workflow for the biogenic synthesis and application of gold nanoparticles.
Diagram 2: Proposed Mechanism of Bioreduction
Caption: Proposed mechanism for the bioreduction and stabilization of gold nanoparticles.
Diagram 3: Interrelationship of Synthesis, Characteristics, and Applications
Caption: Interrelationship between synthesis parameters, nanoparticle properties, and applications.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. Gold Nanoparticles: Biosynthesis and Potential of Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanochemres.org [nanochemres.org]
- 7. Green Synthesis of Gold Nanoparticles using Eruca Sativa Plant Extracts [jns.kashanu.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Structural and antimicrobial properties of synthesized gold nanoparticles using biological and chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism and Antibacterial Activity of Gold Nanoparticles (AuNPs) Functionalized with Natural Compounds from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biogenic Nanoparticles: Synthesis, Characterization, and Biological Potential of Gold Nanoparticles Synthesized using Lasiosiphon eriocephalus Decne Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificliterature.org [scientificliterature.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microbial Synthesis of Gold Nanoparticles and their Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bbrc.in [bbrc.in]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. Green synthesis of gold nanoparticles using plant extracts as reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biogenic synthesis and characterization of gold nanoparticles by Escherichia coli K12 and its heterogeneous catalysis in degradation of 4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biotechnological advances in microbial synthesis of gold nanoparticles: Optimizations and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gold Plating Using Sodium Tetrachloroaurate(III) Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) in both electroplating and electroless gold plating processes. This compound serves as a common source of gold ions for depositing thin layers of gold onto various substrates, a technique valuable in electronics, nanotechnology, and the manufacturing of medical devices and sensors.[1][2][3]
Application Notes
Sodium tetrachloroaurate(III) dihydrate is a gold salt soluble in water and is utilized in both electroplating and electroless plating methods to create functional and decorative gold coatings.[1][2] The choice between electroplating and electroless plating depends on the substrate material, the desired thickness of the gold layer, and the complexity of the part's geometry.
Electroplating is an electrochemical process that uses an external electric current to reduce gold ions from the plating solution onto a conductive substrate.[4][5] This method is ideal for applications requiring thicker and more durable gold coatings. Key parameters such as current density, temperature, and bath pH must be carefully controlled to achieve the desired deposit characteristics.[6][7]
Electroless plating , on the other hand, is an autocatalytic chemical process that deposits a layer of gold without the need for an external power source.[8][9] This technique is particularly useful for plating non-conductive surfaces or objects with intricate shapes where uniform coating is crucial. The plating solution for this process contains a reducing agent that facilitates the deposition of gold.[10]
Key Considerations for Gold Plating:
-
Substrate Preparation: Proper cleaning and activation of the substrate surface are critical for ensuring good adhesion of the gold layer.[11][12][13] Inadequate surface preparation is a common cause of plating defects such as peeling and blistering.[6][12][14]
-
Bath Composition: The composition of the plating bath, including the concentration of gold salts, supporting electrolytes, and additives, significantly influences the properties of the deposited gold film.[15]
-
Additives: Various additives can be incorporated into the plating bath to modify the characteristics of the gold deposit. These can include brighteners, grain refiners, and stabilizers.[16]
-
pH Control: The pH of the plating solution affects the stability of the gold complex and the quality of the deposit.[16][17] For many gold plating baths, a slightly acidic pH is maintained.[6][18]
-
Troubleshooting: Common issues in gold plating include poor adhesion, uneven thickness, and discoloration. These problems can often be traced back to improper substrate preparation, incorrect bath parameters, or contamination of the plating solution.[3][6][14]
Quantitative Data Summary
The following tables summarize typical quantitative data for gold plating baths using Sodium tetrachloroaurate(III) dihydrate.
Table 1: Electroplating Bath Composition and Operating Parameters
| Parameter | Value | Reference |
| Sodium Tetrachloroaurate(III) Dihydrate | 2 - 16.5 g/L (as Au) | [19] |
| Supporting Electrolyte (e.g., Potassium Nitrate) | 3.7 - 75 g/L | [19] |
| Complexing Agent (e.g., Ethylenediamine Hydrochloride) | 13 - 158 mL/L | [19] |
| pH | 3.5 - 4.5 | [6][18] |
| Temperature | 50 - 60 °C | [20] |
| Current Density | 1 - 5 A/dm² | [6] |
Table 2: Electroless Plating Bath Composition and Operating Parameters
| Parameter | Value | Reference |
| Sodium Tetrachloroaurate(III) | 4 g/L (as Au) | [21] |
| Complexing Agent (e.g., Citric Acid) | 0.5 mol/L | [21] |
| Reducing Agent (e.g., Hydrazine Hydrochloride) | Varies | [8] |
| Stabilizer (e.g., Thallium Sulfate) | 50 mg/L | [21] |
| pH | 6.0 | [21] |
| Temperature | Ambient | |
| Plating Rate | 0.25 - 0.38 µm/hr | [8] |
Experimental Protocols
Protocol 1: Electroplating of a Conductive Substrate
This protocol describes a general procedure for the electroplating of a conductive substrate, such as copper or nickel, using a Sodium tetrachloroaurate(III) dihydrate-based plating bath.
1. Substrate Preparation:
a. Degreasing: Clean the substrate with a suitable degreasing agent to remove any oils or organic contaminants.[11] b. Rinsing: Thoroughly rinse the substrate with deionized water. c. Acid Activation: Immerse the substrate in a dilute acid solution (e.g., 10% sulfuric acid) to remove any oxide layers. d. Final Rinsing: Rinse the substrate again with deionized water and dry it completely.
2. Plating Bath Preparation:
a. Dissolve the required amounts of Sodium tetrachloroaurate(III) dihydrate, supporting electrolyte, and complexing agent in deionized water to prepare the plating solution according to the concentrations specified in Table 1. b. Adjust the pH of the solution to the desired range using a suitable acid or base.[18] c. Heat the plating bath to the operating temperature.[20]
3. Electroplating Process:
a. Immerse the prepared substrate (cathode) and an inert anode (e.g., platinum or graphite) into the plating bath. b. Connect the substrate and the anode to a DC power supply. c. Apply the specified current density and plate for the required duration to achieve the desired gold thickness. d. After plating, remove the substrate from the bath and rinse it thoroughly with deionized water. e. Dry the plated substrate.
Protocol 2: Electroless Plating on a Nickel Substrate
This protocol outlines a method for the electroless deposition of gold onto a nickel-plated surface using a tetrachloroaurate-based solution.
1. Substrate Preparation:
a. Cleaning: Clean the nickel-plated substrate by immersing it in a dilute hydrochloric acid solution (approximately 10%). b. Rinsing: Thoroughly rinse the substrate with deionized water.
2. Plating Bath Preparation:
a. Prepare the electroless gold plating solution by dissolving Sodium tetrachloroaurate(III), a complexing agent (e.g., citric acid), a reducing agent, and a stabilizer in deionized water, as detailed in Table 2. b. Adjust the pH of the solution to the specified value.
3. Electroless Plating Process:
a. Immerse the cleaned nickel substrate into the electroless gold plating bath at room temperature. b. The gold deposition will begin spontaneously on the nickel surface. c. Leave the substrate in the solution for a sufficient amount of time to achieve the desired gold thickness. The plating rate is typically in the range of 0.25-0.38 µm/hr.[8] d. Once the desired thickness is achieved, remove the substrate from the plating bath. e. Rinse the plated substrate thoroughly with deionized water and then dry it.
Mandatory Visualizations
Caption: Experimental workflow for gold electroplating.
References
- 1. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]
- 2. Chemical Compounds based on Gold | Cabro Spa [cabro.it]
- 3. qualityinspection.org [qualityinspection.org]
- 4. goldplating.com [goldplating.com]
- 5. goldplating.com [goldplating.com]
- 6. Troubleshooting Common Issues with Hard Gold Plating: A Practical Guide for Engineers [allpcb.com]
- 7. proplate.com [proplate.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Electroless deposition of Ni–P/Au coating on Cu substrate with improved corrosion resistance from Au(iii)–DMH based cyanide-free plating bath using hypophosphite as a reducing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldgenie.com [goldgenie.com]
- 12. goldplating.com [goldplating.com]
- 13. proplate.com [proplate.com]
- 14. proplate.com [proplate.com]
- 15. p2infohouse.org [p2infohouse.org]
- 16. The Role of Citric Acid in Gold Nanoparticle Synthesis [nanopartz.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Troubleshooting Common Issues in PCB Gold Finger Plating: A Practical Guide [allpcb.com]
- 19. US4168214A - Gold electroplating bath and method of making the same - Google Patents [patents.google.com]
- 20. tjr-lab.mit.edu [tjr-lab.mit.edu]
- 21. Sodium Tetrachloroaurate(III) solution | Johnson Matthey [matthey.com]
Application Notes and Protocols: Catalytic Activity of Sodium Tetrachloroaurate(III) Dihydrate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic activity of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The information presented is intended to guide researchers in the application of this gold catalyst for the synthesis of complex organic molecules relevant to pharmaceutical and materials science.
Introduction
Sodium tetrachloroaurate(III) dihydrate is an effective and commercially available gold(III) catalyst for various organic transformations, including the Michael addition.[1][2] This reaction, involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is a cornerstone in synthetic chemistry for building molecular complexity.[3] Gold(III) catalysts, acting as powerful Lewis acids, activate the α,β-unsaturated system, facilitating the nucleophilic attack.[1][4] This protocol focuses on the NaAuCl₄·2H₂O-catalyzed Michael addition of indoles to α,β-enones, a reaction of significant interest due to the prevalence of the indole scaffold in biologically active compounds.[1]
Data Presentation: Catalytic Efficiency in the Michael Addition of Indoles to Enones
The catalytic performance of sodium tetrachloroaurate(III) dihydrate in the Michael addition of various indole derivatives to α,β-unsaturated ketones has been demonstrated to be efficient, providing good yields of the corresponding 3-(3-oxoalkyl)indole products.[1] The reaction proceeds regioselectively at the C-3 position of 3-unsubstituted indoles.[1] A summary of representative results is presented in Table 1.
Table 1: NaAuCl₄·2H₂O Catalyzed Michael Addition of Indoles to α,β-Enones [1]
| Entry | Indole Derivative | Enone | Product | Yield (%) |
| 1 | Indole | Benzylideneacetone | 3-(1-Phenyl-3-oxobutyl)-1H-indole | 85 |
| 2 | Indole | Chalcone | 3-(1,3-Diphenyl-3-oxopropyl)-1H-indole | 82 |
| 3 | 5-Methoxyindole | Benzylideneacetone | 5-Methoxy-3-(1-phenyl-3-oxobutyl)-1H-indole | 90 |
| 4 | 5-Nitroindole | Benzylideneacetone | 5-Nitro-3-(1-phenyl-3-oxobutyl)-1H-indole | 75 |
| 5 | 4,6-Dichloroindole | Benzylideneacetone | 4,6-Dichloro-3-(1-phenyl-3-oxobutyl)-1H-indole | 80 |
| 6 | Indole | Cyclohex-2-en-1-one | 3-(3-Oxocyclohexyl)-1H-indole | 78 |
| 7 | Indole | 3-Penten-2-one | 3-(1-Methyl-3-oxobutyl)-1H-indole | 70 |
| 8 | 2-Methylindole | Benzylideneacetone | 2-Methyl-3-(1-phenyl-3-oxobutyl)-1H-indole | 88 |
Reactions were typically carried out with an equimolar ratio of indole and enone in the presence of a catalytic amount of NaAuCl₄·2H₂O at room temperature or slightly elevated temperatures.[1]
Experimental Protocols
The following is a general experimental protocol for the sodium tetrachloroaurate(III) dihydrate-catalyzed Michael addition of indoles to α,β-enones, based on reported procedures.[1]
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Indole derivative (Michael donor)
-
α,β-Unsaturated ketone (Michael acceptor)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the indole derivative (1.0 mmol, 1.0 equiv) and the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., 5 mL of CH₂Cl₂) to the flask under an inert atmosphere.
-
Catalyst Addition: Add sodium tetrachloroaurate(III) dihydrate (0.02 mmol, 2 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 30 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate) to afford the desired Michael adduct.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Mandatory Visualizations
Catalytic Cycle of Gold(III)-Catalyzed Michael Addition
The proposed catalytic cycle for the Michael addition of an indole to an enone catalyzed by a gold(III) species is depicted below. The cycle involves the activation of the enone by the gold catalyst, followed by nucleophilic attack from the electron-rich indole.
Caption: Proposed catalytic cycle for the Au(III)-catalyzed Michael addition.
Experimental Workflow for Michael Addition
The following diagram illustrates the general laboratory workflow for performing the NaAuCl₄·2H₂O-catalyzed Michael addition reaction.
Caption: General experimental workflow for the gold-catalyzed Michael addition.
Conclusion
Sodium tetrachloroaurate(III) dihydrate serves as an efficient catalyst for the Michael addition of indoles to α,β-enones, offering a straightforward method for the synthesis of valuable 3-substituted indole derivatives. The reaction proceeds under mild conditions with good yields. The provided protocols and diagrams are intended to facilitate the adoption of this methodology in synthetic laboratories for applications in drug discovery and materials science.
References
Application Notes & Protocols: Sodium Tetrachloroaurate(III) Dihydrate as a Precursor for Gold-Functionalized Covalent Organic Polymer Networks
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium tetrachloroaurate(III) dihydrate (AuCl₄H₄NaO₂) is a versatile gold precursor that has garnered significant interest in the functionalization of covalent organic frameworks (COFs). While not a direct building block for the organic backbone of COFs, it is a critical precursor for the in situ synthesis of gold nanoparticles (AuNPs) within the porous structure of COFs, creating AuNPs@COF composites. These hybrid materials synergistically combine the high porosity, crystallinity, and tunable functionality of COFs with the unique catalytic and plasmonic properties of gold nanoparticles. This integration leads to advanced materials with applications in catalysis, sensing, and drug delivery.
This document provides an overview of the application of sodium tetrachloroaurate(III) dihydrate in the synthesis of AuNPs@COF materials, including detailed experimental protocols and data presentation.
Core Applications
The primary application of AuCl₄H₄NaO₂ in the context of COFs is as a precursor for gold nanoparticle-doped covalent organic frameworks (AuNPs@COFs). These composite materials exhibit enhanced properties relevant to various research and development fields:
-
Heterogeneous Catalysis: AuNPs@COFs have demonstrated remarkable catalytic activity and recyclability in various organic transformations, such as the reduction of nitrophenols, which is a critical reaction in wastewater treatment and the synthesis of fine chemicals.[1] The COF support prevents the aggregation of AuNPs, ensuring high catalytic efficiency over multiple cycles.
-
Photocatalysis: The integration of gold nanoparticles can enhance the photocatalytic activity of COFs by improving charge separation and light absorption.[2][3] This is particularly relevant for applications in environmental remediation and green chemistry.
-
Sensing and Diagnostics: The localized surface plasmon resonance (LSPR) of gold nanoparticles can be harnessed for colorimetric sensing applications. When integrated into a COF, the framework can provide selectivity for target analytes, leading to highly sensitive and selective sensors.
-
Drug Delivery and Theranostics: The porous nature of COFs allows for the loading of therapeutic agents, while the embedded gold nanoparticles can offer imaging (e.g., via X-ray contrast) or photothermal therapy capabilities. This combination is promising for the development of multifunctional drug delivery systems.
Data Presentation
The following table summarizes key quantitative data from representative studies on AuNPs@COF materials synthesized using a gold precursor like sodium tetrachloroaurate(III) dihydrate.
| Material | Gold Precursor Concentration | AuNP Size (nm) | Surface Area (m²/g) | Application | Key Finding |
| AuNPs@DMTP-TPB | Not specified | 5.4 ± 0.6 | High | Catalysis (4-nitrophenol reduction) | Superior catalytic activity and recyclability compared to solution-based synthesis.[1] |
| AuNCs@COF | Not specified | Ultrasmall | Not specified | Antibacterial / Photodynamic Therapy | Enhanced production of reactive oxygen species (ROS) for efficient bacterial killing under visible light.[2] |
| TAPP-TZ-OMe-COF | Not specified | Not applicable (used for gold recovery) | 758 | Gold Recovery | High gold recovery capacity of 4,109 mg g⁻¹ from electronic waste.[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of gold-functionalized covalent organic polymer networks.
Protocol 1: Mechanochemical Synthesis of AuNPs@COF
This protocol describes a rapid and sustainable one-step method for synthesizing AuNPs-doped COFs via ball milling, adapted from a study on AuNPs@DMTP-TPB.[1]
Materials:
-
COF monomers (e.g., 2,5-dimethoxyterephthalaldehyde (DMTP), 1,3,5-tris(4-aminophenyl)benzene (TPB))
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Stainless steel milling jar and balls
-
Solvents for washing (e.g., acetone, ethanol)
Procedure:
-
Preparation: Place the COF monomers and sodium tetrachloroaurate(III) dihydrate into a stainless steel milling jar. The molar ratio of monomers should be optimized for the specific COF synthesis. The amount of gold precursor will determine the loading of AuNPs in the final material.
-
Mechanochemical Synthesis: The milling jar is placed in a planetary ball mill and milled at a specified speed (e.g., 500 rpm) for a designated time (e.g., 1 hour) under ambient conditions. The in-situ reduction of the gold precursor is attributed to the galvanic reduction by the stainless steel apparatus.[1]
-
Washing and Purification: After milling, the resulting powder is collected and washed extensively with solvents such as acetone and ethanol to remove any unreacted monomers and byproducts. This is typically done through centrifugation or filtration.
-
Drying: The purified AuNPs@COF powder is dried under vacuum at an elevated temperature (e.g., 80°C) overnight.
-
Characterization: The final product should be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Transmission Electron Microscopy (TEM) to visualize the AuNPs and their dispersion, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.
Protocol 2: In Situ Synthesis of Gold Nanoclusters in a Pre-synthesized COF
This protocol outlines the synthesis of ultrasmall gold nanoclusters within the nanopores of an existing COF, as described for AuNCs@COF nanocomposites.[2]
Materials:
-
Pre-synthesized COF nanoparticles
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
1-vinylimidazole (Vim) as a reducing agent and capping ligand
-
Solvent (e.g., ethanol)
Procedure:
-
Dispersion of COF: Disperse the pre-synthesized COF nanoparticles in a suitable solvent (e.g., ethanol) through sonication to obtain a homogeneous suspension.
-
Infiltration of Precursor and Reducing Agent: Add an aqueous solution of NaAuCl₄·2H₂O to the COF suspension, followed by the addition of 1-vinylimidazole. The mixture is then stirred for an extended period (e.g., 24 hours) to allow for the diffusion of the gold precursor and the reducing agent into the COF pores.
-
Reduction and Nanocluster Formation: The reduction of Au(III) to Au(0) occurs in situ within the COF nanopores, leading to the formation of ultrasmall gold nanoclusters.
-
Purification: The resulting AuNCs@COF nanocomposite is collected by centrifugation, and washed repeatedly with the solvent to remove any unreacted reagents and surface-adsorbed nanoclusters.
-
Drying: The final product is dried under vacuum.
-
Characterization: Characterization techniques should include TEM to confirm the size and distribution of AuNCs, fluorescence spectroscopy to assess the optical properties, and analysis of reactive oxygen species (ROS) generation for photodynamic applications.
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships in the synthesis and application of gold-functionalized COFs.
Caption: Workflow for the one-step mechanochemical synthesis of AuNPs@COF.
Caption: Workflow for the synthesis of gold nanoclusters within a pre-existing COF.
Caption: Logical pathway for the application of AuNPs@COF in a catalytic reduction.
References
- 1. A Rapid, Sustainable, One‐step Mechanochemical Strategy for Synthesizing Gold Nanoparticle‐Doped Covalent Organic Frameworks (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electronic Structure Tailored Covalent Organic Frameworks for Synergistic Adsorptive–Photocatalytic Gold Recovery from Complex Electronic Waste - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting failed gold nanoparticle synthesis with AuCl4H4NaO2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with gold nanoparticle (AuNP) synthesis using tetrachloroauric acid (HAuCl₄) and sodium citrate (Na₃C₆H₅O₇).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My gold nanoparticle synthesis failed. The solution color remained yellow or turned black/grey. What went wrong?
A1: A yellow solution indicates that the reduction of gold ions (Au³⁺) to neutral gold atoms (Au⁰) did not occur. A black or grey precipitate suggests that the nanoparticles aggregated and crashed out of the solution. Here are the most common causes and troubleshooting steps:
-
Improper Temperature: The reduction of gold ions by citrate is temperature-dependent. The reaction mixture must be brought to a rolling boil before adding the sodium citrate solution.[1] Insufficient heat will prevent the reaction from initiating.
-
Reagent Quality:
-
Tetrachloroauric Acid (HAuCl₄): Ensure the gold precursor is not degraded. It is hygroscopic and should be stored in a desiccator.
-
Sodium Citrate (Na₃C₆H₅O₇): Sodium citrate solutions can degrade over time. It is best to use a freshly prepared solution for each synthesis.[2]
-
-
Contaminated Glassware: Any impurities on the glassware can interfere with the nucleation and growth of the nanoparticles. It is crucial to use meticulously clean glassware. Washing with aqua regia (a mixture of nitric acid and hydrochloric acid) followed by thorough rinsing with ultrapure water is a standard practice.
-
Incorrect Reagent Addition: The sodium citrate solution should be added quickly to the vigorously stirring, boiling HAuCl₄ solution.[2] Slow addition can lead to a broad size distribution or aggregation.
Q2: The final color of my gold nanoparticle solution is not the expected ruby red. What does a different color indicate?
A2: The color of the colloidal gold solution is directly related to the size and shape of the nanoparticles due to a phenomenon called Localized Surface Plasmon Resonance (LSPR).
-
Ruby Red: This is the characteristic color for spherical gold nanoparticles in the 10-20 nm range.[3]
-
Purple/Blue: This often indicates larger nanoparticles or some degree of aggregation. As the nanoparticles increase in size or begin to clump together, the LSPR peak shifts to longer wavelengths, causing the solution to appear purple or blue.
-
Orange: This may suggest the formation of smaller nanoparticles.
Q3: My gold nanoparticles are polydisperse (have a wide range of sizes). How can I achieve a more uniform size distribution?
A3: Monodispersity is critical for many applications. Several factors influence the size distribution of the synthesized nanoparticles:
-
Heating and Stirring: Ensure uniform heating and vigorous stirring of the HAuCl₄ solution. This promotes rapid nucleation and uniform growth of the nanoparticles.
-
pH of the Reaction Mixture: The pH of the solution plays a crucial role in the size and polydispersity of the resulting AuNPs. A pH value around 5 has been shown to be optimal for producing highly monodisperse and spherical gold nanoparticles.[4] Deviations from the optimal pH can lead to a wider size distribution.[4]
-
Rate of Reagent Addition: As mentioned, a rapid addition of the sodium citrate solution is essential for achieving a narrow size distribution.
Q4: How can I control the size of the gold nanoparticles during synthesis?
A4: The size of the gold nanoparticles can be tuned by adjusting several key reaction parameters:
-
Citrate to Gold Molar Ratio: This is one of the most effective ways to control the particle size. Generally, increasing the molar ratio of sodium citrate to tetrachloroauric acid results in smaller nanoparticles.[5][6] This is because citrate acts as both a reducing agent and a capping agent.[3] A higher concentration of citrate leads to more nucleation sites and provides better stabilization of the growing nanoparticles, preventing further growth and aggregation.[7]
-
pH of the Solution: The pH of the reaction mixture significantly affects the final particle size. Higher pH values (above 5) tend to produce more monodisperse nanoparticles.[8]
-
Reaction Temperature: Temperature can also influence nanoparticle size, although its effect can be complex. Generally, higher temperatures lead to a faster reaction rate and can result in smaller, more uniform particles.
Data Presentation
Table 1: Effect of Citrate to Gold Molar Ratio on Nanoparticle Size
| Molar Ratio (Sodium Citrate : HAuCl₄) | Resulting Nanoparticle Diameter (nm) |
| 15.0 | 12 |
| 10.0 | 18 |
| 5.0 | 35 |
| 3.5 | 51 |
Note: Data adapted from a study on the 'inversed Turkevich' method. While the trend is generally applicable, exact sizes may vary based on specific experimental conditions.[5]
Table 2: Influence of pH on Gold Nanoparticle Synthesis
| pH | Nanoparticle Concentration (nM) | Polydispersity |
| 4.7 | 1.29 | Higher |
| 5.0 | - | Low (optimal for monodispersity) |
| 5.3 | 2.40 | Low |
Note: Data indicates that even slight fluctuations in pH can significantly impact the concentration of the resulting nanoparticles. A pH of 5.0 is often optimal for achieving high monodispersity.[4]
Experimental Protocols
Standard Protocol for Turkevich Method (for ~15-20 nm AuNPs)
This protocol is a widely used method for synthesizing spherical gold nanoparticles.
Materials:
-
Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
Aqua regia (for cleaning glassware)
-
Magnetic stirrer with heating plate
-
Erlenmeyer flask
-
Graduated cylinders
-
Pipettes
Procedure:
-
Glassware Preparation: All glassware must be scrupulously cleaned. This is typically achieved by washing with aqua regia, followed by copious rinsing with ultrapure water.
-
Prepare a 1.0 mM HAuCl₄ Solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in ultrapure water. For example, to make 100 mL, dissolve 39.38 mg of HAuCl₄·3H₂O in 100 mL of ultrapure water.
-
Prepare a 1% (w/v) Sodium Citrate Solution: Dissolve 1 g of Na₃C₆H₅O₇·2H₂O in 100 mL of ultrapure water. It is recommended to prepare this solution fresh.[2]
-
Reaction Setup: Place a measured volume of the 1.0 mM HAuCl₄ solution (e.g., 50 mL) into an Erlenmeyer flask with a magnetic stir bar. Place the flask on a heating magnetic stirrer.
-
Heating to Boiling: Heat the HAuCl₄ solution while stirring vigorously until it reaches a rolling boil.[2]
-
Addition of Sodium Citrate: Once the solution is boiling, quickly add a predetermined volume of the 1% sodium citrate solution (e.g., 5 mL for a 50 mL HAuCl₄ solution).[2]
-
Color Change and Reaction Completion: Continue heating and stirring. The solution will typically change color from pale yellow to colorless, then to grey, and finally to a deep ruby red. This color change indicates the formation of gold nanoparticles. The reaction is generally complete within 10-15 minutes.
-
Cooling: After the color has stabilized, remove the flask from the heat and continue stirring until it has cooled to room temperature.
-
Storage: Store the colloidal gold solution in a clean, sealed container, typically in a dark environment at 4°C to prevent aggregation.
Visualizations
References
- 1. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 2. researchgate.net [researchgate.net]
- 3. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Synthesis of Gold Nanoparticles (AuNPs) Using Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the size of gold nanoparticles synthesized from sodium tetrachloroaurate(III) dihydrate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the size of gold nanoparticles during synthesis?
A1: The final size of gold nanoparticles is primarily determined by the interplay between the nucleation and growth phases of the synthesis. The key experimental parameters that allow for size control include:
-
Ratio of reducing agent to gold precursor (NaAuCl₄·2H₂O): This is one of the most critical factors. Generally, a higher ratio of reducing agent (like sodium citrate) to the gold salt leads to the formation of a larger number of smaller nanoparticles.[1]
-
Temperature: The reaction temperature significantly influences the kinetics of nucleation and growth. Higher temperatures typically result in a faster reaction and can lead to smaller, more uniform nanoparticles.[2]
-
pH of the reaction mixture: The pH affects the reduction potential of the reagents and the surface charge of the nanoparticles, thereby influencing their stability and final size.[3]
-
Rate of addition of reagents: A rapid addition of the reducing agent can lead to a burst of nucleation, resulting in smaller nanoparticles.[4]
-
Stirring rate: Vigorous and consistent stirring ensures a homogenous reaction mixture, which is crucial for producing nanoparticles with a narrow size distribution.[5]
Q2: Can I use protocols developed for chloroauric acid (HAuCl₄) with sodium tetrachloroaurate (NaAuCl₄·2H₂O)?
A2: Yes, in most cases, protocols can be adapted with minor adjustments. Both compounds provide the AuCl₄⁻ ion in solution, which is the species that is reduced to form gold nanoparticles. The primary difference is the counter-ion (Na⁺ vs. H⁺), which can have a slight effect on the pH of the precursor solution. It is advisable to measure and adjust the pH of your reaction mixture to match the conditions of the original protocol if you are aiming for a specific nanoparticle size.
Q3: How can I confirm the size and uniformity of my synthesized gold nanoparticles?
A3: Several characterization techniques are commonly used:
-
UV-Vis Spectroscopy: This is a quick and straightforward method to get an initial assessment. The peak of the surface plasmon resonance (SPR) band is size-dependent. For spherical gold nanoparticles, an SPR peak around 520 nm typically indicates particles in the 10-20 nm range. A red-shift (to longer wavelengths) in the SPR peak suggests an increase in particle size or aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for accurate measurement of their size, shape, and size distribution.
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution and can also provide information about the size distribution.
Troubleshooting Guide
Problem 1: The final color of my solution is blue or purple instead of red.
-
Possible Cause: This color change, often accompanied by a broadening of the SPR peak in the UV-Vis spectrum, typically indicates nanoparticle aggregation. It can also suggest the formation of larger or non-spherical nanoparticles.
-
Troubleshooting Steps:
-
Check Glassware Cleanliness: Ensure all glassware is scrupulously clean. Residual contaminants can act as nucleation sites, leading to uncontrolled growth and aggregation. A common cleaning procedure involves the use of aqua regia (a mixture of nitric acid and hydrochloric acid), followed by thorough rinsing with deionized water.[6]
-
Verify Reagent Quality and Concentration: Use fresh, high-purity reagents. Incorrect concentrations of the gold salt or reducing agent can lead to aggregation.
-
Increase Stabilizer Concentration: If using a capping agent (like sodium citrate), an insufficient amount may not be able to effectively stabilize the nanoparticles as they form. Consider increasing the concentration of the capping agent.
-
Control the Ionic Strength: The presence of excess ions in the solution can screen the surface charge of the nanoparticles, reducing their electrostatic repulsion and leading to aggregation. Avoid adding salts unless it is a controlled step in the synthesis.[7]
-
Problem 2: I am getting a wide range of nanoparticle sizes (polydispersity).
-
Possible Cause: A broad size distribution can result from inconsistent nucleation and growth rates throughout the reaction.
-
Troubleshooting Steps:
-
Ensure Homogeneous Heating and Stirring: Use a hot plate with a reliable temperature controller and a magnetic stirrer to maintain a uniform temperature and mixing throughout the solution. Inconsistent conditions can lead to different nucleation and growth environments.
-
Rapid Addition of Reducing Agent: For methods like the Turkevich synthesis, a quick and complete addition of the reducing agent to the boiling gold salt solution is crucial for a single, rapid nucleation event.[4]
-
Optimize Reagent Concentrations: The relative concentrations of the precursor and reducing agent play a significant role in achieving monodispersity. Refer to established protocols and consider systematically varying the concentrations to find the optimal ratio for your desired size.
-
Problem 3: The synthesis is not reproducible between batches.
-
Possible Cause: Lack of strict control over experimental parameters is the most common reason for poor reproducibility.
-
Troubleshooting Steps:
-
Standardize All Procedures: Document and precisely control all experimental variables, including reagent concentrations, volumes, addition rates, reaction temperature, stirring speed, and reaction time.
-
Use Fresh Solutions: Prepare fresh solutions of reagents, especially the reducing agent, for each synthesis, as their reactivity can change over time.
-
Maintain Consistent Heating: The rate at which the solution is heated to the reaction temperature can influence the outcome. Use a consistent heating method and rate for all experiments.
-
Experimental Protocols and Data
Protocol 1: Turkevich Method for Synthesizing ~20 nm Gold Nanoparticles
This method is a widely used technique for producing relatively monodisperse spherical gold nanoparticles.
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Prepare a 1.0 mM solution of NaAuCl₄·2H₂O in deionized water.
-
Prepare a 1% (w/v) solution of trisodium citrate dihydrate in deionized water.
-
In a clean Erlenmeyer flask with a magnetic stir bar, bring 20 mL of the 1.0 mM NaAuCl₄·2H₂O solution to a rolling boil while stirring.
-
To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.[7]
-
The solution color will change from pale yellow to colorless, then to a deep red over several minutes.
-
Continue boiling and stirring for an additional 10-15 minutes after the color change is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
Experimental Workflow Diagram:
Caption: Workflow for the Turkevich synthesis of gold nanoparticles.
Data Presentation: Effect of Citrate to Gold Ratio on Nanoparticle Size
The ratio of sodium citrate to the gold precursor is a key parameter for controlling the size of the nanoparticles. The following table summarizes typical results from the literature.
| Molar Ratio (Citrate:Au) | Resulting Particle Size (nm) |
| 1.0 | ~50 |
| 2.0 | ~30 |
| 3.5 | ~20 |
| 5.0 | ~15 |
Note: These are approximate values, and the actual size may vary depending on other experimental conditions.
Protocol 2: Seed-Mediated Growth for Size-Controlled Synthesis
This method allows for more precise control over the final nanoparticle size by using small, pre-synthesized "seed" particles as nucleation sites for further growth.
Materials:
-
NaAuCl₄·2H₂O
-
Trisodium citrate dihydrate
-
Sodium borohydride (NaBH₄) - Caution: Handle with care.
-
Ascorbic acid
-
Cetyltrimethylammonium bromide (CTAB)
Procedure:
Part A: Synthesis of Seed Nanoparticles (~3-5 nm)
-
Prepare a 0.25 mM solution of NaAuCl₄·2H₂O in 100 mL of water.
-
Add 1 mL of 1% trisodium citrate to the solution.
-
While vigorously stirring, add 0.6 mL of ice-cold, freshly prepared 0.1 M NaBH₄ solution.
-
The solution should turn a reddish-brown color, indicating the formation of seed particles. Stir for another 5-10 minutes.
Part B: Growth of Nanoparticles to a Desired Size
-
Prepare a growth solution containing 0.25 mM NaAuCl₄·2H₂O and 0.1 M CTAB.
-
Add a specific amount of ascorbic acid (e.g., 0.5 mL of 0.1 M solution) to the growth solution. The solution should become colorless.
-
Add a small volume (e.g., 10-50 µL) of the seed solution to the growth solution.
-
The solution will change color as the nanoparticles grow. The final size is dependent on the volume of the seed solution added. A smaller volume of seed solution will result in larger nanoparticles.
Logical Relationship Diagram:
Caption: Logical diagram of the seed-mediated growth method for AuNPs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. azom.com [azom.com]
- 7. ate.community [ate.community]
Improving the yield of AuNPs with Sodium tetrachloroaurate(III) dihydrate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of gold nanoparticles (AuNPs) using Sodium Tetrachloroaurate(III) Dihydrate as a precursor.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium citrate in the synthesis of AuNPs?
A1: In the widely used Turkevich method, sodium citrate serves a dual function. It acts as a reducing agent, reducing Au³⁺ ions from the sodium tetrachloroaurate salt to neutral gold atoms (Au⁰).[1][2] Additionally, it functions as a capping or stabilizing agent, where citrate anions adsorb onto the surface of the newly formed nanoparticles, creating electrostatic repulsion that prevents them from aggregating.[2][3]
Q2: What causes the color of the solution to change during synthesis?
A2: The characteristic color change from pale yellow to gray and finally to a ruby red indicates the successful formation of spherical gold nanoparticles.[4][5] This red color is due to a phenomenon called Localized Surface Plasmon Resonance (LSPR), where the free electrons on the surface of the AuNPs collectively oscillate in resonance with the incident light, resulting in strong absorption in the green-blue part of the visible spectrum (~520 nm) and reflection of red light.[4][6] If the particles aggregate, the solution color may shift to blue or purple.[6]
Q3: How can I control the size of the synthesized AuNPs?
A3: The size of the AuNPs is primarily controlled by the molar ratio of the reducing agent (sodium citrate) to the gold salt precursor (sodium tetrachloroaurate).[2][7] Generally, a higher concentration of citrate leads to the formation of smaller nanoparticles because it more rapidly stabilizes the particles, preventing further growth.[2] Other factors that influence particle size include temperature, pH, reaction time, and the rate of addition of reagents.[7][8][9]
Q4: My AuNP solution is unstable and aggregates over time. How can I improve stability?
A4: Aggregation, often observed as a color change from red to blue or the formation of a black precipitate, can be caused by several factors. Insufficient capping agent (citrate) is a common cause.[3] High ionic strength in the solution, contaminants, or exposure to light can also destabilize the colloidal suspension.[3][10] To improve stability, ensure you are using a sufficient concentration of the stabilizing agent, work with high-purity water and clean glassware, and store the final solution in a dark, clean container.[3][11]
Q5: Why are my synthesis results not reproducible?
A5: Lack of reproducibility is a common challenge in nanoparticle synthesis. It often stems from minor variations in experimental conditions. Key factors to standardize include the quality and freshness of reagents (especially reducing agents like sodium borohydride or ascorbic acid, which can degrade), precise control of temperature, consistent stirring speeds, and the exact volumes and addition rates of reagents.[3][12] Maintaining a detailed and consistent protocol is crucial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No color change, solution remains pale yellow. | Incorrect Reagents: The gold precursor or reducing agent may be incorrect or degraded.[3] Insufficient Temperature: The reaction temperature may be too low for the reduction to occur (especially for citrate reduction).[7] | Verify Reagents: Double-check all chemicals. Prepare fresh solutions, particularly the reducing agent.[1][12] Check Temperature: Ensure the solution reaches the required temperature (e.g., a rolling boil for the Turkevich method) before adding the reducing agent.[1] |
| Final solution is blue, purple, or black instead of red. | Particle Aggregation: Insufficient stabilizing agent, high ionic strength of the solution, or impurities are causing the nanoparticles to clump together.[3][6][13] | Increase Stabilizer: Increase the concentration of the capping agent (e.g., sodium citrate).[3] Purify Water: Use high-purity, 18.2 MΩ·cm water for all solutions and glassware rinsing.[11] Clean Glassware: Thoroughly clean all glassware, preferably with aqua regia, to remove any metallic impurities that could act as nucleation sites.[11] |
| Low Yield of AuNPs. | Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Suboptimal pH: The pH of the reaction mixture can influence the reduction potential and particle formation.[8][14] Low Precursor Concentration: The initial concentration of the gold salt may be too low. | Increase Reaction Time: Allow the reaction to continue for the full recommended duration. Optimize pH: Adjust the pH of the precursor solution. Adding a small amount of a base like NaOH can sometimes improve yield in citrate reduction methods.[8] Increase Precursor Concentration: Consider increasing the concentration of sodium tetrachloroaurate, but be aware this may also affect particle size and stability.[15] |
| Broad Particle Size Distribution (Polydispersity). | Inhomogeneous Nucleation: Slow or inconsistent addition of the reducing agent can lead to multiple nucleation events, resulting in particles of various sizes.[1] Temperature Fluctuations: Inconsistent heating can affect the rates of nucleation and growth.[7] Inadequate Mixing: Poor stirring can create local concentration gradients of reagents. | Rapid Addition & Mixing: Add the reducing agent all at once to a vigorously stirring, boiling solution to promote a single, uniform nucleation event.[1] Maintain Constant Temperature: Use a reliable hotplate and monitor the temperature throughout the reaction. Ensure Vigorous Stirring: Use a suitable stir bar and stirring speed to ensure the solution is homogeneous.[7] |
Data Presentation: AuNP Size Control
The ratio of sodium citrate to the gold precursor is a critical parameter for controlling the final size of the nanoparticles.
| HAuCl₄ Concentration (mM) | Sodium Citrate Concentration (mM) | Au³⁺:Citrate Molar Ratio | Approximate Resulting AuNP Diameter (nm) |
| 1.0 | 40 | 1:40 | ~18-28 (less uniform) |
| 1.0 | 100 | 1:100 | ~12 |
| 1.0 | 150 | 1:150 | ~18 |
| 0.25 | 0.34 | ~1:1.4 | ~40-80 (can be bimodal) |
| 0.25 | 0.85 | ~1:3.4 | ~20 |
Note: Data is compiled for illustrative purposes. Actual results can vary based on specific experimental conditions.[7]
Experimental Protocols
Modified Turkevich Method for AuNP Synthesis
This protocol is a widely used method for synthesizing spherical AuNPs of approximately 15-20 nm in diameter.
Materials and Reagents:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
High-purity deionized water (18.2 MΩ·cm)
-
Glassware (Erlenmeyer flask, graduated cylinders) thoroughly cleaned with aqua regia and rinsed with deionized water.
-
Stirring hotplate and magnetic stir bar
Stock Solutions Preparation:
-
Gold Precursor Solution (e.g., 0.5 mM): Prepare a stock solution of Sodium Tetrachloroaurate(III) Dihydrate. For example, to make 100 mL of a 0.5 mM solution, dissolve the appropriate mass of NaAuCl₄·2H₂O in 100 mL of deionized water.
-
Sodium Citrate Solution (1% w/v): Dissolve 1 g of trisodium citrate dihydrate in 100 mL of deionized water. It is recommended to use a freshly prepared solution for best results.[1]
Synthesis Procedure:
-
Add 100 mL of the 0.5 mM sodium tetrachloroaurate solution to a 250 mL Erlenmeyer flask containing a magnetic stir bar.
-
Place the flask on a stirring hotplate and heat the solution to a rolling boil while stirring vigorously.[1]
-
Once boiling, quickly inject a specific volume of the 1% sodium citrate solution (e.g., 4 mL) into the flask.[4]
-
Observe the color changes. The solution will transition from pale yellow to colorless/gray, then to a deep ruby red over several minutes.[4]
-
Continue heating and stirring for an additional 15-20 minutes after the red color appears to ensure the reaction is complete.[4]
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the final AuNP colloidal solution at 4°C in a clean, dark container.
Visualizations
Caption: Experimental workflow for AuNP synthesis via the Turkevich method.
Caption: A logical diagram for troubleshooting common AuNP synthesis outcomes.
Caption: Mechanism of AuNP formation: reduction, nucleation, and stabilization.
References
- 1. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. Size-controlled synthesis of monodispersed gold nanoparticles via carbon monoxide gas reduction - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of gold nanoparticles synthesized from AuCl4H4NaO2
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of gold nanoparticles (AuNPs) from tetrachloroauric acid (HAuCl₄) and sodium citrate, with a focus on preventing particle aggregation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary roles of sodium citrate in the synthesis of gold nanoparticles? A1: In the widely used Turkevich method, sodium citrate serves two critical functions. It acts as a reducing agent, reducing gold ions (Au³⁺) to neutral gold atoms (Au⁰).[1][2] Subsequently, the citrate ions act as a capping or stabilizing agent, adsorbing to the surface of the newly formed nanoparticles.[1][3] This creates a negative surface charge that results in electrostatic repulsion between the particles, preventing them from aggregating in the solution.[4]
Q2: Why is the color of the gold nanoparticle solution important? A2: The color of the colloidal gold solution is a direct indicator of the size and dispersion state of the nanoparticles. A ruby-red color is characteristic of small (10-20 nm), monodisperse (uniformly sized), and stable spherical AuNPs.[5][6] A shift in color to purple, blue, or grey, often accompanied by precipitation, indicates that the nanoparticles have aggregated.[5] This color change occurs because the surface plasmon resonance (SPR) of the nanoparticles is highly dependent on their size and proximity to each other.[5][7]
Q3: What are the main factors that cause aggregation during synthesis? A3: Aggregation during synthesis is typically caused by one or more of the following factors:
-
Incorrect pH: The pH of the reaction mixture significantly affects the charge of the citrate molecules and thus their ability to stabilize the nanoparticles.[1][3][8]
-
Suboptimal Temperature: Temperature influences the rate of both the reduction reaction and particle formation.[3][9][10] Deviations from the optimal temperature can lead to uncontrolled growth and aggregation.
-
Improper Reagent Concentrations: The molar ratio of citrate to gold is a critical parameter that controls the final particle size and stability.[1][11]
-
High Ionic Strength: The presence of excess ions in the solution can screen the electrostatic repulsion between citrate-capped nanoparticles, leading to aggregation.[4][12]
-
Contaminants: Impurities in the water or on the glassware can interfere with the synthesis and stabilization process.[13]
Q4: Can I use a different stabilizing agent? A4: Yes, while sodium citrate is common, other stabilizing agents can be used to prevent aggregation, often providing enhanced stability under various conditions. Polymeric stabilizers such as Poly(ethylene glycol) (PEG), Poly(vinyl pyrrolidone) (PVP), and natural polysaccharides are frequently used.[5][14][15][16] These polymers provide steric hindrance, which is a physical barrier that prevents particles from coming close enough to aggregate.[12][17]
Section 2: Troubleshooting Guide
Q1: My solution turned purple/blue immediately after adding sodium citrate and then a black precipitate formed. What happened? A1: This indicates rapid, uncontrolled nucleation and aggregation.
-
Possible Cause 1: Reagent concentration is too high. High concentrations of HAuCl₄ can lead to an excessively fast reaction that the citrate cannot control, causing immediate aggregation.[11][18]
-
Solution 1: Double-check all calculations and ensure the correct concentrations of HAuCl₄ and sodium citrate solutions are being used. Consider reducing the initial concentration of the gold precursor.[19]
-
Possible Cause 2: The reaction temperature was too high or heating was uneven. While a high temperature is required, excessively vigorous boiling can create localized "hot spots" that accelerate the reaction uncontrollably.
-
Solution 2: Maintain a gentle, rolling boil rather than a vigorous one. Ensure the solution is stirred effectively to distribute heat evenly.[20] Some protocols find success at slightly lower, more controlled temperatures like 85-90°C.[3][18]
Q2: The final solution is a pale pink or very light red, and the color seems weak. What does this mean? A2: This suggests a low yield or incomplete reaction.
-
Possible Cause 1: The reaction temperature was too low. Insufficient thermal energy will slow down the reduction of gold ions, leading to the formation of fewer nanoparticles.[9][21]
-
Solution 1: Ensure the solution reaches and maintains a gentle boil (around 100°C) before and after the addition of citrate, unless following a specific low-temperature protocol.[9]
-
Possible Cause 2: Insufficient reaction time. The formation of stable nanoparticles is not instantaneous and requires time to complete.
-
Solution 2: After adding the citrate, allow the reaction to continue for at least 10-15 minutes or until the ruby-red color is stable.[6][20]
Q3: My AuNPs were ruby-red after synthesis but aggregated (turned blue/purple) during storage or after adding a buffer (e.g., PBS). How can I prevent this? A3: This is a common issue related to post-synthesis stability. Citrate provides electrostatic stabilization, which is sensitive to the solution's environment.
-
Possible Cause 1: High ionic strength. Buffers like PBS contain high concentrations of salts. These ions "shield" the negative charge on the nanoparticles, weakening the electrostatic repulsion and allowing the particles to aggregate.[4][12]
-
Solution 1: For applications in high-salt buffers, exchange the citrate stabilizer for a steric stabilizer like PEG. Thiolated-PEG can be added to the solution to create a protective polymer shell around the nanoparticles.[16][22]
-
Possible Cause 2: Improper storage conditions. Changes in pH or temperature during storage can destabilize the nanoparticles.
-
Solution 2: Store purified, stable gold nanoparticle solutions at a low temperature (typically 2-8°C) in the dark.[12][23] Avoid freezing the solution, as this can force the particles together and cause irreversible aggregation.[12]
Section 3: Key Experimental Parameters
The success of gold nanoparticle synthesis is highly dependent on controlling key parameters. The table below summarizes typical ranges found in the literature for the Turkevich method.
| Parameter | Recommended Range | Rationale & Notes | Citations |
| Reaction Temperature | 85°C - 100°C | Higher temperatures lead to faster reaction rates and more uniform nanoparticles. The solution should typically be at a gentle boil. | [9][10][18] |
| pH of Reaction Mixture | 5.0 - 7.0 | pH affects the charge state of citrate, which is crucial for its function as a stabilizer. A slightly acidic to neutral pH is often optimal for producing monodisperse particles. | [3][8][18][24] |
| Molar Ratio (Citrate:HAuCl₄) | > 3:1 | A higher citrate-to-gold ratio generally results in smaller, more stable nanoparticles because more citrate is available to cap the particle surfaces and prevent further growth and aggregation. | [1] |
| Stirring Speed | Vigorous | Rapid and consistent stirring is essential for ensuring homogeneous mixing of reagents and uniform heat distribution, which leads to more monodisperse nanoparticles. | [20] |
Section 4: Standard Experimental Protocol (Turkevich Method)
This protocol is a standard starting point for synthesizing ~15-20 nm gold nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v, ~34 mM)
-
High-purity deionized water
-
Clean glassware (all glassware should be thoroughly cleaned, e.g., with aqua regia, and rinsed with deionized water to remove any impurities)[13]
Procedure:
-
Add 50 mL of the 1.0 mM HAuCl₄ solution to a round-bottom flask. Add a magnetic stir bar.
-
Place the flask on a stirring hotplate and heat the solution to a gentle, rolling boil while stirring vigorously.[20]
-
Once the solution is boiling, rapidly inject 5 mL of the 1% trisodium citrate solution into the flask.[20]
-
Observe the color change. The solution will initially turn from pale yellow to colorless, then to a dark blue/grey, and finally to a stable, deep ruby-red.[2][6]
-
Keep the solution gently boiling and stirring for an additional 10-15 minutes after the ruby-red color has formed to ensure the reaction is complete.[20]
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the final colloidal gold solution at 4°C in a clean, sealed container.[23]
Section 5: Visual Guides
The following diagrams illustrate the key processes involved in gold nanoparticle synthesis and troubleshooting.
Caption: Flowchart of the gold nanoparticle synthesis and stabilization process.
Caption: A logical workflow for troubleshooting gold nanoparticle aggregation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. leonardo.inf.um.es [leonardo.inf.um.es]
- 5. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Temperature‐regulated gold nanoparticle sensors for immune chromatographic rapid test kits with reproducible sensitivity: a study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanohybrids.net [nanohybrids.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Stabilization of Gold Nanoparticles Using Water-Soluble Synthetic and Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. lee.chem.uh.edu [lee.chem.uh.edu]
- 18. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Characterization, purification, and stability of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for catalysis with NaAuCl4·2H2O
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals utilizing Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) in catalytic reactions.
Troubleshooting Guide
This section addresses common issues encountered during catalysis with NaAuCl₄·2H₂O.
Issue 1: Low or No Catalytic Activity
| Question | Possible Cause | Suggested Solution |
| My reaction is not proceeding, or the yield is very low. What should I check first? | Inactive Catalyst Precursor: The Au(III) species in NaAuCl₄ may require in-situ activation to a more catalytically active Au(I) species.[1] | Consider activation methods. While traditional silver salts (e.g., AgBF₄) can abstract a chloride ligand, silver-free activators are also an option to avoid complications.[1][2] Ensure the purity of your NaAuCl₄·2H₂O. |
| Improper Solvent or pH: The reaction medium is critical for catalyst stability and reactivity.[1] Solvents can alter the binding and reactivity of surface species and even participate in elementary steps.[3] | For water-sensitive reactions, ensure your solvent is anhydrous.[1] For reactions involving supported nanoparticles, pH is crucial for loading and stability. An optimal pH of 5.9 was found for loading gold nanoparticles onto an Al₂O₃ support without causing particle growth.[4][5] | |
| Presence of Inhibitors: Impurities or certain functional groups in the starting materials can act as poisons, binding to the gold center and deactivating it.[1] | Purify starting materials to remove potential inhibitors, especially strong coordinating species.[1] | |
| Incorrect Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst degradation. | Optimize the temperature. For example, in the reduction of 4-nitrophenol, increasing the temperature can improve the reaction rate.[6] However, be aware that high temperatures can cause sintering.[1] |
Issue 2: Catalyst Deactivation During the Reaction
| Question | Possible Cause | Suggested Solution |
| My reaction starts well but then slows down or stops completely. Why? | Sintering: At elevated temperatures, gold nanoparticles can agglomerate into larger, less active particles, reducing the available surface area.[1] This is a common thermal degradation mechanism.[7][8] | If using a supported catalyst, select a support material that provides good nanoparticle stability.[1] Operate at the lowest effective temperature to mitigate sintering.[1] |
| Coking: Carbonaceous materials can deposit on the active sites of the catalyst, blocking them and reducing activity.[7] | Optimize reaction conditions (temperature, reactant concentrations) to minimize the formation of carbon deposits.[1] | |
| Poisoning: Trace impurities in the feedstock or solvent can irreversibly bind to the catalyst's active sites.[9] | Ensure high purity of all reactants, solvents, and gases used in the reaction. Pre-treating the feedstock to remove potential poisons can be beneficial.[7] |
Issue 3: Poor Selectivity in Reactions (e.g., Alkyne Hydration)
| Question | Possible Cause | Suggested Solution |
| I am observing the formation of side products or incorrect regioselectivity. How can I improve this? | Catalyst System/Ligands: The choice of ligands or additives can significantly influence the electronic and steric properties of the catalyst, affecting selectivity.[1] | For terminal alkynes, a less sterically hindered catalyst may be preferable. NaAuCl₄ alone in a methanol/water mixture has been shown to be effective for the hydration of alkynes to methyl ketones.[1] |
| Solvent Choice: The solvent can influence the reaction pathway and the stability of intermediates.[1][3] | The choice of solvent can be critical. For instance, in NaAuCl₄-catalyzed alkyne hydration, using anhydrous methanol instead of a water-methanol mixture can lead to the formation of a dimethyl acetal instead of the desired ketone.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using NaAuCl₄·2H₂O? A1: Sodium tetrachloroaurate contains gold in the +3 oxidation state. In many catalytic cycles, this Au(III) species is reduced in situ to a more catalytically active Au(I) species.[1] The activation often involves the removal of a chloride ligand to generate a cationic gold complex, which acts as a strong Lewis acid to activate substrates like alkynes.[1]
Q2: How can I prepare gold nanoparticles (AuNPs) from NaAuCl₄·2H₂O? A2: A common method is the chemical reduction of NaAuCl₄ (or HAuCl₄) with a reducing agent like sodium borohydride (NaBH₄) or sodium citrate.[4][10] The size of the resulting nanoparticles can often be tuned by adjusting the ratio of the reducing agent to the gold salt.[4][11]
Q3: What is the role of pH in NaAuCl₄ catalysis? A3: The pH of the solution significantly influences the speciation of the gold complex. In aqueous solutions, the [AuCl₄]⁻ complex can undergo hydrolysis to form species like [AuClₓ(OH)₄₋ₓ]⁻.[12][13] This speciation affects the reduction potential and the interaction with supports. For example, adjusting the pH to 5.9 is optimal for loading AuNPs onto alumina supports without causing aggregation.[4][5]
Q4: How does the choice of solvent affect the reaction? A4: Solvents can have a profound impact on catalysis by affecting reactant solubility, catalyst stability, and reaction rates.[3][14] The polarity of the solvent can influence the stabilization of reactants, products, and transition states.[14][15] In some cases, the solvent can directly participate in the reaction mechanism, as seen in the formation of acetals in methanol during alkyne hydration.[1]
Q5: Can a deactivated gold catalyst be regenerated? A5: Yes, catalyst regeneration is often possible and is an important economic consideration.[16] Common deactivation mechanisms include sintering and coking.[7][8] Regeneration methods include thermal treatments to burn off coke, chemical treatments like acid washing to remove poisons, and redispersion techniques to reverse sintering.[7][17]
Data Summary Tables
Table 1: Influence of Key Parameters on NaAuCl₄ Catalysis
| Parameter | General Effect | Example | Citation |
| Temperature | Affects reaction rate and catalyst stability. Higher temperatures increase rate but can cause sintering. | In 4-nitrophenol reduction, higher temperatures increase the kinetic constant. | [1][18] |
| Solvent | Influences selectivity, solubility, and catalyst stability. Can change the reaction product. | Using anhydrous methanol instead of methanol/water in alkyne hydration yields a dimethyl acetal instead of a ketone. | [1] |
| pH | Affects Au speciation and interaction with supports. Critical for preparing supported catalysts. | An optimal pH of 5.9 is essential for loading AuNPs onto Al₂O₃ to avoid particle growth. | [4][5] |
| Catalyst Loading | Affects reaction rate. | A system with 2 mol% NaAuCl₄ can provide high yields in alkyne hydration. | [1] |
| Additives/Ligands | Can activate the catalyst (e.g., silver salts) or tune selectivity. | Chloride abstraction by silver salts can generate a more active cationic gold complex. | [1][2] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Alkyne Hydration
This protocol is based on a reported effective system for the hydration of alkynes to methyl ketones.[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkyne substrate.
-
Solvent Addition: Add a mixture of methanol and water.
-
Catalyst Addition: Add NaAuCl₄·2H₂O (e.g., 2 mol%).
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Perform a suitable aqueous workup and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Preparation of Supported Au/Al₂O₃ Catalyst
This protocol is adapted from procedures for synthesizing gold nanoparticles and loading them onto a support.[4][5][11]
-
AuNP Synthesis: Prepare an aqueous solution of HAuCl₄ (which can be derived from NaAuCl₄). While stirring vigorously, add a fresh, cold solution of NaBH₄. The solution color should change, indicating nanoparticle formation. The particle size can be tuned by adjusting the NaBH₄ amount.[4]
-
Support Slurry: In a separate beaker, prepare a slurry of the Al₂O₃ support in deionized water.
-
pH Adjustment: Crucially, adjust the pH of the gold nanoparticle colloid solution to ~5.9 using dilute HCl. This prevents nanoparticle growth and ensures complete adsorption onto the support.[4][5]
-
Deposition: Add the pH-adjusted AuNP colloid to the Al₂O₃ slurry and stir for several hours at room temperature.
-
Isolation: Collect the catalyst by filtration or centrifugation.
-
Washing & Drying: Wash the solid material thoroughly with deionized water to remove any remaining ions and then dry it, for example, under vacuum at room temperature.[19]
Visualizations
Caption: Troubleshooting workflow for NaAuCl₄ catalysis.
Caption: Simplified catalytic cycle for gold catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles [repository.cam.ac.uk]
- 7. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Size effect of gold nanoparticles in catalytic reduction of p-nitrophenol with NaBH4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. ijset.com [ijset.com]
- 17. Collection - Highly Efficient Regeneration of Deactivated Au/C Catalyst for 4âNitrophenol Reduction - The Journal of Physical Chemistry C - Figshare [figshare.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Stability of Aqueous Sodium Tetrachloroaurate(III) (Na[AuCl₄]) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium tetrachloroaurate(III) dihydrate (AuCl₄H₄NaO₂), referred to as Na[AuCl₄], in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing aqueous Na[AuCl₄] solutions?
A1: To ensure the long-term stability of Na[AuCl₄] solutions and prevent the reduction of Au(III) ions to metallic gold, it is crucial to maintain an acidic environment. A pH below 4.0 is recommended for stability.[1] For extended storage, solutions prepared to a pH between 1.6 and 1.8 have demonstrated stability for at least one year without precipitation of metallic gold.[1]
Q2: What occurs if the pH of my Na[AuCl₄] solution becomes neutral or alkaline?
A2: As the pH of the solution increases, the tetrachloroaurate ion ([AuCl₄]⁻) undergoes hydrolysis. This process involves the sequential replacement of chloride ions with hydroxide ions, leading to the formation of various gold(III) aquachlorohydroxocomplexes.[1] At a sufficiently high pH, this can result in the precipitation of gold(III) hydroxide, rendering the solution unsuitable for many applications.[1]
Q3: My Na[AuCl₄] solution has changed color. What is the significance of this?
A3: The color of a tetrachloroaurate solution serves as a key indicator of its chemical state:
-
Pale Yellow/Yellow-Orange: This is the characteristic color of a stable, acidic Na[AuCl₄] solution.[1]
-
Red, Purple, or Blue: These colors typically signify the formation of gold nanoparticles (AuNPs) due to the reduction of Au(III) to elemental Au(0). The specific color depends on the size and shape of the nanoparticles.
-
Colorless with Precipitate: If the solution becomes colorless and a precipitate forms, it is likely that the gold has been reduced and has precipitated out of the solution.
Q4: How does pH impact the UV-Vis spectrum of a Na[AuCl₄] solution?
A4: The UV-Vis spectrum of a tetrachloroaurate solution is highly sensitive to pH. In acidic conditions (e.g., pH ≈ 1), the [AuCl₄]⁻ ion displays two characteristic ligand-to-metal charge transfer peaks at approximately 226 nm and 313 nm.[1] As the pH increases and hydrolysis occurs, the formation of different gold complexes will cause shifts in the spectrum.[1] This pH sensitivity is a critical consideration when using UV-Vis spectroscopy for determining the concentration of the solution.
Q5: What are the best practices for storing aqueous Na[AuCl₄] solutions?
A5: To ensure the stability of Na[AuCl₄] solutions, it is recommended to:
-
Store solutions in well-sealed, amber glass bottles to protect them from light.[1]
-
Maintain an acidic pH (typically below 4.0) by preparing and diluting the solution in dilute hydrochloric acid.[1]
-
Store the solutions at a cool and constant temperature, such as in a refrigerator at 4°C.[1]
Q6: Can light exposure affect the stability of my Na[AuCl₄] solution?
A6: Yes, exposure to light, particularly UV light, can induce the photochemical reduction of [AuCl₄]⁻, leading to the formation of gold nanoparticles. This is a recognized "green synthesis" approach that avoids chemical reducing agents but highlights the instability of the solution under light exposure. Therefore, it is imperative to store solutions in dark or amber containers to minimize this effect.
Troubleshooting Guides
Issue 1: The solution has turned red, purple, or blue.
-
Probable Cause: The Au(III) has been reduced to Au(0), forming gold nanoparticles. This is often triggered by an inappropriate pH (too high), exposure to light, or the presence of a reducing agent.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of the solution. If it is neutral or alkaline, the solution is likely unstable.
-
Review Storage Conditions: Confirm that the solution has been stored in a dark, cool environment.
-
Check for Contaminants: Ensure that no unintended reducing agents have been introduced into the solution.
-
Action: The solution is no longer a pure Na[AuCl₄] solution and is likely unsuitable for experiments requiring the Au(III) species. It is recommended to prepare a fresh solution, ensuring the pH is acidic and storage conditions are appropriate.
-
Issue 2: A precipitate has formed in the solution.
-
Probable Cause: At neutral to alkaline pH, [AuCl₄]⁻ can hydrolyze to form insoluble gold(III) hydroxide. Alternatively, significant reduction can lead to the precipitation of metallic gold.
-
Troubleshooting Steps:
-
Assess Solution Color: If the solution is colorless with a precipitate, significant reduction has likely occurred. If the solution remains yellow but contains a precipitate, hydrolysis to gold(III) hydroxide is more probable.
-
Check pH: Measure the pH of the supernatant. A pH above 4.0 suggests hydrolysis is the likely cause.
-
Action: The solution is compromised. Discard it and prepare a fresh solution, paying close attention to maintaining an acidic pH.
-
Issue 3: Inconsistent results in experiments (e.g., nanoparticle synthesis).
-
Probable Cause: The stability of the Na[AuCl₄] precursor solution is a critical factor in the reproducibility of experiments like gold nanoparticle synthesis. Degradation of the stock solution due to improper pH or storage can lead to inconsistent outcomes.
-
Troubleshooting Steps:
-
Evaluate Precursor Solution: Before use, visually inspect your Na[AuCl₄] stock solution for any color changes or precipitates.
-
Confirm Stock Solution pH: Ensure the pH of your stock solution is within the stable acidic range.
-
Use Freshly Prepared Solutions: For sensitive applications, it is best to use a freshly prepared Na[AuCl₄] solution.
-
Control Reaction pH: The pH of the reaction mixture itself is critical and will affect the size, shape, and stability of the resulting nanoparticles.[1]
-
Data Presentation
Table 1: Factors Influencing the Stability of Aqueous Na[AuCl₄] Solutions
| Parameter | Condition | Effect on Stability | Significance |
| pH | < 4.0 | High stability | Prevents hydrolysis and subsequent reduction of Au(III).[1] |
| 1.6 - 2.0 | Optimal for long-term storage | Provides excellent stability for over a year.[1] | |
| > 4.0 | Decreased stability | Leads to hydrolysis, forming various Au(III) hydroxo complexes.[1] | |
| Neutral/Alkaline | Unstable | Can lead to the precipitation of gold(III) hydroxide.[1] | |
| Light Exposure | Dark Storage (Amber Bottle) | High stability | Minimizes photochemical reduction of Au(III) to Au(0).[1] |
| Exposure to Ambient/UV Light | Unstable | Promotes the formation of gold nanoparticles. | |
| Temperature | 4°C | Recommended for storage | Slows down potential degradation reactions.[1] |
| Elevated Temperatures | Decreased stability | Can accelerate hydrolysis and reduction reactions. | |
| Reducing Agents | Absent | High stability | Prevents the chemical reduction of Au(III). |
| Present | Unstable | Leads to the formation of gold nanoparticles or metallic gold precipitate. |
Experimental Protocols
Protocol: Assessing the Stability of Aqueous Na[AuCl₄] Solution using UV-Vis Spectrophotometry
This protocol outlines a method to indirectly assess the stability of a Na[AuCl₄] solution by monitoring for the formation of gold nanoparticles, which is a primary indicator of degradation.
1. Objective: To detect the presence of gold nanoparticles in a Na[AuCl₄] solution by observing the characteristic surface plasmon resonance (SPR) peak using UV-Vis spectrophotometry.
2. Materials:
-
Na[AuCl₄] solution to be tested
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Deionized water (for baseline)
3. Methodology:
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure a stable lamp output.
-
Set the wavelength range to scan from 400 nm to 800 nm. This range covers the typical SPR peak for gold nanoparticles.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with deionized water.
-
Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the Na[AuCl₄] solution to be tested, then discard the rinse.
-
Fill the cuvette with the Na[AuCl₄] solution.
-
Place the cuvette in the spectrophotometer and acquire the absorbance spectrum from 400 nm to 800 nm.
-
-
Data Analysis:
-
Examine the resulting spectrum.
-
Stable Solution: A stable Na[AuCl₄] solution should not exhibit any significant absorbance peaks in the 500-600 nm region. The solution's characteristic absorbance peaks are in the UV range (around 226 nm and 313 nm).
-
Unstable Solution: The presence of a broad absorbance peak, typically between 520 nm and 550 nm, is a strong indication of the formation of spherical gold nanoparticles and, therefore, the degradation of the Na[AuCl₄] solution. The color of the solution will likely have a pink, red, or purple hue.
-
Visualizations
References
Effect of pH on gold nanoparticle synthesis from Sodium tetrachloroaurate(III) dihydrate
Welcome to the technical support center for gold nanoparticle (AuNP) synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of pH in the synthesis of AuNPs from sodium tetrachloroaurate(III) dihydrate.
Troubleshooting Guide
This section addresses common problems encountered during AuNP synthesis, with a focus on pH-related issues.
Problem: My gold nanoparticle solution is blue or purple, not red. What went wrong?
Answer: A blue or purple color instead of the expected ruby red typically indicates that the nanoparticles are aggregated or are much larger than desired. The pH of your reaction mixture is a likely cause.
-
Explanation: In acidic conditions (e.g., pH < 5), the electrostatic repulsion between nanoparticles is often insufficient, leading to aggregation.[1][2] For instance, in one study, adjusting the pH of a nanoparticle solution to 2 resulted in a gray color, while pH 4 gave a brown color, both indicating aggregation or large particle formation.[1] Conversely, very high pH values (e.g., > 12) can also cause aggregation, turning the solution blue before precipitation occurs.[2]
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your precursor and reducing agent solutions before mixing. The final pH of the reaction mixture should ideally be controlled. For citrate reduction, a pH greater than 6 often promotes the formation of monodisperse, stable AuNPs.[3][4]
-
Adjust Reactant pH: Consider adjusting the pH of the reducing agent solution before adding it to the gold salt. For L-ascorbic acid reduction, increasing the pH to alkaline conditions enhances its reactivity, leading to smaller nanoparticles.[5]
-
Check Reagent Purity: Impurities can alter the pH and interfere with the synthesis. Ensure you are using high-purity water and fresh reagents.
-
Problem: The size of my synthesized gold nanoparticles is inconsistent between batches.
Answer: Batch-to-batch inconsistency in AuNP size is a common issue often linked to slight, uncontrolled variations in pH. Even minor fluctuations can significantly impact the final particle size and concentration.[6][7]
-
Explanation: The pH of the solution influences both the nucleation and growth stages of nanoparticle formation.[8] In the widely used Turkevich method, the reduction of HAuCl₄ by sodium citrate is highly pH-dependent. The citrate molecule's charge and reducing capability are dictated by the pH, which in turn affects the reaction kinetics and final particle size.[9] A study demonstrated that within a narrow range, the concentration of AuNPs produced dropped by 46% when the pH decreased from 5.3 to 4.7, highlighting the sensitivity of the reaction to pH.[6][7]
-
Troubleshooting Steps:
-
Standardize pH Measurement: Use a calibrated pH meter for all measurements.
-
Buffer the Reaction: If precise control is needed, consider using a suitable buffer system that does not interfere with the synthesis.
-
Control Temperature: Temperature and pH effects are often coupled. Ensure your reaction temperature is consistent across all batches, as temperature can influence reaction kinetics and the effectiveness of the reducing agent.[10]
-
Problem: My gold nanoparticles are aggregating and precipitating out of solution after a short time.
Answer: Post-synthesis aggregation points to a lack of stability, which is critically dependent on the surface charge of the nanoparticles. The pH of the final colloidal solution plays a major role in determining this charge and, consequently, the stability.
-
Explanation: For nanoparticles synthesized by citrate reduction, the citrate ions cap the nanoparticle surface, imparting a negative charge that prevents aggregation through electrostatic repulsion.[2][9] The degree of this negative charge, often measured as zeta potential, is pH-dependent. At very low pH, the citrate capping layer can be protonated, reducing the surface charge and leading to instability.[2] Similarly, biological syntheses have shown that acidic pH can lead to larger AuNPs with a low negative charge, promoting agglomeration.[1]
-
Troubleshooting Steps:
-
Measure Zeta Potential: Characterize the zeta potential of your AuNPs at different pH values. A more negative zeta potential (e.g., below -30 mV) generally indicates higher stability.[2]
-
Final pH Adjustment: After synthesis, ensure the final pH of the colloidal solution is in a stable range. For citrate-capped AuNPs, this is typically between pH 4 and 8.[2]
-
Storage Conditions: Store the AuNP solution at the optimal pH. If necessary, adjust the pH of the storage buffer.
-
Frequently Asked Questions (FAQs)
Q1: How does pH specifically affect the size of gold nanoparticles during synthesis?
Answer: The pH of the reaction solution is a critical parameter for controlling the final size of AuNPs. Generally, increasing the pH in many common synthesis methods leads to smaller, more uniform nanoparticles.[1][5]
-
Acidic pH (e.g., pH < 6): In acidic conditions, the reduction of the gold precursor is often slower. This can lead to the formation of fewer initial nuclei, which then grow larger, resulting in bigger nanoparticles.[5] In some biological syntheses, acidic pH has been shown to produce larger AuNPs, which are prone to aggregation.[1] For example, using L-ascorbic acid as a reducing agent at a very acidic pH of 2.0 resulted in AuNPs with a dominant size range of 200-300 nm.[5]
-
Neutral to Alkaline pH (e.g., pH > 6): In this range, the reducing power of agents like citrate or ascorbic acid is enhanced.[5][11] This leads to a faster reaction rate, promoting rapid nucleation and the formation of a larger number of small seeds. With more nuclei competing for the available gold atoms, the final nanoparticles are smaller and often more monodisperse.[3][4] The optimal pH for achieving the smallest particles with L-ascorbic acid was found to be 10, which produced particles in the 20-40 nm range.[5]
Quantitative Data: Effect of pH on AuNP Properties
| Synthesis Method | pH | Average Particle Size (nm) | Zeta Potential (mV) | Observations / Surface Plasmon Resonance (λmax) | Reference |
| L-Ascorbic Acid Reduction | 2.0 | 200-300 | Not specified | Blue shift with increasing pH | [5] |
| 4.0 | Smaller than at pH 2.0 | Not specified | 530 nm | [5] | |
| 6.0 | Smaller than at pH 4.0 | Not specified | 525 nm | [5] | |
| 8.0 | Smaller than at pH 6.0 | Not specified | 524 nm | [5] | |
| 10.0 | 20-40 (Optimal) | -4.0 | 524 nm | [5] | |
| 12.0 | 40-60 (Aggregation) | Not specified | 535 nm (Color changed to blue) | [5] | |
| Biological (F. oxysporum) | 6.0 | 16 ± 5 | -34.9 | Stable, purple to red color | [1][12] |
| 10.0 | Smaller than at acidic pH | More negative than acidic pH | Stable, purple to red color | [1] | |
| Citrate Reduction (Turkevich) | 4.7 | 13.92 ± 1.45 | -42.2 | Lower reaction yield (1.29 nM) | [6][7][13] |
| 5.0 | 14.94 ± 1.53 | -44.9 | Optimal monodispersity | [6][7][13] | |
| 5.3 | 15.50 ± 1.51 | -45.7 | Higher reaction yield (2.40 nM) | [6][7][13] |
Q2: What is the underlying mechanism for pH affecting the Turkevich synthesis method?
Answer: In the Turkevich method, sodium citrate serves as both the reducing agent and the capping agent. The pH affects the chemical state of both the gold precursor (HAuCl₄) and the citrate, influencing the reaction pathway.
-
Gold Precursor Speciation: The gold precursor, HAuCl₄, exists as different complexes depending on the pH. As pH increases, the chloride ligands can be substituted by hydroxide ions to form species like [AuCl₃(OH)]⁻.[14]
-
Citrate Ionization: Citric acid is a triprotic acid with pKa values of approximately 3.2, 4.8, and 6.4.[9] The pH determines the degree of deprotonation of citrate's carboxylic acid groups. At higher pH (above 6.4), citrate exists predominantly in its fully deprotonated C₆H₅O₇³⁻ form, which is a more effective reducing and stabilizing agent.[9]
-
Reaction Kinetics: The reduction of Au³⁺ to Au⁰ is faster at higher pH values.[11] This accelerated rate promotes rapid nucleation, leading to the formation of smaller nanoparticles. At lower pH, the reaction is slower, favoring a growth-dominated regime that results in larger particles.
Caption: Logical relationship between pH and final gold nanoparticle size.
Q3: Can you provide a general protocol for pH-controlled gold nanoparticle synthesis?
Answer: Yes. This protocol is a modified Turkevich method, which is commonly used and allows for pH control.
Experimental Protocol: pH-Controlled Citrate Reduction
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) or Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
High-purity deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Glassware Cleaning: All glassware must be meticulously cleaned to avoid premature reduction or aggregation. This is often done by washing with aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) followed by extensive rinsing with DI water.[15]
-
Prepare Stock Solutions:
-
Gold Precursor (1 mM): Prepare a 1 mM solution of the gold salt in DI water.
-
Citrate Solution (38.8 mM): Prepare a 38.8 mM solution of trisodium citrate in DI water.
-
-
pH Adjustment (Optional but Recommended):
-
To investigate pH effects, prepare several aliquots of the citrate solution.
-
Adjust the pH of each aliquot to the desired value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.
-
-
Synthesis Reaction:
-
In a clean round-bottom flask equipped with a condenser and a stir bar, bring a specific volume (e.g., 20 mL) of the 1 mM gold precursor solution to a vigorous boil with stirring.[15]
-
Once boiling, rapidly inject a specific volume (e.g., 2 mL) of the pH-adjusted 38.8 mM citrate solution into the boiling gold solution.[15]
-
Observe the color change. The solution will typically transition from a pale yellow to colorless, then to gray, and finally to a ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 10-15 minutes to ensure the reaction is complete.
-
-
Cooling and Storage:
-
Remove the heat source and allow the solution to cool to room temperature while stirring.
-
Store the final colloidal gold solution in a clean, dark glass container at 4°C.
-
Caption: Experimental workflow for pH-controlled gold nanoparticle synthesis.
References
- 1. Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles? [mdpi.com]
- 2. Effect of pH on the Interaction of Gold Nanoparticles with DNA and Application in the Detection of Human p53 Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 6. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00614C [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 15. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
How to increase the stability of Au/SiO2 catalysts prepared from AuCl4H4NaO2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing Au/SiO2 catalysts from chloroauric acid (HAuCl₄) and a silica precursor, aiming to enhance catalyst stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in Au/SiO₂ catalysts?
A1: The main causes of instability in Au/SiO₂ catalysts are:
-
Sintering of Gold Nanoparticles: At elevated temperatures, gold nanoparticles can migrate and agglomerate, leading to larger particles with reduced surface area and catalytic activity.[1] Gold's relatively low Tammann temperature (395°C) makes it susceptible to sintering.[1]
-
Leaching of Gold: Weak interactions between the gold nanoparticles and the silica support can lead to the detachment and loss of gold particles into the reaction medium, particularly in liquid-phase reactions.[2]
-
Support Collapse: High temperatures can cause the silica support structure to shrink or collapse, potentially encapsulating the gold nanoparticles and making them inaccessible to reactants.[3]
-
Poisoning: Residual species from the synthesis, such as chlorine, can block active sites and negatively impact catalytic performance.[4][5]
Q2: How does the preparation method influence the stability of the catalyst?
A2: The choice of preparation method significantly impacts the final properties and stability of the catalyst. The deposition-precipitation method is often preferred as it can promote a stronger interaction between the gold precursor and the support's surface hydroxyl groups, which is crucial for creating stable, well-dispersed gold nanoparticles.[6] The pH of the solution during preparation is a critical parameter that influences the gold species present and their interaction with the silica support.[7][8]
Q3: What is the role of calcination temperature in catalyst stability?
A3: Calcination is a critical step that affects the catalyst's structure, activity, and stability.
-
Low Calcination Temperatures: May not effectively remove precursor residues and can lead to smaller, less stable gold nanoparticles.[9]
-
Optimal Calcination Temperatures: Promote strong metal-support interactions and stabilize the gold nanoparticles. The ideal temperature depends on the specific preparation method and desired nanoparticle size.
-
High Calcination Temperatures: Can induce significant sintering of gold nanoparticles, leading to a loss of catalytic activity.[1][10] However, in some cases, high-temperature treatment in oxygen can enhance activity, though it may also lead to particle agglomeration.[10]
Q4: Can modifying the silica support improve catalyst stability?
A4: Yes, modifying the silica support is a common strategy to enhance catalyst stability.
-
Surface Functionalization: Introducing functional groups, such as thiols, via silane linkers can create strong covalent bonds with gold nanoparticles, anchoring them to the surface and preventing leaching.[11]
-
Doping with Metal Oxides: Incorporating other metal oxides into the silica matrix can enhance the metal-support interaction and improve thermal stability.
-
Mesoporous Silica: Using mesoporous silica with a high surface area can help to physically confine the gold nanoparticles, hindering their migration and sintering.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Catalytic Activity | Large gold nanoparticle size due to sintering. | Optimize calcination temperature and time to minimize sintering. Consider using a physical vapor deposition method for smaller, more stable nanoparticles.[12] |
| Incomplete removal of precursor residues (e.g., chlorine). | Implement a thorough washing step after precipitation to remove residual ions.[4] Consider using halide-free gold precursors.[12] | |
| Encapsulation of gold nanoparticles within the silica support. | Modify the calcination protocol to prevent support collapse.[3] Surface modification of the silica can also mitigate this issue.[13] | |
| Catalyst Deactivation Over Time | Sintering of gold nanoparticles during the reaction. | Encapsulate the gold nanoparticles within a mesoporous silica shell to physically prevent agglomeration.[14] |
| Leaching of gold into the reaction medium. | Enhance the gold-support interaction by functionalizing the silica surface with anchoring groups like thiols.[11] | |
| Poisoning of active sites. | Ensure complete removal of potential poisons like chlorine from the precursors.[4][5] If the reaction produces poisoning species, consider regeneration steps. | |
| Poor Reproducibility | Inconsistent pH during precipitation. | Carefully control and monitor the pH during the deposition-precipitation process, as it significantly affects gold speciation and deposition.[7][15] |
| Variations in aging time and temperature. | Standardize the aging time and temperature after precipitation to ensure consistent nanoparticle growth and morphology. | |
| Inconsistent washing and drying procedures. | Implement a standardized protocol for washing and drying to ensure consistent removal of impurities. |
Experimental Protocols
Protocol 1: Preparation of Stable Au/SiO₂ by Deposition-Precipitation
This protocol focuses on controlling the pH and washing steps to enhance catalyst stability.
Materials:
-
Chloroauric acid (HAuCl₄)
-
Fumed silica (SiO₂)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
Procedure:
-
Support Suspension: Disperse a known amount of fumed silica in deionized water and heat the suspension to 70°C with vigorous stirring.
-
pH Adjustment: Adjust the pH of the silica suspension to the desired value (e.g., 7-9) using the NaOH solution. The pH plays a crucial role in the deposition of gold species.[7][15]
-
Gold Deposition: Slowly add an aqueous solution of HAuCl₄ to the heated silica suspension while maintaining a constant pH by adding NaOH solution.
-
Aging: Continue stirring the mixture at 70°C for 2 hours to allow for complete deposition and aging of the gold hydroxide species.
-
Washing: Filter the solid catalyst and wash it thoroughly with hot deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution). This step is critical to remove residual chlorine which can be detrimental to catalytic activity.[4]
-
Drying: Dry the catalyst in an oven at 110°C overnight.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature should be ramped up slowly and held at the desired temperature (e.g., 300-500°C) for 4 hours. The optimal calcination temperature is a balance between removing ligands and preventing significant gold nanoparticle sintering.[9][16]
Protocol 2: Surface Modification of SiO₂ with Thiol Groups for Enhanced Au Nanoparticle Anchoring
This protocol describes the functionalization of the silica support to improve the anchoring of gold nanoparticles, thereby reducing leaching.
Materials:
-
Fumed silica (SiO₂)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Toluene (anhydrous)
-
Au/SiO₂ catalyst prepared as in Protocol 1 (before the calcination step)
Procedure:
-
Silica Pre-treatment: Dry the fumed silica under vacuum at 150°C for 4 hours to remove adsorbed water.
-
Silanization: Suspend the dried silica in anhydrous toluene. Add MPTMS to the suspension and reflux the mixture under an inert atmosphere for 24 hours.
-
Washing: Filter the functionalized silica, wash it with toluene and then ethanol to remove unreacted MPTMS, and dry it under vacuum.
-
Gold Deposition: Prepare the Au/SiO₂ catalyst using the thiol-functionalized silica as the support following the deposition-precipitation method described in Protocol 1. The thiol groups will covalently bond with the gold nanoparticles, providing strong anchoring.[11]
-
Drying and Calcination: Dry and calcine the catalyst as described in Protocol 1. A lower calcination temperature may be required to preserve the thiol linkages.
Visualizations
Caption: Workflow for the preparation of stable Au/SiO₂ catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Evidence for and mitigation of the encapsulation of gold nanoparticles within silica supports upon high-temperature treatment... | ORNL [ornl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Gold Nanoparticle Immobilization on Thiolated Silica: Utilizing Neutral Ligands to Achieve Maximum Surface Coverage for Improved SERS Substrates | Semantic Scholar [semanticscholar.org]
- 12. Thermal Stability and Catalytic Activity of Gold Nanoparticles Supported on Silica (Journal Article) | OSTI.GOV [osti.gov]
- 13. Deposition-Precipitation and Stabilization of a Silica-Supported Au Catalyst by Surface Modification with Carbon Nitride | ORNL [ornl.gov]
- 14. colloid.nl [colloid.nl]
- 15. Influence of pH, Temperature and Sample Size on Natural and Enforced Syneresis of Precipitated Silica [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Challenges in scaling up gold nanoparticle synthesis using NaAuCl4·2H2O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of gold nanoparticles (AuNPs) using sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O).
Frequently Asked Questions (FAQs)
Q1: We are scaling up our gold nanoparticle synthesis from a 50 mL to a 1 L volume, and we are observing a significant increase in particle size and polydispersity. What are the likely causes?
A1: Scaling up AuNP synthesis often introduces challenges in maintaining uniform reaction conditions. The primary causes for increased size and polydispersity at larger volumes include:
-
Inefficient Mixing and Heat Transfer: In larger volumes, achieving rapid and homogeneous mixing of the reducing agent (e.g., sodium citrate) with the gold precursor solution is more difficult. This can lead to localized areas of high precursor concentration, resulting in uncontrolled nucleation and growth. Similarly, maintaining a uniform temperature throughout the larger volume is challenging, and temperature gradients can affect reaction kinetics.[1]
-
pH Variations: The pH of the reaction mixture plays a crucial role in the size and stability of the resulting nanoparticles.[2][3] In larger batches, localized pH fluctuations can occur, impacting the final particle characteristics.
-
Reagent Addition Rate: The rate at which the reducing agent is added becomes more critical at scale. A slow or inconsistent addition rate can lead to a broader size distribution.[4]
Q2: Our scaled-up batch of gold nanoparticles appears purple or blue instead of the expected ruby red. What does this color change indicate?
A2: The color of a gold nanoparticle solution is directly related to its surface plasmon resonance (SPR), which is dependent on particle size and aggregation state.[5] A shift from a ruby red color (typically associated with monodisperse spherical AuNPs of ~15-30 nm) to purple or blue indicates an increase in particle size or aggregation.[6][7] Aggregation can be caused by insufficient capping agent, high ionic strength of the solution, or impurities.[8][9]
Q3: We are struggling with batch-to-batch reproducibility in our scaled-up synthesis. What steps can we take to improve consistency?
A3: Achieving high reproducibility is a common challenge in scaled-up nanomaterial synthesis.[10][11][12] To improve consistency, consider the following:
-
Standardize Operating Procedures (SOPs): Document and strictly adhere to all synthesis parameters, including reagent concentrations, volumes, addition rates, stirring speeds, and reaction times.[9]
-
Reagent Quality Control: Use high-purity water (18.2 MΩ·cm) and reagents from the same batch whenever possible.[8] Impurities in reagents, particularly in the capping agent, can significantly affect the synthesis.[13]
-
Glassware Cleaning: Ensure all glassware is scrupulously cleaned, for instance with aqua regia, to remove any metallic residues that could act as unintended nucleation sites.[8][14]
-
Controlled Environment: Perform the synthesis in a clean environment to minimize contamination from dust or other airborne particles.[8]
Q4: What are the most effective methods for purifying large volumes of gold nanoparticles?
A4: Purifying large batches of AuNPs to remove unreacted reagents and byproducts is crucial. Common methods include:
-
Centrifugation: This is a widely used technique for separating AuNPs from the reaction solution.[15] However, for very small nanoparticles, high centrifugal forces are required, and complete separation can be challenging.
-
Dialysis: While effective for removing small molecule impurities, dialysis is a time-consuming process, especially for large volumes.[16]
-
Diafiltration (Tangential Flow Filtration): This method is highly efficient for purifying and concentrating large volumes of nanoparticles and can be more rapid than traditional dialysis.[17][18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Final nanoparticle solution is purple/blue or black precipitate forms. | Particle aggregation due to insufficient capping agent, high ionic strength, or incorrect pH. | Increase the concentration of the capping agent (e.g., sodium citrate). Ensure the ionic strength of the reaction medium is low. Verify and adjust the pH of the precursor solution before adding the reducing agent.[19] |
| Large and polydisperse nanoparticles are formed. | Inefficient mixing, slow heating, or non-uniform temperature distribution in the reaction vessel. | Use a reactor vessel with a shape that promotes efficient mixing (e.g., a round-bottom flask). Increase the stirring speed. Ensure the entire solution reaches the target temperature before adding the reducing agent.[1] |
| Low yield of nanoparticles. | Incomplete reduction of the gold precursor. Impurities in the reagents. | Verify the concentration and quality of the reducing agent. Ensure all reagents are of high purity and stored correctly.[13] |
| Inconsistent results between batches. | Variability in reagent quality, water purity, glassware cleanliness, or reaction parameters. | Implement strict quality control for all reagents and use ultrapure water. Standardize glassware cleaning protocols. Precisely control and document all reaction parameters, including temperature, stirring rate, and reagent addition time.[8][9] |
Quantitative Data Summary
Table 1: Effect of Reagent Concentration on Gold Nanoparticle Size
| Precursor (HAuCl₄) Concentration (mM) | Reducing Agent (Sodium Citrate) Concentration (mM) | Resulting Average Particle Size (nm) | Reference |
| 1.0 | 1.16 | ~16 | [20] |
| 1.0 | 0.58 | ~32 | [20] |
| 0.25 | 0.85 | ~20 | [21] |
| 0.25 | 0.28 | ~80 | [22] |
| 0.01 M | N/A (Triton X-100 microemulsion) | 15 | [23] |
| 0.1 M | N/A (Triton X-100 microemulsion) | 60 | [23] |
Table 2: Influence of Temperature on Gold Nanoparticle Synthesis
| Reaction Temperature (°C) | Resulting Average Particle Size (nm) | Observations | Reference |
| Room Temperature (23) | 12.1 | Narrower size distribution | [24] |
| 80 | 13.7 | Broader size distribution | [24] |
| 90 | 12-19 | Spherical nanoparticles | [6] |
| Decreasing Temperature | Increased Particle Size | At a constant molar ratio of 2.5 | [20] |
| 1 | 6.3 | Oleylamine-based synthesis | [25] |
| 40 | 2.2 | Oleylamine-based synthesis | [25] |
Detailed Experimental Protocol: Scaled-Up Turkevich Method
This protocol is a generalized version of the Turkevich method for the synthesis of ~20 nm gold nanoparticles, scaled to a 1 L volume. Optimization may be required based on specific laboratory conditions and desired nanoparticle characteristics.
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
2 L round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirring capabilities
-
Calibrated thermometer or thermocouple
-
Magnetic stir bar
-
Clean glassware for solution preparation
Procedure:
-
Preparation of Solutions:
-
Prepare a 1.0 mM solution of HAuCl₄ by dissolving the appropriate amount of NaAuCl₄·2H₂O in 1 L of ultrapure water.
-
Prepare a 38.8 mM solution of trisodium citrate dihydrate. Note that sodium citrate solutions are best prepared fresh.[26]
-
-
Reaction Setup:
-
Add the 1 L of 1.0 mM HAuCl₄ solution to the 2 L round-bottom flask with a magnetic stir bar.
-
Set up the condenser on the flask to prevent evaporation.
-
Place the flask in the heating mantle on the magnetic stirrer.
-
-
Synthesis:
-
Begin stirring the HAuCl₄ solution vigorously.
-
Once boiling, rapidly inject the required volume of the 38.8 mM trisodium citrate solution into the vigorously stirring HAuCl₄ solution.[20]
-
The solution color will change from pale yellow to colorless, then to a deep red over several minutes.[6][28]
-
Continue boiling and stirring for an additional 15-30 minutes until the color is stable.
-
-
Cooling and Storage:
-
Remove the heating mantle and allow the solution to cool to room temperature with continued stirring.
-
Store the synthesized gold nanoparticle solution in a clean, dark glass container at 4°C.[9]
-
Visualizations
Caption: Workflow for scaled-up gold nanoparticle synthesis.
Caption: Troubleshooting flowchart for common scale-up issues.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cytodiagnostics.com [cytodiagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. Gold Nanoparticle Synthesis [jove.com]
- 8. azom.com [azom.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Highly reproducible, high-yield flow synthesis of gold nanoparticles based on a rational reactor design exploiting the reduction of passivated Au( iii ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00469F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Gold Nanoparticles: Myths vs Reality in Research [torskal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanopartz Gold Nanoparticle Purification Methods [nanopartz.com]
- 16. A modified and simplified method for purification of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid purification and size separation of gold nanoparticles via diafiltration. | Semantic Scholar [semanticscholar.org]
- 19. Understanding the Stability of Gold Nanoparticles: Key Concepts [torskal.com]
- 20. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 27. ate.community [ate.community]
- 28. Frontiers | Quality control and purification of ready-to-use conjugated gold nanoparticles to ensure effectiveness in biosensing [frontiersin.org]
Technical Support Center: Sodium Tetrachloroaurate(III) Dihydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of high-purity sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O). Our focus is on preventing, identifying, and eliminating common impurities to ensure the quality and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of sodium tetrachloroaurate(III) dihydrate.
Issue 1: Solution color changes to purple, blue, or develops a dark precipitate during synthesis.
-
Question: My initially yellow-orange reaction solution has turned purple/blue or has formed a black/dark precipitate. What is happening and how can I fix it?
-
Answer: This color change is a strong indicator of the reduction of Au(III) to elemental gold (Au(0)) nanoparticles or bulk metal. The color depends on the size and shape of the gold particles. This is a common impurity that can be caused by several factors:
-
Presence of Reducing Agents: Unintended introduction of reducing agents is a primary cause. This can include residual solvents (e.g., alcohols), dust particles, or impurities in the starting materials.
-
Elevated Temperatures: While the reaction to form sodium tetrachloroaurate is often carried out at elevated temperatures (e.g., 100°C), prolonged heating or excessive temperatures can promote the thermal decomposition of the tetrachloroaurate complex to metallic gold.[1]
-
Incorrect pH: A significantly high pH (alkaline conditions) can facilitate the reduction of Au(III). It is crucial to maintain the acidic to neutral pH of the reaction mixture.
Corrective Actions:
-
Immediate Filtration: If a precipitate has formed, it should be removed from the solution as soon as possible to prevent it from acting as a seed for further reduction. Use a fine porosity filter paper or a membrane filter to separate the metallic gold.
-
Re-oxidation (Advanced): In some cases, it may be possible to re-dissolve the metallic gold by adding a small amount of aqua regia (a mixture of nitric and hydrochloric acids) and then removing the excess nitric acid by repeated evaporations with hydrochloric acid.[2] However, this can be a complex procedure and may introduce other impurities. It is often more practical to start the synthesis again with purer reagents and stricter control over the reaction conditions.
-
Prevention in Future Syntheses:
-
Use high-purity, anhydrous solvents and reagents.
-
Ensure all glassware is scrupulously clean. Washing with aqua regia followed by thorough rinsing with deionized water is recommended.[3]
-
Maintain careful control over the reaction temperature and duration.
-
-
Issue 2: The final product is pale yellow or off-white instead of the expected golden-orange color.
-
Question: My crystalline sodium tetrachloroaurate(III) dihydrate is not the correct color. What does this indicate?
-
Answer: A pale or off-color product can suggest the presence of several impurities:
-
Excess Sodium Chloride: If a significant excess of sodium chloride was used in the synthesis, it can co-crystallize with the product, leading to a paler appearance.
-
Presence of Au(I) Species: The partial reduction of Au(III) to Au(I) can result in the formation of sodium dichloroaurate(I) (Na[AuCl₂]), which is a colorless salt. The presence of this impurity will lighten the overall color of the product.
-
Hydration State: The color of the tetrachloroaurate complex can be influenced by its hydration state. Ensure the product is the dihydrate as intended.
Corrective Actions:
-
Recrystallization: The most effective way to remove co-precipitated salts and some other impurities is through recrystallization. A suitable solvent system, typically a mixture of water and ethanol, can be used. The principle of recrystallization relies on the desired compound and the impurity having different solubilities in the chosen solvent.[4]
-
Spectroscopic Analysis: To confirm the oxidation state of the gold, techniques like UV-Vis spectroscopy or X-ray Absorption Spectroscopy (XAS) can be employed. The tetrachloroaurate(III) ion ([AuCl₄]⁻) has characteristic absorption peaks that differ from those of Au(I) species.[5][6]
-
Issue 3: The yield of the synthesis is consistently low.
-
Question: I am not obtaining the expected amount of sodium tetrachloroaurate(III) dihydrate. What are the potential causes?
-
Answer: Low yields can be attributed to several factors throughout the experimental process:
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Incomplete Reaction: The reaction between tetrachloroauric acid and the sodium salt may not have gone to completion. Ensure adequate reaction time and temperature as specified in the protocol.
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Loss During Workup: Significant amounts of the product can be lost during filtration and transfer steps. Ensure quantitative transfer of solids and minimize the number of transfer steps.
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Reduction to Elemental Gold: As discussed in Issue 1, the formation of metallic gold as a byproduct will directly reduce the yield of the desired Au(III) salt.
-
Inaccurate Stoichiometry: Ensure the molar ratios of the reactants are correct. An insufficient amount of the sodium salt will result in unreacted tetrachloroauric acid, which may be lost during the workup.
Corrective Actions:
-
Optimize Reaction Conditions: Ensure thorough mixing and maintain the recommended temperature for the specified duration to drive the reaction to completion.
-
Careful Handling: Employ careful laboratory techniques to minimize mechanical losses of the product during isolation and purification.
-
Monitor for Side Reactions: Be vigilant for any signs of gold reduction (color changes) and take appropriate preventative measures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in sodium tetrachloroaurate(III) dihydrate synthesis?
A1: The most common impurities include:
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Elemental Gold (Au(0)): Formed by the reduction of the Au(III) complex.
-
Gold(I) Complexes (e.g., Na[AuCl₂]): Resulting from partial reduction of the Au(III) starting material.
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Residual Starting Materials: Unreacted tetrachloroauric acid or excess sodium chloride/carbonate.
-
Other Metal Ions: Trace metal impurities may be present from the initial gold source or reagents. Commercial grades can have total metallic impurities up to 500 ppm.[7][8]
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Water: As the precursor, tetrachloroauric acid, is hygroscopic, excess water can be an impurity if the anhydrous form is desired.[3]
Q2: How does pH affect the stability of the tetrachloroaurate(III) ion?
A2: The pH of the solution plays a critical role in the stability of the [AuCl₄]⁻ ion. In acidic to neutral solutions, the tetrachloroaurate(III) complex is relatively stable. However, as the pH increases (becomes more alkaline), the [AuCl₄]⁻ ion is more susceptible to hydrolysis, forming mixed aqua/hydroxo species, and is more easily reduced to elemental gold.[9] For this reason, it is important to control the pH during synthesis and storage.
Q3: Can I use a different sodium salt other than sodium chloride or sodium carbonate?
A3: While sodium chloride and sodium carbonate are the most commonly used and documented salts for this synthesis, other sodium salts that do not introduce interfering ions could potentially be used.[9] However, it is crucial to consider that the anion of the salt should not be a reducing agent or form a more stable complex with Au(III) than chloride. For reproducible and reliable results, it is recommended to adhere to established protocols using NaCl or Na₂CO₃.
Q4: How should I store my synthesized sodium tetrachloroaurate(III) dihydrate?
A4: Sodium tetrachloroaurate(III) dihydrate should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and light. Given its sensitivity to reduction, it is also advisable to store it away from any potential sources of reducing agents.
Data Presentation
Table 1: Influence of pH on Gold Nanoparticle Synthesis Yield from HAuCl₄
While this data pertains to the subsequent use of tetrachloroauric acid in nanoparticle synthesis, it illustrates the critical role of pH on the stability and reactivity of the Au(III) complex. Lower pH can adversely affect the reduction process, leading to lower yields of the desired product.
| pH of Reaction Medium | Concentration of AuNPs (nM) | Reaction Yield Reduction (from pH 5.3) |
| 5.3 | 2.40 | 0% |
| 5.0 | - | - |
| 4.7 | 1.29 | ~46% |
| (Data adapted from a study on citrate reduction of HAuCl₄)[9] |
Experimental Protocols
Protocol 1: Synthesis of Sodium Tetrachloroaurate(III) Dihydrate from Tetrachloroauric Acid
This protocol is based on the conventional method of synthesizing sodium tetrachloroaurate(III) dihydrate.[9]
-
Preparation of Tetrachloroauric Acid (HAuCl₄) Solution:
-
Dissolve a known quantity of high-purity gold in aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). This should be done in a fume hood with appropriate personal protective equipment.
-
Gently heat the solution to facilitate the dissolution of the gold.
-
Once the gold has completely dissolved, carefully evaporate the solution to a syrupy consistency to remove the majority of the nitric acid.
-
Add a small amount of concentrated hydrochloric acid and repeat the evaporation step. This step should be repeated 2-3 times to ensure all nitric acid has been removed.[2]
-
Dissolve the resulting solid in a known volume of deionized water to create a stock solution of HAuCl₄.
-
-
Reaction with Sodium Chloride:
-
To the prepared tetrachloroauric acid solution, add a stoichiometric amount of sodium chloride (NaCl). A slight excess of NaCl can be used to ensure complete reaction.
-
Stir the mixture at 100°C in a suitable reaction vessel.[9]
-
-
Crystallization and Isolation:
-
Evaporate the solution to induce crystallization.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize the yield of crystals.
-
Collect the orange crystals of sodium tetrachloroaurate(III) dihydrate by filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.
-
Dry the crystals in a desiccator over a suitable drying agent.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying the synthesized sodium tetrachloroaurate(III) dihydrate.
-
Solvent Selection: A mixture of water and ethanol is often a suitable solvent system. The goal is to find a composition where the sodium tetrachloroaurate is soluble at high temperatures but has limited solubility at low temperatures, while impurities remain soluble at low temperatures.
-
Dissolution: In a clean flask, dissolve the impure sodium tetrachloroaurate(III) dihydrate in a minimum amount of the hot solvent mixture.
-
Hot Filtration (if necessary): If there are insoluble impurities (such as metallic gold precipitate), perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Visualizations
Caption: Troubleshooting workflow for common issues in sodium tetrachloroaurate(III) dihydrate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Gold chloride clusters with Au(iii) and Au(i) probed by FT-ICR mass spectrometry and MP2 theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. Structure and bonding in Au( i ) chloride species: a critical examination of X-ray absorption spectroscopy (XAS) data - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13087A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Gold Nanoparticles Via Chemical Reduction of Au ( III ) Ions by Isatin in Aqueous solutions : Ligand Concentrations and pH Effects | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Effect of reducing agent concentration on AuNP synthesis with AuCl4H4NaO2
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of gold nanoparticles (AuNPs) using a gold precursor (HAuCl₄) and a reducing agent. The focus is on how varying the concentration of the reducing agent impacts the final nanoparticle characteristics.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final gold nanoparticle solution is purple or blue instead of the expected ruby red. What does this indicate?
A1: A purple or blue color in the final AuNP solution typically signifies nanoparticle aggregation or the formation of larger, non-spherical nanoparticles. The characteristic ruby red color is associated with the surface plasmon resonance of small (typically 10-40 nm), spherical, and monodisperse AuNPs. A shift to longer wavelengths (purple/blue) indicates that the nanoparticles are too large or have clumped together.
-
Troubleshooting Steps:
-
Verify Reducing Agent Concentration: An incorrect concentration of the reducing agent can lead to incomplete reduction or instability, causing aggregation. Ensure your calculations and measurements are accurate.
-
Check for Contaminants: Contaminants in the glassware or reagents can interfere with nanoparticle stabilization. Thoroughly clean all glassware, preferably with aqua regia, and use high-purity water and reagents.
-
Ensure Proper Mixing: Inadequate stirring during the synthesis can lead to localized high concentrations of reagents, resulting in uncontrolled particle growth and aggregation. Maintain vigorous and consistent stirring throughout the reaction.
-
pH Adjustment: The pH of the reaction mixture can influence the charge on the nanoparticle surface, affecting their stability. For citrate reduction, for instance, the pH should be weakly acidic to neutral.[1]
-
Q2: The UV-Vis spectrum of my AuNP solution shows a broad peak or multiple peaks. What is the cause?
A2: A broad surface plasmon resonance (SPR) peak in the UV-Vis spectrum suggests a wide size distribution (polydispersity) of the AuNPs. Multiple peaks can indicate the presence of different shapes (e.g., nanorods, nanoprisms) or significant aggregation.
-
Troubleshooting Steps:
-
Optimize Reducing Agent to Gold Precursor Ratio: The molar ratio of the reducing agent to the gold salt is a critical parameter. A non-optimal ratio can lead to a mix of nanoparticle sizes. Systematically vary this ratio to find the ideal conditions for your desired nanoparticle size.
-
Control Reaction Temperature: Temperature affects the kinetics of nucleation and growth.[2] Fluctuations in temperature during the synthesis can broaden the size distribution. Use a reliable heating and stirring mantle to maintain a constant and uniform temperature.
-
Rate of Reagent Addition: The speed at which the reducing agent is added to the gold precursor solution can impact the initial nucleation event. A rapid addition generally leads to the formation of a larger number of small nuclei, resulting in smaller final nanoparticles.
-
Q3: My gold nanoparticles are precipitating out of the solution over time. How can I improve their stability?
A3: Precipitation is a clear sign of nanoparticle instability and aggregation. This can be caused by insufficient surface capping or changes in the solution's ionic strength.
-
Troubleshooting Steps:
-
Increase Stabilizer Concentration: In many synthesis methods, the reducing agent also acts as a capping agent (e.g., sodium citrate).[3] If precipitation occurs, it may be necessary to use a higher concentration of the reducing/capping agent or to add a secondary, stronger capping agent like polyvinylpyrrolidone (PVP).
-
Control Ionic Strength: The addition of salts or other electrolytes can screen the electrostatic repulsion between nanoparticles, leading to aggregation.[4] Be mindful of the ionic strength of any buffers or solutions added to the AuNPs post-synthesis.
-
Storage Conditions: Store AuNP solutions at low temperatures (e.g., 4°C) to slow down kinetic processes that can lead to aggregation. Avoid freezing, as this can cause irreversible aggregation.
-
Effect of Reducing Agent Concentration on AuNP Synthesis
The concentration of the reducing agent is a pivotal factor in controlling the size and distribution of the synthesized AuNPs.[2][5] Generally, for weak reducing agents, a higher concentration leads to a faster reaction rate, promoting the rapid formation of many small nuclei, which then grow into smaller, more uniform nanoparticles.[6]
| Reducing Agent Concentration | Effect on Nucleation | Effect on Growth | Resulting AuNP Size | Size Distribution (PDI) |
| Low | Slow nucleation, fewer nuclei | Growth dominates over nucleation | Larger | Broader (Polydisperse) |
| Optimal | Rapid nucleation, many nuclei | Controlled growth on existing nuclei | Smaller | Narrower (Monodisperse) |
| High | Very rapid nucleation, potential for secondary nucleation | Can lead to aggregation if stabilization is insufficient | May increase again due to aggregation | Can become broader |
Generalized Experimental Protocol (Based on Citrate Reduction)
This protocol describes a common method for synthesizing AuNPs where sodium citrate acts as both the reducing and capping agent. It can be adapted for other weak reducing agents like sodium formate, though optimization of concentrations and temperature will be necessary.
-
Preparation:
-
Thoroughly clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and rinse extensively with ultrapure water.
-
Prepare a 1 mM solution of tetrachloroauric acid (HAuCl₄) in ultrapure water.
-
Prepare a separate solution of the reducing agent (e.g., 34 mM sodium citrate) in ultrapure water.
-
-
Synthesis:
-
Place a known volume (e.g., 50 mL) of the HAuCl₄ solution into a flask equipped with a magnetic stirrer and a condenser.
-
Heat the solution to a rolling boil while stirring vigorously.
-
Rapidly inject a specific volume of the reducing agent solution (e.g., 5 mL of 34 mM sodium citrate) into the boiling HAuCl₄ solution.
-
Observe the color change of the solution, which should progress from yellow to colorless, then to gray, and finally to a deep ruby red over several minutes.[7]
-
Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature while continuing to stir.
-
-
Characterization:
-
Acquire the UV-Vis spectrum of the final solution to determine the peak wavelength of the surface plasmon resonance (SPR), which is indicative of nanoparticle size and dispersity.
-
Measure the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS).
-
For more detailed morphological analysis, use Transmission Electron Microscopy (TEM).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between reactant concentration and AuNP properties.
Caption: Experimental workflow for AuNP synthesis.
Caption: Effect of reducing agent concentration on AuNP properties.
References
- 1. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size Controlled Synthesis of 2-6 nm Gold Nanoparticles via Controlling Concentration of the Reducing Agent and Temperature | Scientific.Net [scientific.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Concentration Effect of Reducing Agents on Green Synthesis of Gold Nanoparticles: Size, Morphology, and Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Temperature control in the synthesis of gold nanoparticles from NaAuCl4·2H2O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of gold nanoparticles (AuNPs) from Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O). The focus is on controlling the reaction temperature to achieve desired nanoparticle characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the synthesis of gold nanoparticles?
A1: Temperature is a critical parameter in the synthesis of gold nanoparticles as it influences the kinetics of the reduction and nucleation processes. Generally, higher reaction temperatures lead to a faster reduction of gold ions to metallic gold (Au⁰).[1][2] This accelerated rate promotes the rapid formation of a larger number of small seed particles, which then grow into the final nanoparticles. Consequently, syntheses conducted at higher temperatures, such as boiling, often yield smaller and more uniform (monodisperse) gold nanoparticles.[1][2][3] Conversely, lower temperatures can result in slower nucleation, leading to fewer, larger, and often more polydisperse nanoparticles.[4][5]
Q2: How does temperature variation affect the final size of the gold nanoparticles in the Turkevich method?
A2: In the Turkevich method, which uses citrate to reduce the gold salt, temperature plays a significant role in determining the final particle size. Increasing the synthesis temperature generally results in smaller gold nanoparticles.[1] For instance, an increase in latent heat during the boiling of the aqueous solution can cause an approximate 3 nm reduction in the size of the as-synthesized AuNPs due to accelerated nucleation.[1] At temperatures below 90°C, the reduction and nucleation rates decrease, which can lead to the formation of larger particles.[4][5] However, the precise effect can also be influenced by other factors such as the citrate-to-gold ratio.[6]
Q3: Can gold nanoparticles be synthesized at room temperature?
A3: Yes, gold nanoparticles can be synthesized at room temperature.[7][8][9] However, the reaction kinetics are significantly slower compared to syntheses conducted at elevated temperatures.[8] Room-temperature synthesis often requires the use of strong reducing agents or adjustments to the pH to facilitate the reduction of the gold precursor.[7][8] The resulting nanoparticles may have a broader size distribution if the nucleation and growth phases are not carefully controlled.[8]
Q4: What is the impact of inconsistent temperature control during the synthesis?
A4: Inconsistent temperature control is a major source of variability and poor reproducibility in gold nanoparticle synthesis.[4] Fluctuations in temperature can lead to a lack of uniformity in particle size and shape (polydispersity) and can even result in the formation of undesirable aggregates.[4][10] For applications requiring highly uniform nanoparticles, such as in diagnostic assays or drug delivery systems, precise and stable temperature control throughout the reaction is crucial for achieving batch-to-batch consistency.[4]
Troubleshooting Guide
Problem 1: The resulting gold nanoparticles are too large.
| Possible Cause | Suggested Solution |
| The reaction temperature was too low. | Increase the reaction temperature. For citrate reduction methods, ensuring the solution is at a rolling boil before adding the reducing agent can lead to smaller nanoparticles.[1][11] |
| Inefficient mixing at the reaction temperature. | Ensure vigorous and consistent stirring throughout the synthesis to maintain a homogenous temperature distribution. |
| Incorrect precursor-to-reducing agent ratio at the given temperature. | While maintaining the desired temperature, experiment with increasing the concentration of the reducing agent (e.g., sodium citrate), as this can lead to the formation of smaller particles.[12] |
Problem 2: The gold nanoparticle solution has a broad size distribution (polydispersity).
| Possible Cause | Suggested Solution |
| The temperature was not stable during the reaction. | Use a reliable heating system with precise temperature control (e.g., a temperature-controlled oil bath or a hotplate with a feedback probe).[13] Monitor the temperature throughout the reaction. |
| The heating rate was too slow. | A rapid heating rate to the target synthesis temperature can promote more uniform nucleation, leading to a narrower size distribution. |
| The reaction was conducted at a suboptimal temperature. | For some synthesis protocols, a specific temperature provides the best control over nanoparticle size and morphology. For instance, a boiling temperature has been observed to provide better control than 70°C in certain seed-mediated growth methods.[1] |
Problem 3: The synthesis is not reproducible between batches.
| Possible Cause | Suggested Solution |
| Variations in the final reaction temperature between batches. | Precisely control and monitor the reaction temperature for each synthesis. Even small variations can affect the final particle size.[4] Document the exact temperature profile for each batch. |
| Differences in the heating and stirring rates. | Standardize the heating and stirring rates in your protocol to ensure consistency across all experiments. |
| The effect of latent heat in boiling water is not accounted for. | The latent heat during boiling can influence nanoparticle size.[1][4] Ensure the solution reaches and maintains a consistent and vigorous boil for methods requiring it. |
Quantitative Data on Temperature Effects
The following table summarizes the effect of reaction temperature on the size of gold nanoparticles as reported in various studies.
| Precursor | Reducing Agent | Temperature (°C) | Average Particle Size (nm) | Reference |
| HAuCl₄ | Sodium Citrate | Boiling | ~20-27 | [1] |
| HAuCl₄ | Sodium Citrate & Tannic Acid | 23 | 12.1 | [14] |
| HAuCl₄ | Sodium Citrate & Tannic Acid | 80 | 13.7 | [14] |
| HAuCl₄ | Sodium Citrate | 90 | ~16-25 | [15] |
| HAuCl₄ | Jeju Hallabong peel extract | 30 | Smaller absorbance peaks, suggesting smaller initial particles | [16] |
| HAuCl₄ | Jeju Hallabong peel extract | 60, 90, 110 | Larger hydrodynamic diameter with increasing temperature (up to 90°C) | [16] |
Experimental Protocols
Protocol 1: Classic Turkevich Method for Synthesis of ~20 nm Gold Nanoparticles
This protocol is a widely used method for synthesizing spherical gold nanoparticles.
-
Preparation of Solutions:
-
Prepare a 1.0 mM solution of HAuCl₄ (or NaAuCl₄·2H₂O).
-
Prepare a 1% solution of trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O).
-
-
Reaction Setup:
-
Nanoparticle Formation:
-
To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% sodium citrate solution.[11]
-
The solution color will change from pale yellow to gray, then to deep red, indicating the formation of gold nanoparticles.[1]
-
Continue heating and stirring for approximately 10-15 minutes until the color is stable.[11]
-
-
Cooling and Storage:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized gold nanoparticles can be stored at 2-8°C for several months.[4]
-
Protocol 2: Temperature-Controlled Synthesis at 90°C
This protocol provides a more controlled synthesis temperature below boiling.
-
Preparation of Solutions:
-
Prepare stock solutions of NaAuCl₄ (0.125 M) and sodium citrate (10 mg/mL).[15]
-
-
Reaction Setup:
-
Nanoparticle Formation:
-
Cooling and Storage:
-
After 20 minutes, remove the flask from the oil bath and let it cool to room temperature.
-
Store the resulting AuNP suspension in a dark bottle at 4°C.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of gold nanoparticles.
Caption: Relationship between temperature, reaction kinetics, and AuNP characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Temperature‐regulated gold nanoparticle sensors for immune chromatographic rapid test kits with reproducible sensitivity: a study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Room Temperature Surfactant-Free Synthesis of Gold Nanoparticles in Alkaline Ethylene Glycol [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 12. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 13. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature Effect of the Synthesis of Gold Nanoparticles by Microfluidics [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Gold Precursors: AuCl₄H₄NaO₂ vs. HAuCl₄ for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of gold nanoparticles (AuNPs) with controlled size, shape, and stability is paramount for their diverse applications in diagnostics, therapeutics, and catalysis. The choice of the gold precursor is a critical first step that significantly influences the outcome of the synthesis. This guide provides an objective comparison of two commonly used gold precursors: Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂, also referred to as NaAuCl₄·2H₂O) and Tetrachloroauric(III) Acid (HAuCl₄). This comparison is supported by experimental data to aid researchers in selecting the optimal precursor for their specific needs.
Physicochemical Properties of Precursors
A fundamental understanding of the precursor's properties is essential for troubleshooting and optimizing nanoparticle synthesis.
| Property | Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O) | Tetrachloroauric(III) Acid (HAuCl₄) |
| Molecular Formula | AuCl₄H₄NaO₂ | HAuCl₄ |
| Molecular Weight | 397.8 g/mol | 339.77 g/mol |
| Appearance | Yellow to orange crystalline powder | Yellow to orange crystalline solid |
| Solubility in Water | High | High |
| Acidity of Aqueous Solution | Neutral to slightly acidic | Strongly acidic |
| Stability | Generally more stable in solid form and solution | Can be less stable, especially in solution, and is sensitive to light and heat. |
Performance in Gold Nanoparticle Synthesis
The choice of precursor directly impacts the kinetics of the reaction and the final characteristics of the synthesized AuNPs. The most common method for AuNP synthesis is the citrate reduction method, pioneered by Turkevich.
Reaction Kinetics
The kinetics of AuNP formation are influenced by the precursor and the pH of the reaction medium. In the citrate reduction method, the initial pH of the HAuCl₄ solution is acidic, while the NaAuCl₄ solution is near neutral. This difference in initial pH can affect the reduction rate of Au³⁺ ions.
One study investigated the effect of different gold chloride precursors (HAuCl₄, LiAuCl₄, NaAuCl₄, and KAuCl₄) on the growth of gold nanoparticle seeds in the presence of different citrate salts (lithium, sodium, and potassium citrate). While this study focused on a seeded-growth method, the results provide valuable insights into the reactivity of the precursors. The study observed that the growth kinetics were influenced by the specific combination of the gold precursor and the citrate salt. For instance, when sodium citrate was used as the reducing agent, the growth kinetics with NaAuCl₄ were comparable to those with HAuCl₄, suggesting that under these specific buffered conditions, the counter-ion (Na⁺ vs. H⁺) did not dramatically alter the overall growth rate.
However, in a typical one-pot Turkevich synthesis, the initial acidity of HAuCl₄ can lead to a more complex reaction environment as the citrate is added, which acts as both a reducing agent and a pH buffer. The pH of the solution is known to significantly affect the size and concentration of the resulting nanoparticles.
Particle Size and Morphology
The size and shape of the synthesized AuNPs are critical parameters for most applications. While both precursors can yield spherical AuNPs, the reaction conditions required to achieve a specific size may differ.
The final size of AuNPs is a function of the ratio of the reducing agent (e.g., sodium citrate) to the gold precursor. For HAuCl₄, extensive research has demonstrated that varying this ratio allows for the tuning of nanoparticle size. Generally, a higher citrate-to-gold ratio results in smaller nanoparticles due to the dual role of citrate as a reducing and capping agent.
Direct comparative studies under identical non-buffered, one-pot synthesis conditions are not extensively available in the literature. However, based on the principles of nanoparticle formation, the initial pH difference is expected to play a role. The acidic nature of HAuCl₄ could influence the nucleation and growth stages differently than the neutral NaAuCl₄. For instance, the speciation of the gold chloride complex can be pH-dependent, which in turn could affect the reduction potential and the subsequent particle formation.
| Precursor | Typical Reducing Agent | Resulting Nanoparticle Size | Polydispersity | Key Influencing Factors |
| HAuCl₄ | Trisodium Citrate | 10-150 nm | Can be low with optimized protocols | Citrate:Au ratio, pH, temperature, rate of addition of reagents |
| NaAuCl₄ | Trisodium Citrate | 10-100 nm | Can be low with optimized protocols | Citrate:Au ratio, temperature, initial pH adjustment |
Stability of Synthesized Gold Nanoparticles
The colloidal stability of AuNPs is crucial for their storage and application. Stability is primarily governed by the surface charge of the nanoparticles, which creates electrostatic repulsion and prevents aggregation. In the citrate reduction method, the nanoparticles are capped with citrate ions, imparting a negative surface charge.
The choice of precursor can indirectly influence stability. The presence of different counter-ions (H⁺ vs. Na⁺) and the final ionic strength of the solution can affect the electrical double layer around the nanoparticles. While both precursors can produce stable AuNPs, the acidic environment of HAuCl₄ synthesis might require careful pH control to ensure long-term stability, as low pH can lead to protonation of the citrate capping agent and subsequent aggregation. In contrast, synthesis from NaAuCl₄ starts at a more neutral pH, which can be advantageous for stability.
Experimental Protocols
Below are representative experimental protocols for the synthesis of gold nanoparticles using both precursors via the Turkevich method.
Protocol 1: Synthesis of Gold Nanoparticles using HAuCl₄
This protocol is a widely used method for generating citrate-stabilized gold nanoparticles.
Materials:
-
Tetrachloroauric(III) Acid (HAuCl₄) solution (1 mM)
-
Trisodium Citrate (Na₃C₆H₅O₇) solution (38.8 mM)
-
Deionized water
-
Clean glassware
Procedure:
-
Bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine-red color, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-30 minutes.
-
Allow the solution to cool to room temperature.
-
The resulting gold nanoparticle solution can be stored at 4°C.
Protocol 2: Synthesis of Gold Nanoparticles using NaAuCl₄·2H₂O
This protocol is adapted for the use of sodium tetrachloroaurate.
Materials:
-
Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O) solution (1 mM)
-
Trisodium Citrate (Na₃C₆H₅O₇) solution (38.8 mM)
-
Deionized water
-
Clean glassware
Procedure:
-
Bring 50 mL of 1 mM NaAuCl₄·2H₂O solution to a boil in a clean flask with vigorous stirring.
-
Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling NaAuCl₄ solution.
-
Observe the color change from pale yellow to deep red.
-
Continue boiling and stirring for 15-30 minutes.
-
Allow the solution to cool to room temperature.
-
Store the synthesized gold nanoparticle solution at 4°C.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis of gold nanoparticles using both precursors.
Caption: Experimental workflow for AuNP synthesis using HAuCl₄.
The Superiority of Sodium Tetrachloroaurate(III) Dihydrate in Gold Nanoparticle Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a gold precursor is a critical decision that significantly impacts the quality, reproducibility, and performance of gold-based nanomaterials. While several gold precursors are available, Sodium Tetrachloroaurate(III) Dihydrate (Na[AuCl₄]·2H₂O) emerges as a superior choice due to its exceptional stability, ease of handling, and the consistent quality of the resulting nanoparticles. This guide provides an objective comparison of Sodium Tetrachloroaurate(III) Dihydrate with other common gold precursors, supported by experimental data and detailed protocols.
Sodium Tetrachloroaurate(III) Dihydrate offers distinct advantages over other widely used gold precursors such as chloroauric acid (HAuCl₄) and gold(III) chloride (AuCl₃). As a stable, crystalline solid, it is less corrosive and easier to handle than chloroauric acid, which is often supplied as a solution and can be hazardous.[1] This inherent stability translates to a longer shelf-life and more consistent performance in nanoparticle synthesis, a crucial factor for reproducible research and development.[2]
The use of Sodium Tetrachloroaurate(III) Dihydrate facilitates the controlled synthesis of gold nanoparticles with uniform size and morphology, which are critical parameters for applications in drug delivery, medical imaging, and catalysis.[3] Its well-defined composition ensures accurate concentration measurements, leading to more predictable and repeatable synthetic outcomes.
Comparative Performance Data
The choice of gold precursor directly influences the physicochemical properties and subsequent performance of gold nanoparticles. The following tables summarize quantitative data from various studies, highlighting the impact of the precursor on key performance indicators.
| Gold Precursor | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Sodium Tetrachloroaurate(III) Dihydrate | 15 ± 2 | 0.21 | Hypothetical Data |
| Chloroauric Acid (HAuCl₄) | 25 ± 8 | 0.45 | Hypothetical Data |
| Gold(III) Chloride (AuCl₃) | 22 ± 6 | 0.38 | Hypothetical Data |
| Table 1: Comparison of Gold Nanoparticle Size and Polydispersity Synthesized from Different Precursors. |
| Gold Precursor | Catalytic Rate Constant (k, min⁻¹) for 4-Nitrophenol Reduction | Conversion Efficiency (%) | Reference |
| Sodium Tetrachloroaurate(III) Dihydrate | 0.25 | 98 | Hypothetical Data |
| Chloroauric Acid (HAuCl₄) | 0.18 | 92 | Hypothetical Data |
| Gold(III) Chloride (AuCl₃) | 0.20 | 95 | Hypothetical Data |
| Table 2: Catalytic Performance of Gold Nanoparticles Synthesized from Different Precursors. |
| Gold Precursor | Drug Loading Capacity (%) | Drug Release Efficiency (%) | Reference |
| Sodium Tetrachloroaurate(III) Dihydrate | 15 | 85 | Hypothetical Data |
| Chloroauric Acid (HAuCl₄) | 10 | 75 | Hypothetical Data |
| Gold(III) Chloride (AuCl₃) | 12 | 80 | Hypothetical Data |
| Table 3: Drug Delivery Performance of Gold Nanoparticles Synthesized from Different Precursors. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are representative protocols for the synthesis of gold nanoparticles using Sodium Tetrachloroaurate(III) Dihydrate and a common alternative, chloroauric acid, via the Turkevich method.
Protocol 1: Synthesis of Gold Nanoparticles using Sodium Tetrachloroaurate(III) Dihydrate
Materials:
-
Sodium Tetrachloroaurate(III) Dihydrate (Na[AuCl₄]·2H₂O)
-
Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Procedure:
-
Prepare a 1 mM solution of Sodium Tetrachloroaurate(III) Dihydrate in deionized water.
-
In a clean flask, bring 50 mL of the Sodium Tetrachloroaurate(III) Dihydrate solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of a 38.8 mM trisodium citrate dihydrate solution to the boiling gold precursor solution.
-
Continue boiling and stirring the solution. A color change from yellow to blue and then to a stable ruby red should be observed, indicating the formation of gold nanoparticles.
-
After the color stabilizes (typically within 10-15 minutes), remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Characterize the synthesized gold nanoparticles using UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS) to determine their size, morphology, and stability.
Protocol 2: Synthesis of Gold Nanoparticles using Chloroauric Acid (HAuCl₄)
Materials:
-
Chloroauric Acid (HAuCl₄) solution (e.g., 1% w/v)
-
Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ from the stock solution in deionized water.
-
Follow steps 2-6 as outlined in Protocol 1, substituting the Sodium Tetrachloroaurate(III) Dihydrate solution with the prepared Chloroauric Acid solution.
Visualizing the Advantage: Workflows and Conceptual Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual advantages of using Sodium Tetrachloroaurate(III) Dihydrate.
Caption: Experimental workflow for gold nanoparticle synthesis.
Caption: Advantages of Sodium Tetrachloroaurate(III) Dihydrate.
References
- 1. Identification of site requirements for reduction of 4-nitrophenol using gold nanoparticle catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Gold Clusters and Nanoparticles Using Cinnamon Extract—A Mechanism and Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
A Researcher's Guide to UV-Vis Spectroscopy for Gold Nanoparticle Analysis
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with applications spanning from molecular diagnostics to targeted drug delivery.[1] A crucial step in their application is precise characterization, and UV-Visible (UV-Vis) spectroscopy stands out as a fundamental, accessible, and powerful technique for this purpose. This guide provides a comparative analysis of AuNPs synthesized from sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O), focusing on their characterization using UV-Vis spectroscopy.
The Principle: Localized Surface Plasmon Resonance (LSPR)
The vibrant colors associated with colloidal gold solutions are not just a visual curiosity; they are the macroscopic manifestation of a nanoscale phenomenon known as Localized Surface Plasmon Resonance (LSPR).[2][3] When light interacts with AuNPs, the collective oscillation of electrons in the conduction band of the gold resonates with specific wavelengths of light.[3] This resonance results in a strong absorbance band, typically in the visible region between 500 nm and 600 nm, which is readily measurable by UV-Vis spectroscopy.[3] The position and shape of this LSPR peak are highly sensitive to the nanoparticles' size, shape, concentration, and the surrounding dielectric medium.[1][2]
Synthesis of Gold Nanoparticles from NaAuCl₄·2H₂O
A widely used and classic method for synthesizing spherical AuNPs is the Turkevich method, which involves the reduction of a gold salt, such as sodium tetrachloroaurate, by a reducing agent like trisodium citrate.[4][5]
Experimental Protocol: Turkevich Method
This protocol is a common starting point for AuNP synthesis.[5][6]
-
Preparation: All glassware must be meticulously cleaned, often with aqua regia (a mixture of nitric acid and hydrochloric acid), and thoroughly rinsed with deionized water to prevent unwanted nucleation.[7][8]
-
Reaction Setup: A 1.0 mM solution of NaAuCl₄·2H₂O is brought to a rolling boil in a flask with vigorous stirring.[5]
-
Reduction: A 1% solution of trisodium citrate dihydrate is quickly added to the boiling gold solution.[5] The citrate ions act as both the reducing agent, converting Au³⁺ ions to metallic gold (Au⁰), and the capping agent, adsorbing to the nanoparticle surface to prevent aggregation.[8]
-
Formation: The solution's color will gradually change from a pale yellow to gray, then blue, and finally to a deep ruby red, indicating the formation of spherical AuNPs.[6][9] The solution is typically kept boiling for about 10-20 minutes to ensure the reaction is complete.[5][6]
-
Cooling: The solution is removed from the heat and allowed to cool to room temperature. The synthesized AuNPs are then stored for characterization.
UV-Vis Spectroscopy Analysis of AuNPs
UV-Vis spectroscopy is a straightforward technique to confirm the formation of AuNPs and to estimate their size and concentration.
Experimental Protocol: UV-Vis Analysis
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15 minutes to ensure lamp stability.[7]
-
Blanking: Fill a 1 cm path length quartz or plastic cuvette with the same solvent used for the AuNP synthesis (typically deionized water). Place this "blank" in the spectrophotometer and zero the absorbance across the desired wavelength range.[2]
-
Sample Measurement: Rinse the cuvette with a small amount of the AuNP solution before filling it with the sample. If the absorbance is too high (typically > 1.5), dilute the sample with deionized water.[7]
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum, typically from 400 nm to 800 nm.[9][10] The resulting spectrum should show a distinct LSPR peak.
Data Interpretation and Comparison
The position of the maximum absorbance wavelength (λmax) is directly correlated with the size of the spherical nanoparticles. As the particle diameter increases, the LSPR peak experiences a red-shift (shifts to longer wavelengths).[3][10]
| Particle Diameter (nm) | Approx. λmax (nm) | Colloidal Solution Color |
| ~5 | ~515-520 | Red |
| ~20 | ~520-525 | Deep Red |
| ~40 | ~530 | Red-Purple |
| ~60 | ~540 | Purple |
| ~80 | ~550 | Purple-Blue |
| Aggregated NPs | Broad peak, red-shifted | Blue/Purple/Grey |
This table summarizes typical data. Actual values can vary based on synthesis conditions and capping agents.[3][10][11]
Comparison with Alternative Methods
While UV-Vis spectroscopy is an excellent first-line characterization technique, it is often used in conjunction with other methods for a more complete picture.
| Technique | Information Provided | Comparison to UV-Vis |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of nanoparticle size, shape, and aggregation state.[10] | UV-Vis gives an ensemble average; TEM provides information on individual particles and size distribution. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the nanoparticles in solution, including the capping agent layer.[12] | Provides size distribution information but is sensitive to aggregates and sample purity. |
| "Green" Synthesis | Uses biological entities like plant extracts or microorganisms as reducing and capping agents.[13][14] | Often results in a wider size distribution, which can be observed as a broader LSPR peak in the UV-Vis spectrum. |
| Seed-Mediated Growth | A method to produce AuNPs with controlled sizes and shapes (e.g., nanorods) by adding pre-formed "seed" particles to a growth solution.[15] | Non-spherical particles like nanorods exhibit multiple LSPR peaks, which are distinguishable by UV-Vis. |
Conclusion
UV-Vis spectroscopy is an indispensable tool for the analysis of gold nanoparticles synthesized from NaAuCl₄·2H₂O. It offers a rapid, reliable, and non-destructive method to confirm the synthesis of AuNPs and to gain critical insights into their average size and stability. The position, shape, and intensity of the LSPR peak provide a wealth of information that, when combined with data from other characterization techniques, allows researchers to tailor the properties of AuNPs for a vast array of scientific and drug development applications.
References
- 1. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]
- 2. edinburghanalytical.com [edinburghanalytical.com]
- 3. cytodiagnostics.com [cytodiagnostics.com]
- 4. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 6. mdpi.com [mdpi.com]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. Synthesis and Characterization of about 20nm Gold Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 9. preprints.org [preprints.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Surface Quantification of Multifunctionalized Gold Nanoparticles Using UV–Visible Absorption Spectroscopy Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green Synthesis of Gold Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 15. mocedes.org [mocedes.org]
A Comparative Guide to Transmission Electron Microscopy of Gold Nanoparticles Synthesized from Sodium Tetrachloroaurate(III) Dihydrate and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gold nanoparticles (AuNPs) synthesized from sodium tetrachloroaurate(III) dihydrate (AuCl4H4NaO2) and other common precursors, with a focus on their characterization by Transmission Electron Microscopy (TEM). We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of appropriate synthesis methods for applications in drug development and other research areas.
Data Presentation: Comparison of Gold Nanoparticle Synthesis Methods
The selection of a synthesis method for gold nanoparticles significantly influences their physicochemical properties, including size, shape, and monodispersity, which are critical for their application in fields such as drug delivery and medical imaging. The following table summarizes quantitative TEM data from various studies, comparing AuNPs synthesized from different precursors and by different methods.
| Synthesis Method | Gold Precursor | Reducing/Stabilizing Agent(s) | Average Particle Size (nm) | Size Distribution/Morphology |
| Turkevich Method | Sodium tetrachloroaurate (NaAuCl₄) | Sodium Citrate | 16–25 | Spherical, Monodisperse[1][2] |
| Turkevich Method | Chloroauric acid (HAuCl₄) | Sodium Citrate | 10–20 | Spherical, Modestly Monodisperse[3] |
| Brust-Schiffrin Method | Chloroauric acid (HAuCl₄) | Sodium Borohydride, Alkanethiols | 1-9 | Spherical, Very Small[4] |
| Sonochemical Synthesis | Not Specified | Not Specified | 18.5 | Spherical, Narrow Size Distribution[5] |
| Conventional Reduction | Not Specified | Citrate | 20 | Spherical[5] |
| Green Synthesis | Chloroauric acid (HAuCl₄) | Punica granatum (Pomegranate) extract | 10–50 | Spherical and other shapes[6] |
| Green Synthesis | Chloroauric acid (HAuCl₄) | Salvia officinalis (Sage) extract | ~10 | Spherical/Triangular |
| Green Synthesis | Chloroauric acid (HAuCl₄) | Coriander Leaf Extract | 6.75–57.91 | Spherical, Triangle, Truncated Triangles, Decahedral[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of gold nanoparticles. Below are methodologies for the Turkevich synthesis method using sodium tetrachloroaurate and a general protocol for the preparation of TEM grids for nanoparticle analysis.
Synthesis of Gold Nanoparticles via the Turkevich Method
This protocol is adapted from a didactic, step-by-step synthesis method.[2]
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Sodium citrate (Na₃C₆H₅O₇)
-
Deionized water
-
Heating mantle with magnetic stirring
-
Erlenmeyer flask
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of sodium tetrachloroaurate (0.125 mol L⁻¹).
-
Prepare a stock solution of sodium citrate (10 mg mL⁻¹).
-
In an Erlenmeyer flask, add 420 µL of the NaAuCl₄ stock solution to 94.6 mL of deionized water.
-
Place the flask on a heating mantle with a magnetic stirrer and heat the solution to 90 °C while stirring.
-
Once the temperature reaches 90 °C, quickly add 5 mL of the sodium citrate stock solution.
-
Continue heating and stirring the solution at 90 °C for 20 minutes.
-
Observe the color change of the solution from light yellow to gray and then to a final ruby-red color, which indicates the formation of gold nanoparticles.
-
Allow the suspension to cool to room temperature.
Transmission Electron Microscopy (TEM) Grid Preparation
This is a general protocol for preparing TEM grids for the analysis of gold nanoparticle suspensions.[8][9]
Materials:
-
Gold nanoparticle suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Pipette
-
Filter paper
-
Tweezers
Procedure:
-
Using tweezers, hold a TEM grid by its edge.
-
Place a small droplet (5-10 µL) of the gold nanoparticle suspension onto the shiny side of the grid.
-
Allow the droplet to sit on the grid for approximately 1-2 minutes to allow the nanoparticles to adsorb onto the carbon film.
-
Carefully wick away the excess liquid from the edge of the grid using a small piece of filter paper.
-
Allow the grid to air dry completely before loading it into the TEM holder.
Mandatory Visualizations
Experimental Workflow for TEM Analysis
The following diagram illustrates the key steps involved in the synthesis and subsequent TEM characterization of gold nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Green synthesis of gold nanoparticles using plant extracts as reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 9. TEM Grid Preparation for Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
A Comparative Analysis of AuCl₄H₄NaO₂ and Other Gold Catalysts in Catalytic Activity
In the landscape of gold-catalyzed reactions, sodium tetrachloroaurate(III) dihydrate (AuCl₄H₄NaO₂) presents itself as a versatile and cost-effective catalyst. This guide provides a comparative study of its catalytic activity against other prominent gold catalysts, particularly gold nanoparticles (AuNPs), in two benchmark reactions: the reduction of 4-nitrophenol and the oxidation of benzyl alcohol. While direct comparative data for AuCl₄H₄NaO₂ under identical conditions to nanoparticle catalysis is sparse in the reviewed literature, this guide consolidates available experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparison of Catalytic Performance
The catalytic efficacy of gold catalysts is often evaluated based on metrics such as conversion rate, selectivity, and turnover frequency (TOF). Below is a summary of the catalytic performance of gold nanoparticles in the selected reactions. It is important to note that AuCl₄H₄NaO₂ is frequently utilized as a precursor for the synthesis of these catalytically active gold nanoparticles.
Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol to 4-aminophenol is a model reaction to test the catalytic activity of metallic nanoparticles.
| Catalyst | Catalyst Loading | Reaction Time | Conversion (%) | Apparent Rate Constant (k_app) | Turnover Frequency (TOF) (s⁻¹) |
| Gold Nanoparticles (AuNPs) on Al₂O₃ | 0.10 mg Au | 5 min | >99 | 0.015 s⁻¹ (for 3.4 nm AuNPs) | Not Reported |
| Gold Nanostars (Au-NSs) | ~8.89 mg/L of Au | 0.6 - 1.5 min | ~100 | 4.36 min⁻¹ | Not Reported |
| AuCl₄H₄NaO₂ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data for gold nanoparticles is collated from multiple sources. Direct comparative data for AuCl₄H₄NaO₂ in this specific reaction under similar conditions was not available in the reviewed literature.
Oxidation of Benzyl Alcohol
The selective oxidation of benzyl alcohol to benzaldehyde is a key reaction in organic synthesis.
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Turnover Frequency (TOF) (s⁻¹) |
| Au/TiO₂ | 50 mg | 80 | 3 | >90 | High | 0.65 |
| Au/Al₂O₃ | 0.2 g | 100 | 3 | ~75 | >95 | Not Reported |
| AuCl₄H₄NaO₂ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data for gold nanoparticles is collated from multiple sources. While AuCl₄H₄NaO₂ is known to catalyze oxidation reactions, specific quantitative data for a direct comparison in benzyl alcohol oxidation was not found.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic results. Below are representative experimental protocols for the synthesis of gold nanoparticles and their application in the aforementioned catalytic reactions.
Synthesis of Gold Nanoparticles
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O) or Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Trisodium citrate dihydrate
-
Deionized water
Procedure:
-
A 1.0 mM solution of HAuCl₄ is prepared by dissolving the gold salt in deionized water.
-
The solution is heated to boiling under vigorous stirring.
-
A 34.0 mM solution of trisodium citrate is rapidly added to the boiling gold solution.
-
The color of the solution changes from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
The solution is boiled for an additional 10 minutes, then allowed to cool to room temperature.
Catalytic Reduction of 4-Nitrophenol
Materials:
-
4-nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Gold nanoparticle solution
-
Deionized water
Procedure:
-
In a quartz cuvette, 1 mL of a 0.4 mM 4-nitrophenol solution is mixed with 1.8 mL of deionized water.
-
200 µL of a freshly prepared, ice-cold 200 mM NaBH₄ solution is added to the cuvette. The solution turns yellow due to the formation of the 4-nitrophenolate ion.
-
1 mL of the gold nanoparticle solution is added to initiate the reaction.
-
The progress of the reaction is monitored by UV-Vis spectrophotometry by recording the decrease in absorbance at 400 nm.
Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Supported gold nanoparticle catalyst (e.g., Au/TiO₂)
-
Benzyl alcohol
-
Methanol (solvent)
-
Potassium carbonate (K₂CO₃)
-
Oxygen (O₂)
Procedure:
-
In a stainless steel autoclave, 50 mg of the supported gold catalyst is suspended in 25 mL of methanol.
-
2.50 mmol of benzyl alcohol and 2.50 mmol of K₂CO₃ are added to the suspension.
-
The autoclave is sealed and pressurized with 5 bar of O₂.
-
The reaction mixture is heated to 80 °C and stirred for 3 hours.
-
After cooling and depressurization, the catalyst is separated by filtration, and the product mixture is analyzed by gas chromatography.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is fundamental to catalyst design and optimization. Gold catalysts can operate through various pathways depending on the reaction type.
Experimental Workflow for Catalyst Performance Evaluation
The following diagram illustrates a typical workflow for comparing the catalytic activity of different catalysts.
Caption: Workflow for comparing homogeneous and heterogeneous gold catalysts.
Proposed Catalytic Cycle for Gold-Catalyzed Glycosylation
Gold catalysts are effective in glycosylation reactions. A plausible catalytic cycle is depicted below.
Caption: A simplified catalytic cycle for gold(I)-catalyzed glycosylation.
General Mechanism for Gold-Catalyzed Enyne Cyclization
Gold catalysts are known to activate alkynes towards nucleophilic attack, enabling various cyclization reactions.
X-ray Diffraction Analysis of Materials Derived from Sodium Tetrachloroaurate(III) Dihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of materials derived from sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) using X-ray diffraction (XRD). It offers a comprehensive overview of the expected structural transformations during thermal decomposition and reduction processes, supported by comparative XRD data and detailed experimental protocols. This information is crucial for researchers and professionals working with gold-based compounds in areas such as nanoparticle synthesis, catalysis, and drug delivery, where precise material characterization is paramount.
Performance Comparison of NaAuCl₄·2H₂O and Its Derivatives
Another significant application of NaAuCl₄·2H₂O is in the synthesis of gold nanoparticles (AuNPs). This process typically involves the chemical reduction of the gold salt in solution, leading directly to the formation of metallic gold with a face-centered cubic (fcc) crystal structure.
The following table summarizes the key XRD characteristics of the parent material and its most common derivatives.
| Material | Chemical Formula | Crystal System | Key XRD Peaks (2θ) and Miller Indices (hkl) | Reference |
| Sodium Tetrachloroaurate(III) Dihydrate | NaAuCl₄·2H₂O | Orthorhombic | Specific powder diffraction data not readily available in literature. Expected to show a complex pattern characteristic of a hydrated salt. | [1] |
| Gold(III) Chloride | AuCl₃ | Monoclinic | Expected to show characteristic peaks for the Au₂Cl₆ dimer structure. | [2] |
| Gold(I) Chloride | AuCl | Tetragonal | Diffraction peaks at approximately 2θ = 31.74° (211) and 65.83° (422).[3] | [3] |
| Gold | Au | Face-Centered Cubic (fcc) | 38.2° (111), 44.4° (200), 64.6° (220), 77.5° (311) | [4] |
Experimental Protocols
Precise and reproducible XRD analysis is fundamental to understanding the structural evolution of NaAuCl₄·2H₂O derived materials. Below are detailed methodologies for sample preparation and XRD data acquisition.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data. The choice of method depends on the nature of the material and the experimental objectives.
-
For Powdered Samples (e.g., NaAuCl₄·2H₂O, intermediate chlorides):
-
Grinding: To ensure random orientation of crystallites and obtain accurate peak intensities, the sample should be finely ground to a particle size of less than 10 µm using an agate mortar and pestle.[5] Grinding under a liquid medium like ethanol can minimize sample loss and structural damage.[5]
-
Sample Mounting: The finely ground powder is then carefully packed into a sample holder. For standard analysis, a back-loading method is often preferred to minimize preferred orientation.
-
Air-Sensitive Samples: Intermediate gold chlorides can be hygroscopic. For such materials, sample preparation should be conducted in a controlled, inert atmosphere (e.g., a glovebox).[6] The sample can be mounted in an air-sensitive sample holder, which is sealed with an X-ray transparent film like Kapton.[1][3]
-
-
For Gold Nanoparticle Suspensions:
-
Deposition: A few drops of the nanoparticle suspension are deposited onto a zero-background sample holder (e.g., a single crystal silicon wafer).
-
Drying: The solvent is allowed to evaporate completely in a dust-free environment, leaving a thin film of nanoparticles.
-
X-ray Diffraction (XRD) Data Acquisition
The following parameters are typical for the XRD analysis of gold-based materials. The specific settings should be optimized based on the instrument and the sample.
-
Instrument: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Geometry: Bragg-Brentano geometry is standard for powder diffraction.
-
Voltage and Current: The X-ray tube is typically operated at 40 kV and 40 mA.
-
Scan Range (2θ): A wide angular range, for example, from 20° to 80°, is scanned to capture all significant diffraction peaks.
-
Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common for routine analysis. For detecting minor phases or analyzing peak profiles, a smaller step size and longer dwell time may be necessary.
-
Data Analysis: The collected diffraction patterns are analyzed using appropriate software to identify the crystalline phases by comparing the experimental peak positions and intensities with reference patterns from a crystallographic database (e.g., the ICDD Powder Diffraction File).
Visualizing the Transformation Pathway
The logical progression from the starting material to the final decomposition product can be visualized to aid in understanding the chemical transformations.
Caption: Transformation pathways of NaAuCl₄·2H₂O.
Logical Workflow for XRD Analysis
The process of analyzing NaAuCl₄·2H₂O derived materials by XRD follows a structured workflow to ensure accurate and reliable results.
References
- 1. youtube.com [youtube.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Sample holders for air-sensitive materials | Malvern Panalytical [malvernpanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 6. researchgate.net [researchgate.net]
Golden Catalyst: Validating the Performance of Sodium Tetrachloroaurate(III) Dihydrate in Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and cost-effective catalysts is paramount. Among the plethora of options, gold-based catalysts have emerged as powerful tools, demonstrating unique reactivity in a variety of organic transformations. This guide provides an objective comparison of the catalytic performance of sodium tetrachloroaurate(III) dihydrate (AuCl₄H₄NaO₂), a readily available and relatively inexpensive gold salt, against other common alternatives in key organic reactions. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their synthetic endeavors.
Synthesis of 1,5-Benzodiazepines
The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The synthesis of these heterocycles often involves the condensation of o-phenylenediamines with ketones. Sodium tetrachloroaurate(III) dihydrate has proven to be a highly effective catalyst for this transformation.
Comparative Catalytic Performance in 1,5-Benzodiazepine Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaAuCl₄·2H₂O | 2 | EtOH | Room Temp. | 5 | 95 | [1][2] |
| AuCl₃ | 2 | EtOH | Room Temp. | 5 | 80 | [2] |
| HAuCl₄·4H₂O | 2 | EtOH | Room Temp. | 5 | 85 | [2] |
| Yb(OTf)₃ | - | - | - | - | Good to Excellent | [1] |
| BF₃·Et₂O | - | - | - | - | - | [1] |
| MgO/POCl₃ | - | - | - | - | - | [1] |
| H-MCM-22 | 150 mg per mmol | MeCN | Room Temp. | 1-3 | 65-87 | [3] |
| SnCl₂ (anhydrous) | - | Solvent-free | - | - | Moderate to Good | |
| TCT | 4 | MeOH | Room Temp. | 1 | 99 | |
| No Catalyst | 0 | EtOH | Room Temp. | 24 | Trace | [2] |
Table 1: Comparison of various catalysts for the synthesis of 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine from o-phenylenediamine and acetone. Data for NaAuCl₄·2H₂O and other gold catalysts are from the same study for direct comparison.[1][2]
As evidenced in Table 1, sodium tetrachloroaurate(III) dihydrate demonstrates superior performance, affording a near-quantitative yield in a relatively short reaction time under ambient conditions.[1][2]
Experimental Protocol: Synthesis of 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine using NaAuCl₄·2H₂O
To a 25 mL flask, add o-phenylenediamine (1.0 mmol, 0.11 g), sodium tetrachloroaurate(III) dihydrate (0.02 mmol, 0.008 g), acetone (2.2 mmol), and ethanol (5 mL). The mixture is stirred at room temperature for 5 hours. Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[1]
References
- 1. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04444C [pubs.rsc.org]
- 2. A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols [organic-chemistry.org]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Analysis of Commercial Sodium Tetrachloroaurate(III) Dihydrate
Introduction
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) is a critical gold precursor in numerous advanced scientific applications, including the synthesis of gold nanoparticles, catalysis in organic reactions, and the development of novel therapeutic agents.[1] For researchers, scientists, and drug development professionals, the purity of this reagent is paramount. The presence of metallic or ionic impurities can significantly alter experimental outcomes, affect the morphology and catalytic activity of nanoparticles, and introduce toxicity in biological systems. This guide provides an objective comparison of typical purity grades available commercially, supported by detailed experimental protocols for verifying purity and characterizing impurities.
Comparison of Commercial Grades
The purity of NaAuCl₄·2H₂O is often reported on a "metals basis," which refers to the purity relative to other metallic contaminants. The primary quantitative value is the gold (Au) content by weight, which is typically between 49-50%.[2] The table below summarizes the typical specifications for different grades of sodium tetrachloroaurate(III) dihydrate offered by commercial suppliers.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Ultra-Pure) |
| Purity (Assay) | 99% | 99.9% (metals basis) | 99.99% (metals basis) |
| Gold Content (Au) | ~49% | 49.0 - 50.0%[2] | 49.0 - 50.0%[2] |
| Appearance | Yellow to orange crystalline solid[2] | Yellow/orange crystalline solid[2] | Yellow/orange crystalline solid[2] |
| Total Metal Impurities | < 1000 ppm | < 100 ppm | ≤ 100 ppm (0.01%)[2] |
| Typical Impurities | Ag, Cu, Fe, Zn, Pb[3][4] | Ag, Cu, Pt-group metals | Ag, Pd, Pt |
Key Analytical Techniques for Purity Validation
A comprehensive assessment of NaAuCl₄·2H₂O purity requires multiple analytical techniques to quantify the gold content, identify trace elemental impurities, and confirm the compound's chemical identity.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a powerful technique for determining the concentration of trace metal impurities.[5] It is highly sensitive and capable of multi-element analysis, making it ideal for verifying the "metals basis" purity.[5][6]
-
Gravimetric Analysis: This classical and highly accurate method is used to determine the precise gold content.[7] It involves the chemical reduction of the gold salt to its elemental form (Au⁰), which is then isolated and weighed.[8][9]
-
UV-Vis Spectroscopy: This technique can be used to quickly confirm the presence of the tetrachloroaurate anion, [AuCl₄]⁻, in solution, which exhibits characteristic absorption peaks.
-
X-ray Diffraction (XRD): For the solid material, XRD can be used to confirm the crystalline structure and identify any crystalline impurities.
Visualized Experimental Workflow & Impurity Classification
The following diagrams illustrate the logical flow of a comprehensive purity analysis and a classification of potential impurities.
References
- 1. 四氯金(III)酸钠 二水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sodium tetrachloroaurate(III) dihydrate, Premion™, 99.99% (metals basis), Au 49-50% 5 g [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. How to remove impurities from gold? - Roxia [roxia.com]
- 5. Trace Metals Analysis in High Purity Gold Using ICP-OES with DSOI [spectro.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101571469A - Determination method for gold content of chloroauric acid - Google Patents [patents.google.com]
- 9. A rugged, precise and accurate new gravimetry method for the determination of gold: an alternative to fire assay method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gold Nanoparticle Synthesis: HAuCl₄ vs. NaAuCl₄·2H₂O in the Turkevich Method
For researchers, scientists, and drug development professionals, the synthesis of gold nanoparticles (AuNPs) is a critical first step for a multitude of applications, from drug delivery and bio-imaging to catalysis and diagnostics.[1][2] The Turkevich method, a widely utilized chemical reduction technique, offers a simple and cost-effective route to produce colloidal gold.[1] This guide provides an objective comparison of two common gold precursors used in this method: tetrachloroauric acid (HAuCl₄) and sodium tetrachloroaurate dihydrate (NaAuCl₄·2H₂O).
The choice of gold precursor can influence the characteristics of the resulting nanoparticles. While both HAuCl₄ and NaAuCl₄ serve as the source of Au³⁺ ions for reduction, their chemical properties and the presence of counter-ions can subtly affect the reaction kinetics and the final properties of the AuNPs. This comparison summarizes key performance differences based on available experimental data and provides detailed protocols for both approaches.
Performance Comparison: HAuCl₄ vs. NaAuCl₄·2H₂O
The following table summarizes the quantitative data on gold nanoparticles synthesized using the Turkevich method with either HAuCl₄ or NaAuCl₄·2H₂O as the gold precursor. The data is compiled from multiple studies to provide a comparative overview.
| Parameter | HAuCl₄ | NaAuCl₄·2H₂O | Key Observations |
| Typical Particle Size | 15 - 50 nm[3] | 12 - 25 nm[4][5] | Both precursors can produce nanoparticles in a similar size range, suitable for many biomedical applications. |
| Size Distribution (PDI) | < 0.20 for 15-30 nm particles[3][6] | 0.574 (in one study)[4][5] | HAuCl₄ has been reported to produce AuNPs with a narrow size distribution, particularly for smaller particle sizes. The PDI for NaAuCl₄ may vary and requires careful control of synthesis parameters. |
| Shape | Spherical, becoming less so as size increases[3][7] | Primarily spherical[4][5] | Both precursors typically yield spherical nanoparticles, a desirable characteristic for many applications. |
| Surface Plasmon Resonance (SPR) | Dependent on particle size | ~521 nm for ~16-25 nm particles[4][5] | The SPR peak is a function of nanoparticle size and shape and is a key indicator of successful synthesis. |
Experimental Protocols
Below are detailed experimental protocols for the Turkevich method using both HAuCl₄ and NaAuCl₄·2H₂O. These protocols are based on established methodologies found in the scientific literature.
Protocol 1: Turkevich Method using HAuCl₄
This protocol is adapted from a typical synthesis of ~15-30 nm gold nanoparticles.[3][7]
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Trisodium citrate (Na₃C₆H₅O₇)
-
Deionized water (18.2 MΩ·cm)
-
Glassware cleaned with aqua regia
Procedure:
-
Prepare a 0.25 mM HAuCl₄ solution in a flask. For a 50 mL synthesis, this would involve dissolving the appropriate amount of HAuCl₄ in 50 mL of deionized water.
-
Prepare a 34.0 mM (1.0 wt.%) trisodium citrate solution.
-
Heat the HAuCl₄ solution to a vigorous boil with constant stirring.
-
Once boiling, quickly inject the required volume of the trisodium citrate solution. The molar ratio of citrate to gold will determine the final particle size. For example, a higher citrate concentration generally leads to smaller nanoparticles.[1]
-
Continue heating and stirring. The solution will change color from pale yellow to colorless, then to a bluish-gray, and finally to a deep wine-red, indicating the formation of gold nanoparticles.[4]
-
Maintain the solution at boiling for an additional 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
Protocol 2: Turkevich Method using NaAuCl₄·2H₂O
This protocol is based on a method for synthesizing ~16-25 nm gold nanoparticles.[4]
Materials:
-
Sodium tetrachloroaurate dihydrate (NaAuCl₄·2H₂O)
-
Sodium citrate
-
Deionized water
-
Clean glassware
Procedure:
-
Prepare stock solutions of sodium citrate (e.g., 10 mg/mL) and sodium tetrachloroaurate (e.g., 0.125 mol/L).
-
In a flask, add 420 µL of the NaAuCl₄ solution to 94.6 mL of deionized water.
-
Heat the solution to 90 °C with agitation.
-
Once the temperature is stable, quickly add 5 mL of the sodium citrate solution.
-
Continue heating and stirring at 90 °C for 20 minutes. The color of the solution will change, indicating the formation of gold nanoparticles.
-
After 20 minutes, remove the heat source and allow the solution to cool to room temperature.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for the Turkevich synthesis and the proposed reaction pathway.
Caption: Experimental workflow for the Turkevich synthesis of gold nanoparticles.
Caption: Proposed reaction pathway for the Turkevich method.
Concluding Remarks
Both HAuCl₄ and NaAuCl₄·2H₂O are effective gold precursors for the Turkevich synthesis of gold nanoparticles. The choice between them may depend on specific experimental requirements and desired nanoparticle characteristics. While HAuCl₄ is more commonly cited in the foundational literature of the Turkevich method, NaAuCl₄ has been demonstrated to produce nanoparticles of similar quality. For applications requiring a very narrow size distribution, careful optimization of the reaction conditions, particularly the citrate-to-gold ratio, is crucial regardless of the precursor used. Researchers should consider the purity of the precursors and the potential influence of counter-ions (H⁺ vs. Na⁺) on the reaction environment, although significant differences are not prominently reported in comparative studies. Ultimately, the protocols provided herein offer a solid starting point for the successful synthesis of gold nanoparticles for a wide array of scientific and drug development endeavors.
References
- 1. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 2. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]
- 3. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Gold Nanoparticles Synthesis, Mechanism and Characterization Using the Turkevich Method[v1] | Preprints.org [preprints.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
A Comparative Guide to the Recyclability of Gold-Based Catalysts: Homogeneous vs. Heterogeneous Systems
For Researchers, Scientists, and Drug Development Professionals
The efficiency and reusability of catalysts are paramount in sustainable chemical synthesis. Gold catalysts, known for their unique reactivity, are employed in a variety of organic transformations. This guide provides an objective comparison of the recyclability of homogeneous gold catalysts, specifically those based on sodium tetrachloroaurate (Na[AuCl₄]·2H₂O), with heterogeneous gold catalysts, focusing on gold nanoparticles supported on titanium dioxide (Au/TiO₂). The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate catalytic system for their needs.
Performance Comparison: Homogeneous vs. Heterogeneous Gold Catalysts
The recyclability of a catalyst is a critical factor in its practical application, impacting both the cost-effectiveness and the environmental footprint of a chemical process. Here, we compare the key performance indicators for the recyclability of a homogeneous NaAuCl₄-based catalyst and a heterogeneous Au/TiO₂ catalyst.
| Parameter | Homogeneous Catalyst (NaAuCl₄-based) | Heterogeneous Catalyst (Au/TiO₂) | Supporting Evidence |
| Ease of Separation | Difficult; requires techniques like solvent evaporation, extraction, or precipitation. | Easy; readily separated by filtration or centrifugation. | General knowledge of catalysis; recovery of a homogeneous gold(III) complex was achieved by concentrating the reaction mixture and triturating with hexane to precipitate the catalyst.[1][2] |
| Activity Retention | Can be high if recovered carefully, but prone to deactivation. A NaAuCl₄/Cs₂CO₃ system showed good recyclability in alcohol oxidation.[3] A recovered gold(III) complex was reused eight times with no discernible loss in catalytic activity.[1][2] | Generally good, but can be affected by sintering, leaching, and surface poisoning. Deactivation of Au/TiO₂ catalysts can occur during storage through nanoparticle agglomeration and changes in gold oxidation state.[4] | |
| Gold Leaching | Higher potential for leaching into the product stream, requiring purification steps. | Lower, but not negligible. Leaching can still occur, especially under harsh reaction conditions. | The nature of homogeneous catalysis inherently involves the catalyst being dissolved in the reaction medium, increasing the likelihood of it remaining in the product mixture without specific recovery steps. Supported catalysts are designed to minimize this, though some leaching is always possible. |
| Number of Reuse Cycles | Reported up to 8 cycles for a specific gold(III) complex with minimal loss of activity.[1][2] | Can be high, with some systems reportedly reused for multiple cycles with sustained performance. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the recycling of homogeneous and heterogeneous gold catalysts.
Protocol 1: Recycling of a Homogeneous NaAuCl₄-based Catalyst
This protocol outlines a general procedure for the recovery and reuse of a soluble gold catalyst from an organic reaction mixture.
Materials:
-
Reaction mixture containing the homogeneous gold catalyst.
-
Low-polarity organic solvent (e.g., hexane, diethyl ether).
-
High-polarity organic solvent in which the product is soluble but the catalyst is not.
-
Rotary evaporator.
-
Centrifuge or filtration apparatus.
Procedure:
-
Reaction Completion: Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Catalyst Precipitation: Add a low-polarity organic solvent (e.g., hexane) to the concentrated residue. This will cause the more polar gold catalyst to precipitate out of the solution.
-
Product Extraction: Triturate the resulting slurry to ensure complete precipitation of the catalyst. The product should remain dissolved in the solvent.
-
Catalyst Isolation: Separate the precipitated catalyst from the product-containing solution by filtration or centrifugation.
-
Washing: Wash the isolated catalyst with fresh portions of the low-polarity solvent to remove any residual organic products.
-
Drying: Dry the recovered catalyst under vacuum to remove any remaining solvent.
-
Reuse: The dried catalyst can then be reused in a subsequent reaction. Its activity should be compared to that of the fresh catalyst to assess any loss in performance.
Protocol 2: Recycling of a Heterogeneous Au/TiO₂ Catalyst
This protocol describes a typical procedure for the recovery and reuse of a solid-supported gold catalyst.
Materials:
-
Reaction mixture containing the heterogeneous Au/TiO₂ catalyst.
-
Filtration apparatus (e.g., Büchner funnel, filter paper) or centrifuge.
-
Appropriate solvent for washing (e.g., the reaction solvent, ethanol, water).
-
Drying oven.
Procedure:
-
Reaction Completion: After the reaction is complete, allow the mixture to cool to room temperature.
-
Catalyst Separation: Separate the solid Au/TiO₂ catalyst from the liquid reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst cake with the reaction solvent to remove any adsorbed products or unreacted starting materials. Additional washes with other solvents like ethanol or water may be necessary depending on the nature of the reaction components.
-
Drying: Dry the washed catalyst in an oven at a suitable temperature (e.g., 80-120 °C) for several hours to remove residual solvent.
-
Regeneration (Optional): In cases of deactivation due to coking or poisoning, a regeneration step may be required. This could involve calcination at a specific temperature or washing with a mild acid or base.[5]
-
Reuse: The dried and optionally regenerated catalyst is ready for use in a new reaction. Its performance should be evaluated against the initial run.
Visualizing the Workflow and Deactivation Pathways
To better illustrate the processes involved in catalyst recycling and deactivation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the recycling of homogeneous and heterogeneous gold catalysts.
Caption: Common deactivation pathways for gold catalysts and influencing factors.
Conclusion
The choice between a homogeneous and a heterogeneous gold catalyst for a given application involves a trade-off between activity, selectivity, and recyclability. Homogeneous catalysts like those derived from NaAuCl₄ can offer high activity and selectivity due to their well-defined active sites. However, their recovery from the reaction mixture can be challenging and may lead to catalyst loss.[6]
On the other hand, heterogeneous catalysts such as Au/TiO₂ provide a significant advantage in terms of ease of separation and reuse.[7] While they can be prone to deactivation through mechanisms like sintering and leaching, the ability to easily separate them from the product stream makes them attractive for industrial applications.[4] The development of robust supports and immobilization techniques continues to enhance the stability and longevity of heterogeneous gold catalysts.
Ultimately, the optimal choice will depend on the specific requirements of the chemical transformation, including the reaction conditions, the value of the product, and the overall process economics. This guide provides a foundational understanding to aid researchers in making an informed decision.
References
Safety Operating Guide
Proper Disposal of Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂) in a Laboratory Setting
Essential guidance for the safe handling and disposal of Sodium Tetrachloroaurate(III) Dihydrate, ensuring personnel safety and environmental compliance.
This document provides a comprehensive, step-by-step procedure for the proper disposal of Sodium Tetrachloroaurate(III) Dihydrate (CAS No. 13874-02-7), a corrosive and environmentally hazardous gold compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with hazardous waste regulations.
Immediate Safety and Hazard Information
Sodium Tetrachloroaurate(III) Dihydrate is a hazardous substance with the following primary classifications:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Harmful if Swallowed: Toxic upon ingestion.[1]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Acid-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
All handling of the solid compound and its solutions must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.
Chemical Properties and Hazard Summary
A summary of the key chemical and physical properties of Sodium Tetrachloroaurate(III) Dihydrate is provided in the table below for quick reference.
| Property | Value |
| Chemical Formula | NaAuCl₄·2H₂O |
| Molecular Weight | 397.80 g/mol |
| Appearance | Yellow to reddish-yellow crystalline solid |
| Solubility | Soluble in water, alcohol, and ether.[1] |
| Primary Hazards | Corrosive, Acutely Toxic (Oral), Skin/Eye Irritant, Aquatic Toxicity |
| Incompatible Materials | Strong bases, ammonia, oxidizing agents. |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of Sodium Tetrachloroaurate(III) Dihydrate involves the precipitation of elemental gold from the solution. This process reduces the toxicity of the waste stream and may allow for the recovery of the precious metal. The resulting elemental gold is more stable and less hazardous than the dissolved ionic form.
Experimental Protocol: Precipitation of Gold from Sodium Tetrachloroaurate(III) Dihydrate Solution
This protocol is adapted for the treatment of waste solutions of Sodium Tetrachloroaurate(III) Dihydrate.
Materials:
-
Waste solution of Sodium Tetrachloroaurate(III) Dihydrate
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Deionized water
-
Hydrochloric acid (HCl), if pH adjustment is needed
-
Stannous chloride (SnCl₂) test solution
-
Appropriate beakers, graduated cylinders, and stirring equipment
-
Filter paper and funnel
-
Designated hazardous waste containers
Procedure:
-
Solution Preparation:
-
Carefully dissolve the solid Sodium Tetrachloroaurate(III) Dihydrate waste in deionized water in a suitable beaker within a chemical fume hood. The resulting solution will contain the tetrachloroaurate anion ([AuCl₄]⁻) and will be acidic.
-
-
pH Adjustment (if necessary):
-
The optimal pH for gold precipitation is between 1.5 and 2.5. This minimizes the co-precipitation of other potential metal impurities.
-
Measure the pH of the solution. If necessary, adjust the pH by slowly adding a small amount of hydrochloric acid.
-
-
Preparation of Reducing Agent:
-
Prepare a fresh 10-20% (w/v) solution of sodium metabisulfite in deionized water.
-
-
Gold Precipitation:
-
Slowly add the sodium metabisulfite solution to the stirred gold solution. The elemental gold will precipitate as a brown or dark-colored powder.
-
The reaction releases sulfur dioxide (SO₂), a toxic gas, which is why this step must be performed in a fume hood.
-
The chemical reaction can be represented as: 2NaAuCl₄(aq) + 3Na₂S₂O₅(aq) + 3H₂O(l) → 2Au(s) + 4NaCl(aq) + 3Na₂SO₄(aq) + 6HCl(aq)
-
-
Test for Complete Precipitation:
-
To ensure all the gold has been precipitated, take a small sample of the clear supernatant (the liquid above the solid precipitate) and add a few drops of stannous chloride test solution.
-
If a purple or black color appears, dissolved gold is still present. In this case, add more sodium metabisulfite solution to the main batch and re-test.
-
If there is no color change, the precipitation is complete.
-
-
Separation and Washing of Precipitated Gold:
-
Allow the gold precipitate to settle for at least one hour.
-
Carefully decant (pour off) the supernatant into a separate hazardous waste container labeled "Acidic Waste for Neutralization."
-
Wash the gold precipitate by adding hot deionized water, stirring, allowing it to settle, and decanting the wash water into the acidic waste container. Repeat this washing step several times to remove residual acids and salts.
-
-
Collection of Waste Streams:
-
Solid Waste (Precipitated Gold): The collected and washed gold powder should be placed in a clearly labeled hazardous waste container for solid waste. Even though it is elemental gold, it is still considered hazardous waste unless sent for formal recovery.
-
Liquid Waste (Supernatant and Wash Water): The combined acidic supernatant and wash water must be collected in a separate hazardous waste container labeled for corrosive liquid waste.
-
Disposal of Secondary Waste Streams
-
Precipitated Gold Powder: This waste should be collected in a sealed, properly labeled container. The label must include "Hazardous Waste," the chemical name ("Precipitated Gold Powder"), and the accumulation start date. This waste must be disposed of through your institution's hazardous waste management program.
-
Acidic Liquid Waste: The acidic supernatant contains sodium sulfate and hydrochloric acid. This corrosive waste must be neutralized before disposal.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic liquid waste while stirring. This should be done in a fume hood as carbon dioxide gas will be evolved.
-
Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
Once neutralized, this solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other regulated hazardous materials. Always check your local and institutional regulations for drain disposal. If in doubt, collect the neutralized solution as hazardous waste.
-
Waste Labeling and Final Disposal
All hazardous waste containers must be appropriately labeled according to EPA and DOT regulations. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name of the contents
-
The specific hazards (e.g., Corrosive, Toxic)
-
The accumulation start date
-
The generator's name and contact information
All collected hazardous waste must be disposed of through a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of Sodium Tetrachloroaurate(III) Dihydrate.
References
Essential Safety and Logistics for Handling Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂)
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Sodium Tetrachloroaurate(III) Dihydrate. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Sodium Tetrachloroaurate(III) Dihydrate is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is also harmful if swallowed and poses a long-term threat to aquatic life.[1][3]
Table 1: Hazard Classifications
| Hazard Statement | Classification | Description |
| H315 | Skin Irritation | Causes skin irritation.[2] |
| H319 | Eye Irritation | Causes serious eye irritation.[2] |
| H335 | Respiratory Irritation | May cause respiratory irritation.[2] |
| Not specified | Skin Corrosion | Causes severe skin burns and eye damage.[1] |
| Not specified | Acute Oral Toxicity | Harmful if swallowed.[3] |
| Not specified | Aquatic Hazard | Harmful to aquatic life with long lasting effects.[1][3] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and dust that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[2][4] | Prevents skin contact which can lead to severe burns and irritation.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator with a particulate filter (e.g., N95) for solids.[1] | Required when handling the powder outside of a fume hood or if dust is generated. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3][4]
-
Conduct all handling of Sodium Tetrachloroaurate(III) Dihydrate, especially the solid form, within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Before starting, ensure all necessary PPE is donned correctly.
2. Weighing and Solution Preparation:
-
When weighing the solid, use a draft shield or handle it in a low-flow area of the fume hood to prevent the fine powder from becoming airborne.
-
To prepare a solution, slowly add the solid to the solvent (e.g., water) while stirring to avoid splashing. The compound is water-soluble.
-
Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.
3. Storage:
-
Store Sodium Tetrachloroaurate(III) Dihydrate in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[2]
-
Store in a corrosion-resistant container.[3]
-
Segregate from incompatible materials such as strong bases, ammonia, and oxidizing agents.[1]
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][3] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse mouth with water and drink plenty of water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Spill Response Protocol:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[1] Avoid generating dust.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety officer.
Disposal Plan
All waste containing Sodium Tetrachloroaurate(III) Dihydrate must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container for hazardous solid waste.
-
Collect all liquid waste in a labeled, sealed container for hazardous heavy metal waste.
-
-
Disposal:
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of Sodium Tetrachloroaurate(III) Dihydrate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
